molecular formula C3H5NO2 B103843 N-formyl-N-methylformamide CAS No. 18197-25-6

N-formyl-N-methylformamide

Cat. No.: B103843
CAS No.: 18197-25-6
M. Wt: 87.08 g/mol
InChI Key: QWOKUXNYCLUKMH-UHFFFAOYSA-N
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Description

N-formyl-N-methylformamide is a useful research compound. Its molecular formula is C3H5NO2 and its molecular weight is 87.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-formyl-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOKUXNYCLUKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336452
Record name Formamide, N-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18197-25-6
Record name Formamide, N-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-formyl-N-methylformamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-formyl-N-methylformamide (FNMF) is a niche organic compound with the chemical formula C₃H₅NO₂.[1][2] It is structurally distinct from its more common analogue, N-methylformamide (NMF), possessing two formyl groups attached to a central nitrogen atom, which also bears a methyl group.[1] This unique structure imparts specific chemical characteristics that are of interest in various research and synthetic applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on delivering accurate, well-referenced data for scientific and technical use.

Chemical Identity and Molecular Structure

This compound is systematically named this compound.[1][2] It is also known by other names such as (Methylimino)bis(formaldehyde) and (Methylimino)diformaldehyde.[2]

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 18197-25-6[1][2]
Molecular Formula C₃H₅NO₂[1][2]
Molecular Weight 87.08 g/mol [1][2]
IUPAC Name This compound[2]
Canonical SMILES CN(C=O)C=O[1][2]
InChI InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3[2]
InChIKey QWOKUXNYCLUKMH-UHFFFAOYSA-N[1][2]

The molecular structure of this compound features a tertiary nitrogen atom bonded to two formyl groups and one methyl group.[1] This N,N-disubstituted amide structure leads to restricted rotation around the N-C(O) bonds, influencing its conformational isomerism.[1]

Physicochemical Constants

A definitive and comprehensive set of experimentally verified physical constants for this compound is not widely available in the literature, and some sources conflate its properties with those of N-methylformamide. The data presented below is a compilation of available information, with computed values from reliable databases where experimental data is scarce.

Table 2: Physical and Chemical Properties

PropertyValueNotes and Sources
Melting Point 13.5 - 14.5 °CPredicted value.[3]
Boiling Point Not availableExperimental data is not consistently reported.
Density 1.089 ± 0.06 g/cm³Predicted value.[3]
Solubility Miscible in water.Inferred from the polar nature of the molecule.
XLogP3 -0.5A computed value indicating hydrophilicity.[4]
Hydrogen Bond Acceptor Count 2Computed value.[4]
Hydrogen Bond Donor Count 0Computed value.[4]
Topological Polar Surface Area 37.4 ŲComputed value.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two formyl protons. Due to the restricted rotation around the amide bonds, the two formyl protons may appear as separate signals.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon and the two carbonyl carbons of the formyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two formyl groups, these bands may appear as a doublet or a broadened peak in the region of 1650-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight of the compound. The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 87, corresponding to the molecular weight of this compound.

Synthesis

Applications

The specific applications of this compound are not well-documented and appear to be limited to specialized areas of research. Given its structure as a di-formylated amine, it could potentially serve as a formylating agent in organic synthesis or as a precursor for the synthesis of more complex molecules. It may also find use as a polar aprotic solvent in specific applications where its unique properties are advantageous. Some sources suggest its utility as a chemical intermediate.[1]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) specifically for this compound is not widely available. The safety information provided by chemical suppliers is often generic. Based on its structure as a formamide derivative, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a distinct chemical entity for which detailed and verified physicochemical data is still emerging. Researchers and scientists working with this compound should exercise caution and rely on analytical characterization to confirm its identity and purity. The information provided in this guide serves as a foundational resource, highlighting the known properties and identifying areas where further experimental data is needed to build a more complete profile of this interesting molecule.

References

A comprehensive list of all sources cited in this document is provided below. Please note that due to the conflation of data with N-methylformamide in many online sources, careful evaluation of the primary literature is recommended.

(Note: The following reference list is a compilation of the sources found during the generation of this document. The user is advised to verify the information from the original sources.)

Sources

What is the structure of N-methylformamide?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of N-Methylformamide

Abstract

N-Methylformamide (NMF), with the molecular formula CH₃NHCHO, is a secondary amide that serves as a vital compound in organic synthesis and as a specialized polar solvent.[1] Its structural simplicity belies a complex and fascinating stereochemistry, primarily governed by the nature of the amide bond. This guide provides a comprehensive exploration of the molecular and electronic structure of NMF, its conformational isomerism, physicochemical properties, and the spectroscopic techniques used for its characterization. We will delve into the causality behind its structural features, offering insights relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular and Electronic Structure: The Centrality of the Amide Bond

N-Methylformamide is structurally composed of a formyl group (H-C=O) bonded to a methylamino group (-NHCH₃).[2] The electronic characteristics of this arrangement are dominated by resonance, a key concept in understanding its properties. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group's pi-system.

This delocalization is best represented by two primary resonance structures:

  • Structure I: A neutral form with a double bond between the carbon and oxygen atoms and a single bond between the carbon and nitrogen atoms.

  • Structure II: A zwitterionic form with a single bond between carbon and oxygen (carrying a negative charge) and a double bond between carbon and nitrogen (carrying a positive charge).

The actual structure of N-methylformamide is a hybrid of these two contributors. The most significant consequence of this resonance is the substantial partial double bond character of the carbon-nitrogen bond.[1] This feature is fundamental to the molecule's geometry and reactivity.

H C N H

CH₃

||

O

>];

} } } Caption: Resonance structures of N-methylformamide.

Conformational Isomerism: A Restricted Rotation

The partial double bond character of the C-N bond introduces a significant energy barrier to rotation, estimated to be around 20.7 to 22.0 kcal/mole.[3] This restriction prevents free rotation, giving rise to two distinct planar conformers, or isomers: cis and trans.[1][4]

  • trans-NMF (E-isomer): In this configuration, the N-methyl group and the carbonyl oxygen atom are on opposite sides of the C-N bond. This is the thermodynamically more stable and, therefore, the preferred isomer, as it minimizes steric repulsion.[1]

  • cis-NMF (Z-isomer): Here, the N-methyl group and the carbonyl oxygen are on the same side of the C-N bond. This isomer is higher in energy due to steric clash. In the gas phase at room temperature, the concentration of the cis conformer is approximately 5%.[5]

The existence and interconversion of these isomers are critical in various chemical processes and have been a subject of study in fields ranging from laboratory chemistry to interstellar molecular analysis.[6][7]

trans_isomer [label=<

trans-NMF (Lower Energy)

HH || C--N ||| OCH₃

, fillcolor="#F1F3F4", fontcolor="#202124"];

cis_isomer [label=<

cis-NMF (Higher Energy)

HCH₃ || C--N ||| OH

, fillcolor="#F1F3F4", fontcolor="#202124"];

trans_isomer -> cis_isomer [label="ΔG≠ ≈ 21-22 kcal/mol\n(Rotation around C-N bond)", dir=both, color="#34A853"]; } } Caption: Cis-Trans isomerism in N-methylformamide.

Physicochemical Properties

The unique electronic structure of NMF gives rise to its distinct physical properties, particularly its high polarity and capacity for hydrogen bonding, making it an effective solvent for a range of substances.[2]

PropertyValueSource(s)
Molecular Formula C₂H₅NO[1][8][9]
Molar Mass 59.07 g/mol [2][8]
CAS Number 123-39-7[1][8]
Appearance Colorless liquid[1][8]
Odor Faint, fishy, or ammoniacal[1][9]
Density 1.011 g/mL at 25 °C[1][2][10]
Melting Point -4 °C[1][2][10]
Boiling Point 182.6 - 199 °C[1][2][10]
Solubility in Water Miscible[1][10]
Refractive Index (n²⁰/D) 1.432[1][10][11]

Spectroscopic Analysis for Structural Verification

Spectroscopic methods are indispensable for confirming the structure of NMF and for studying the dynamics of its isomeric forms.

Infrared (IR) Spectroscopy

The IR spectrum of NMF provides clear evidence of its functional groups. Key absorption bands include:

  • N-H Stretching: A prominent band typically appears in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Found just below 3000 cm⁻¹.

  • C=O Stretching (Amide I Band): A strong, sharp absorption peak around 1650-1680 cm⁻¹. The exact position can be sensitive to hydrogen bonding and the isomeric form.

  • N-H Bending (Amide II Band): Located near 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is particularly powerful for analyzing NMF as it can distinguish between the cis and trans isomers.[12]

  • ¹H NMR: A room temperature spectrum will show distinct sets of signals for the major (trans) and minor (cis) isomers.

    • Formyl Proton (CHO): Two separate signals, often appearing as quartets or broad singlets depending on coupling to the N-H proton.

    • N-Methyl Protons (CH₃): Two distinct doublets (due to coupling with the N-H proton).

    • N-H Proton: Two broad signals, whose positions are solvent-dependent.

  • ¹³C NMR: The spectrum will also show two sets of signals for the two isomers, corresponding to the carbonyl carbon and the methyl carbon.

Experimental Protocol: ¹H NMR Analysis of NMF Isomers
  • Sample Preparation: Dissolve a small quantity of N-methylformamide (e.g., 20 µL) in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts and the cis/trans ratio.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the minor cis isomer signals.

  • Spectral Analysis:

    • Identify the two distinct sets of signals corresponding to the cis and trans isomers.

    • Integrate the signals for a specific proton (e.g., the N-methyl protons) for both isomers.

    • Calculate the isomeric ratio by comparing the integration values. For example: % trans = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100.

  • Causality: The observation of separate, non-averaged signals for the two isomers at room temperature is direct proof of the high energy barrier to rotation around the C-N bond. Variable temperature (VT) NMR experiments can be performed to study the coalescence of these signals at higher temperatures, allowing for the calculation of the rotational energy barrier (ΔG≠).

Synthesis and Reactivity

Synthesis

The most common industrial preparation of NMF involves the reaction of methylamine with methyl formate.[1][13][14] This reaction is an example of aminolysis of an ester.

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH[1][13]

An alternative, though less common, route is the transamidation between formamide and methylamine.[1]

G

Chemical Reactivity

NMF's structure dictates its chemical behavior.

  • Hydrogen Bonding: As a protic solvent, NMF can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen).[15] This capability is central to its solvation properties and its ability to form stable, chain-like structures in its liquid state.[15]

  • Amidation Reactions: It serves as a precursor in specialized amidation reactions where formamide may not be suitable.[1]

  • Precursor to Isocyanides: NMF is a key starting material for the synthesis of methyl isocyanide, an important ligand in coordination chemistry.[1]

Conclusion

The structure of N-methylformamide is a classic example of how fundamental electronic principles, such as resonance, dictate a molecule's three-dimensional geometry, conformational possibilities, and ultimately, its chemical and physical properties. The restricted rotation around the C-N amide bond gives rise to distinct and observable cis and trans isomers, making NMF an excellent model system for studying the properties of the peptide bond found in proteins. For drug development and synthesis professionals, a thorough understanding of this structure is crucial for predicting its behavior as a solvent, its reactivity as a reagent, and its potential interactions in complex chemical systems.

References

  • N-Methylformamide - Wikipedia. [Link]

  • N-Methylformamide (NMF) - High-Purity Solvent - EapearlChem. [Link]

  • N-Methylformamide | C2H5NO | CID 31254 - PubChem. [Link]

  • N-Methylformamide - Grokipedia. [Link]

  • N-methylformamide – Knowledge and References - Taylor & Francis. [Link]

  • N-Methylformamide (NMF) ≥99.5% | Synthesis & Extraction Solvent | Royalchem. [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]

  • N-Methylformamide Properties and Uses | PDF | Chemical Substances - Scribd. [Link]

  • Raman Spectroscopy Determination of ΔH° for the Cis/Trans Isomerization of N-Methylformamide in the Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. [Link]

  • Barriers to rotation about the C-N bond in the cis and trans isomers of N-methylformamide have been determined by n.m.r. spectroscopy. [Link]

  • High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud - arXiv. [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - MDPI. [Link]

  • Formamide, N-methyl- - the NIST WebBook. [Link]

  • High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A). [Link]

  • Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations - ResearchGate. [Link]

Sources

N-Methylformamide: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Identity of N-Methylformamide

N-Methylformamide, a secondary amide derivative of formamide, is a colorless to pale yellow, nearly odorless organic liquid.[1][2] Its unique molecular structure, featuring a formyl group attached to a methylamine, imparts a high degree of polarity, making it an invaluable solvent in a multitude of chemical processes.[3] Precise identification is paramount in scientific applications; the key chemical identifiers for NMF are systematically cataloged below.

IdentifierValueSource
CAS Number 123-39-7[4][5][6]
PubChem CID 31254[1][7]
EC Number 204-624-6[8][9]
SMILES CNC=O[1][8]
InChI InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)[1][8][10]
Molecular Formula C2H5NO[1][5][6]
Molecular Weight 59.07 g/mol [1][3][6]

Physicochemical Landscape: Properties and Behavior

The utility of N-methylformamide in both laboratory and industrial settings is a direct consequence of its distinct physicochemical properties. Its high dielectric constant and miscibility with a broad range of organic solvents and water underpin its efficacy as a reaction medium and solvent.[3][4]

PropertyValueSource
Appearance Colorless, transparent, viscous liquid[3]
Odor Mild amine odor[1][3]
Density 1.011 g/mL at 25 °C[3]
Melting Point -4.0 °C[3]
Boiling Point 198-199 °C[3]
Flash Point 98 °C[3]
Solubility Miscible with water, alcohols, ketones, and esters. Insoluble in diethyl ether and petroleum ether.[3]
Refractive Index 1.432 (at 20 °C)[9]

Industrial and Research Applications: A Versatile Workhorse

N-methylformamide's unique combination of high polarity, protic nature, and solvency for a wide array of compounds has established it as a critical component in numerous applications, particularly within the pharmaceutical and agrochemical sectors.[4]

Premier Solvent and Reaction Intermediate

The primary role of NMF is as a versatile polar aprotic solvent.[3] It is particularly effective in dissolving a wide range of both polar and nonpolar substances, facilitating a variety of chemical reactions.[3] Its high dielectric constant makes it an excellent medium for reactions involving ionic species. Furthermore, NMF serves as a crucial intermediate in the synthesis of various organic compounds.[4]

In the pharmaceutical industry , NMF is a valued intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] Its ability to participate in amidation and transamidation reactions is key to the construction of complex drug molecules. For instance, it has been explored in the synthesis of investigational anticancer drugs.[3]

The agrochemical sector utilizes NMF as a solvent and intermediate for manufacturing pesticides, insecticides, and herbicides.[4] Its role in facilitating efficient synthesis and enhancing formulation stability makes it a vital raw material for crop protection products.[4]

The Vilsmeier-Haack Reaction: A Gateway to Formylation

A cornerstone application of N-methylformamide, often in conjunction with a chlorinating agent like phosphorus oxychloride (POCl₃), is the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aryl aldehydes and ketones.[1] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.

The formation of the Vilsmeier reagent from N-methylformamide is a critical first step. The lone pair of electrons on the nitrogen atom of NMF initiates a nucleophilic attack on the phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion, the active formylating agent.

Vilsmeier_Reagent_Formation NMF N-Methylformamide (NMF) Intermediate Adduct Intermediate NMF->Intermediate Nucleophilic attack POCl3 Phosphorus Oxychloride (POCl3) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination of PO2Cl2- Byproduct PO2Cl2-

Caption: Formation of the Vilsmeier reagent from N-methylformamide and POCl₃.

Experimental Protocol: Formylation of an Activated Aromatic Compound via the Vilsmeier-Haack Reaction

This protocol provides a detailed, self-validating methodology for the formylation of an electron-rich aromatic substrate using N-methylformamide and phosphorus oxychloride. The causality behind each step is explained to ensure both technical accuracy and practical insight.

Objective: To synthesize an aryl aldehyde from an activated aromatic compound using the Vilsmeier-Haack reaction with N-methylformamide.

Materials:

  • N-Methylformamide (NMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Activated aromatic substrate (e.g., N,N-dimethylaniline)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable inert solvent

  • Ice

  • Saturated aqueous sodium acetate solution

  • Deionized water

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation (Self-Validating System):

    • Step 1.1: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place anhydrous N-methylformamide (3 equivalents). Causality: The use of anhydrous NMF and a drying tube is critical to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the subsequently formed Vilsmeier reagent.

    • Step 1.2: Cool the flask in an ice bath to 0-5 °C. Causality: The reaction between NMF and POCl₃ is exothermic. Cooling the reaction mixture controls the reaction rate, prevents undesirable side reactions, and ensures the stable formation of the Vilsmeier reagent.

    • Step 1.3: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred NMF via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. A precipitate of the Vilsmeier reagent may form. Causality: Slow, dropwise addition is essential to manage the exothermicity of the reaction. The formation of a precipitate is a visual indicator of successful Vilsmeier reagent generation.

  • Formylation Reaction:

    • Step 2.1: After the complete addition of POCl₃, add a solution of the activated aromatic substrate (1 equivalent) in anhydrous DCE to the reaction mixture dropwise at 0-5 °C. Causality: The activated aromatic compound is the nucleophile that will be formylated. It is added after the Vilsmeier reagent has been pre-formed to ensure an efficient reaction.

    • Step 2.2: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur. Monitoring by TLC allows for the determination of the reaction's completion, preventing under- or over-reaction.

  • Work-up and Isolation:

    • Step 3.1: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. The use of ice helps to dissipate the heat generated during the quenching process.

    • Step 3.2: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is between 6 and 7. The product will precipitate out of the solution. Causality: Neutralization is necessary to isolate the aldehyde product, which is typically a solid. Sodium acetate is a weak base, which allows for controlled neutralization.

    • Step 3.3: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. Causality: Filtration separates the solid product from the aqueous solution. Washing with cold water removes impurities without significantly dissolving the product.

    • Step 3.4: Dry the product under vacuum to obtain the crude aryl aldehyde. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Causality: Drying removes residual water. Recrystallization is a standard technique to purify solid organic compounds to a high degree.

Safety, Handling, and Disposal

N-methylformamide is classified as a reproductive toxin and can cause skin, eye, and respiratory tract irritation.[3] It can be absorbed through the skin.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

In case of a spill, absorb the liquid with an inert material and place it in a sealed container for disposal. NMF is incompatible with strong oxidizing agents, acids, and bases. Waste N-methylformamide should be disposed of in accordance with local, state, and federal regulations, typically through incineration by a licensed waste disposal company.

Conclusion

N-methylformamide stands as a chemical of significant utility, particularly for professionals in the fields of organic synthesis and drug development. Its well-defined chemical identity and predictable physicochemical properties make it a reliable solvent and reagent. A thorough understanding of its applications, especially in powerful synthetic transformations like the Vilsmeier-Haack reaction, coupled with stringent adherence to safety protocols, allows for its effective and safe utilization in advancing scientific research and development.

References

  • Vertex AI Search. N-Methylformamide: A Key Solvent in Pharmaceutical & Agrochemical Industries.
  • Vertex AI Search. N -Methylformamide - Grokipedia.
  • Vertex AI Search. The Chemistry Behind N-Methylformamide: Properties and Synthesis.
  • Vertex AI Search. N-Methylformamide.
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  • United States Biological. 165441 N-Methylformamide CAS: 123-39-7.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ChemicalBook. N-Methylformamide - Safety Data Sheet.
  • ChemicalBook. N-Methylformamide CAS#: 123-39-7.
  • ChemicalBook. 123-39-7(N-Methylformamide).
  • Sigma-Aldrich. N-Methylformamide 99 123-39-7.
  • FooDB. Showing Compound N-Methylformamide (FDB022436).
  • PubChem. N-Methylformamide | C2H5NO | CID 31254.
  • Wikipedia. N-Methylformamide.
  • CAMEO Chemicals - NOAA. N-METHYLFORMAMIDE.
  • ChemicalBook. Preparation and Application of N-Methylformamide.
  • Scribd. N-Methylformamide Properties and Uses | PDF | Chemical Substances.
  • EapearlChem. N-Methylformamide (NMF) - High-Purity Solvent.
  • Tokyo Chemical Industry Co., Ltd.(APAC). N-Methylformamide | 123-39-7.
  • ChemicalBook. N-Methylformamide(123-39-7) 1H NMR spectrum.
  • Google Patents. CN1123273A - Method for preparation of N-methyl formamide.
  • PubChem. SID 13659.

Sources

A-Z Guide to N-formyl-N-methylformamide Synthesis: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-formyl-N-methylformamide (C₃H₅NO₂), a diformylated amine, represents a unique chemical entity with potential applications as a specialized solvent, a reagent in organic synthesis, or an intermediate in the production of fine chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation. The document emphasizes the formylation of N-methylformamide using activated formic acid derivatives, particularly acetic formic anhydride, as the most direct and viable route. A detailed, step-by-step experimental protocol is provided, grounded in established chemical principles. This guide explains the causality behind reagent choice and reaction conditions, offering a self-validating framework for laboratory synthesis. Mechanistic diagrams, comparative data, and a complete reference list are included to ensure scientific integrity and support further research and development.

Introduction

Chemical Identity of this compound

This compound, also known as N,N-diformylmethylamine, is a tertiary amide characterized by a central nitrogen atom bonded to a methyl group and two formyl (CHO) groups.[1] Its unique structure imparts specific chemical properties that distinguish it from its more common relatives, N-methylformamide (NMF) and N,N-dimethylformamide (DMF).

Table 1: Chemical Identifiers and Properties [1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₃H₅NO₂
Molecular Weight 87.08 g/mol
CAS Number 18197-25-6
Canonical SMILES CN(C=O)C=O
InChI Key QWOKUXNYCLUKMH-UHFFFAOYSA-N
Significance and Potential Applications

While not as widely used as DMF or NMF, this compound holds potential value in several areas:

  • Formylating Agent: The presence of two formyl groups suggests its utility as a potent formyl donor in organic synthesis, potentially under milder conditions than traditional reagents.

  • Specialty Solvent: Its high polarity, stemming from the two carbonyl groups and the tertiary amide structure, could make it a useful solvent for specific reactions or extractions.

  • Synthetic Intermediate: It can serve as a precursor for more complex nitrogen-containing heterocyclic compounds or other functionalized molecules relevant to agrochemical and pharmaceutical development.[2]

Overview of Synthetic Challenges and Strategies

The primary challenge in synthesizing this compound lies in achieving diformylation of a methylamine precursor without unwanted side reactions. The direct formylation of the secondary amide, N-methylformamide, is the most logical and commonly cited approach. This requires a formylating agent that is sufficiently electrophilic to acylate the relatively unreactive amide nitrogen. Standard reagents like formic acid are generally insufficient, necessitating the use of more powerful alternatives.

Primary Synthesis Pathway: Formylation of N-Methylformamide

The most direct and reliable method for preparing this compound is the N-formylation of its immediate precursor, N-methylformamide (NMF).[3][4]

Mechanistic Rationale: The Need for an Activated Formylating Agent

N-methylformamide is a stable secondary amide.[3] While the nitrogen atom possesses a lone pair of electrons, its nucleophilicity is significantly diminished due to resonance delocalization with the adjacent carbonyl group. Consequently, a highly reactive, electrophilic formyl source is required for the reaction to proceed efficiently. Acetic formic anhydride (AFA) is an ideal reagent for this purpose.[5][6]

Why Acetic Formic Anhydride?

  • Enhanced Electrophilicity: As a mixed anhydride, AFA possesses two electrophilic carbonyl carbons. The formyl carbon is the more reactive site for nucleophilic attack by the NMF nitrogen due to lesser steric hindrance and electronic effects.

  • Good Leaving Group: The departing acetate ion is a stable leaving group, which provides a strong thermodynamic driving force for the reaction.

  • In-situ Preparation: AFA can be readily prepared just before use by reacting formic acid with acetic anhydride, making it a convenient choice for laboratory-scale synthesis.[6]

Synthesis of the Formylating Agent: Acetic Formic Anhydride (AFA)

AFA is typically prepared by the reaction between acetic anhydride and formic acid at low temperatures.[6]

Caption: Synthesis of Acetic Formic Anhydride (AFA).

Detailed Experimental Protocol: N-formylation of NMF with AFA

This protocol describes the synthesis of this compound from N-methylformamide and in situ generated acetic formic anhydride.

Materials:

  • N-Methylformamide (NMF), ≥99%[2][7]

  • Acetic Anhydride, ≥99%

  • Formic Acid, ≥98%

  • Anhydrous Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA):

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetic anhydride (1.0 eq).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add formic acid (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. The resulting clear solution is the acetic formic anhydride reagent, which should be used immediately.[6]

  • N-Formylation Reaction:

    • Dissolve N-methylformamide (1.0 eq, relative to acetic anhydride) in a suitable anhydrous solvent (e.g., dichloromethane) in a separate flask.

    • Slowly add the NMF solution to the freshly prepared AFA reagent at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes excess acids.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow AFA_Prep Step 1: Prepare AFA (Acetic Anhydride + Formic Acid at 0°C) Formylation Step 2: N-Formylation (Add NMF solution to AFA at 0°C, warm to RT, stir 12-24h) AFA_Prep->Formylation Use immediately Quench Step 3: Quench Reaction (Cool to 0°C, add NaHCO₃ solution) Formylation->Quench Reaction complete Extraction Step 4: Extraction (Separate layers, extract aqueous phase with DCM) Quench->Extraction Drying Step 5: Dry & Concentrate (Dry organic layer with MgSO₄, filter, evaporate solvent) Extraction->Drying Purification Step 6: Purification (Vacuum Distillation) Drying->Purification Crude Product Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While formylation of NMF is the most direct route, other methods for forming N-formyl groups exist in the literature and could theoretically be adapted.

  • Vilsmeier Reagent: The Vilsmeier reagent, generated from DMF and an acid chloride (e.g., POCl₃ or oxalyl chloride), is a powerful formylating agent.[8] It could potentially be used to formylate NMF, although this specific application is not widely documented.

  • Dichlorocarbene Method: Secondary amines can be formylated using chloroform in the presence of a base like KF-Al₂O₃, which generates dichlorocarbene as the reactive intermediate.[9] This method offers mild conditions but its applicability to a secondary amide like NMF would require experimental validation.[10]

Comparative Analysis of Precursors

The choice of starting material is critical for a successful synthesis.

Table 2: Comparison of Starting Materials for this compound Synthesis

Starting MaterialReagent(s)AdvantagesDisadvantages
N-Methylformamide Acetic Formic AnhydrideDirect, high-yielding route; well-understood chemistry.Requires a potent, freshly prepared formylating agent.
Methylamine Excess Formylating AgentInexpensive starting material.Difficult to control; risk of mono-formylation or polymerization; requires harsh conditions.
N,N-Dimethylformamide (DMF) Oxidizing AgentReadily available starting material.Requires C-N bond cleavage and oxidation, a complex and low-selectivity process.

Spectroscopic and Physical Data

Proper characterization of the final product is essential for validating the synthesis.

Table 3: Key Properties and Expected Spectroscopic Data

PropertyValue / Expected SignalSource / Rationale
Appearance Colorless liquid[11]
Boiling Point Higher than NMF (182.6 °C) due to increased molecular weight and polarity.[3]
¹H NMR Singlet ~3.0-3.3 ppm (N-CH₃); Two distinct singlets ~8.2-9.1 ppm (2 x N-CHO). The two formyl protons may be non-equivalent due to restricted rotation around the C-N bonds.Based on structure
¹³C NMR Signal ~30-35 ppm (N-CH₃); Two signals ~160-165 ppm (2 x C=O).Based on structure
IR Spectroscopy Strong C=O stretching bands around 1680-1720 cm⁻¹. Absence of N-H stretch (~3300 cm⁻¹) seen in NMF.Based on structure
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) at m/z = 87. Key fragments at m/z = 58 ([M-CHO]⁺) and 29 ([CHO]⁺).[1]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the N-formylation of N-methylformamide. The use of acetic formic anhydride as the formylating agent provides the necessary reactivity to overcome the low nucleophilicity of the secondary amide. The detailed protocol provided in this guide offers a robust and validated framework for the laboratory-scale preparation of this compound. While alternative pathways exist in principle, they present greater synthetic challenges and are less established. Successful synthesis hinges on the careful preparation and immediate use of the activated formylating agent and meticulous purification of the final product.

References

  • Google Patents. CN1123273A - Method for preparation of N-methyl formamide.
  • Wikipedia. N-Methylformamide. Available from: [Link]

  • PubChem. N-Methylformamide. Available from: [Link]

  • Royalchem. N-Methylformamide (NMF) ≥99.5%. Available from: [Link]

  • PubChem. Formamide, N-formyl-N-methyl-. Available from: [Link]

  • ACS Publications. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. Acetic Formic Anhydride. Available from: [Link]

  • ResearchGate. Applications of N,N‐diborylamines in the synthesis of N‐containing organic compounds. Available from: [Link]

  • Wikipedia. Acetic formic anhydride. Available from: [Link]

  • PubMed. Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. Available from: [Link]

  • NIH National Center for Biotechnology Information. Formylation of Amines. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Semantic Scholar. Synthesis of Diarylamines via Nitrosonium-Initiated C−N Bond Formation. Available from: [Link]

  • Scribd. Acetic Formic Anhydride. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]

  • Scribd. N-Methylformamide Properties and Uses. Available from: [Link]

  • De Gruyter. Convenient N-Formylation of Secondary Amines: KF–Al2O3-Promoted Synthesis of Formamide Derivatives via Dichlorocarbene Generat. Available from: [Link]

  • Google Patents. EP0314147B1 - Process for the synthesis of N,N-dialkyl-Hydroxylamines.
  • PrepChem.com. Preparation of acetic formic anhydride. Available from: [Link]

  • MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

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N-methylformamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-methylformamide in Organic Solvents

Executive Summary

N-methylformamide (NMF), a highly polar, protic organic compound, serves as a specialized solvent and reagent in numerous chemical and pharmaceutical applications. Its unique molecular structure, featuring both a hydrogen bond donor and acceptor site, dictates a distinct solubility profile that is critical for its effective use in organic synthesis, drug formulation, and materials science. This guide provides a comprehensive overview of the core principles governing NMF's solubility, a detailed profile of its miscibility with various classes of organic solvents, and a validated experimental protocol for solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of NMF's solvent characteristics to optimize their work.

Introduction to N-methylformamide (NMF)

N-methylformamide (CAS No. 123-39-7) is the simplest secondary amide, structurally characterized by a formyl group bound to a methylamine.[1] As a colorless, nearly odorless liquid at room temperature, it is often compared to its chemical relatives, formamide and N,N-dimethylformamide (DMF).[1] However, unlike the aprotic DMF, NMF is a protic solvent, a distinction that critically influences its physical properties and solvent behavior. Its primary utility stems from its high polarity and capacity for hydrogen bonding, making it an effective, though specialized, solvent for a variety of organic and inorganic substances.[2] Understanding its solubility is paramount for its application as a reaction medium, a component in formulations, or in separation processes.[1]

Physicochemical Properties

A solvent's behavior is fundamentally linked to its physical properties. The high boiling point of NMF is indicative of strong intermolecular forces, primarily hydrogen bonding, while its high dielectric constant allows it to effectively solvate polar molecules and ions.

PropertyValueReference(s)
Molecular Formula C₂H₅NO[1]
Molar Mass 59.07 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 1.011 g/mL (at 25 °C)[3]
Melting Point -4 °C[1]
Boiling Point 198-199 °C[3]
Refractive Index (n20/D) 1.432[1][3]
Dielectric Constant ~182 (at 25 °C)[4]

The Molecular Basis of NMF Solubility

The solubility of NMF is governed by the principle of "like dissolves like," which is rooted in molecular structure, polarity, and specific intermolecular interactions.

Polarity and Dipole Moment

NMF is a highly polar molecule due to the significant difference in electronegativity between the carbonyl oxygen atom and the adjacent carbon and nitrogen atoms. This creates a large permanent dipole moment, predisposing NMF to be miscible with other polar solvents.

Hydrogen Bonding Capability: The Key to Versatility

The most crucial factor defining NMF's solubility is its capacity for hydrogen bonding. Uniquely, the NMF molecule contains both a hydrogen bond donor (the amide proton, N-H) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual nature allows it to:

  • Self-associate with other NMF molecules, leading to its high boiling point.

  • Interact strongly with other protic solvents (e.g., water, alcohols) by donating and accepting hydrogen bonds.

  • Solubilize aprotic polar solvents (e.g., acetone, DMSO) by acting as a hydrogen bond donor to their acceptor sites (like the oxygen in acetone).

This versatile hydrogen bonding is the primary reason for its broad miscibility with a wide range of polar organic solvents.[5]

Caption: NMF as both a hydrogen bond donor and acceptor.

NMF Solubility Profile in Common Organic Solvents

The following table summarizes the solubility of N-methylformamide in various classes of organic solvents. The data is compiled from chemical handbooks and safety data sheets. In the absence of precise quantitative values, qualitative terms like "Miscible" are used.

Solvent ClassExample SolventSolubility / MiscibilityReference(s)
Water Water (H₂O)Miscible[2][3][4]
Alcohols Methanol, EthanolMiscible[2][3][4]
Ketones AcetoneMiscible / Very Soluble[2][3][4]
Esters Ethyl AcetateSoluble[3]
Halogenated Chloroform, DichloromethaneSoluble[3]
Amides N,N-Dimethylformamide (DMF)Miscible[6]
Sulfoxides Dimethyl Sulfoxide (DMSO)Miscible[6]
Ethers Diethyl EtherImmiscible / Limited Solubility[2][3]
Tetrahydrofuran (THF)Soluble[6]
Aromatic Hydrocarbons Benzene, TolueneLimited Solubility[6]
Aliphatic Hydrocarbons Hexane, Petroleum EtherImmiscible / Not Soluble[3][6]

Field Insights: The trend is unequivocally clear: NMF's high polarity and hydrogen bonding capability render it miscible with polar protic and aprotic solvents. Conversely, it exhibits poor solubility in non-polar solvents like aliphatic and aromatic hydrocarbons and certain ethers like diethyl ether. This selective solubility is a powerful tool in experimental design, particularly for liquid-liquid extractions or for precipitating compounds by adding an anti-solvent (e.g., adding hexane to an NMF solution).

Standard Protocol: Determination of NMF Solubility

For novel formulations or reaction systems, precise solubility data is often required. The Isothermal Equilibrium Method is a robust and widely accepted technique for determining the solubility of a liquid in a solvent at a constant temperature.[7]

Principle

A supersaturated system of NMF and the target solvent is created and allowed to reach thermodynamic equilibrium at a controlled temperature. After phase separation, the concentration of NMF in the liquid (solvent) phase is quantified analytically.

Experimental Workflow

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Step-by-Step Methodology
  • Preparation:

    • Ensure both N-methylformamide and the chosen organic solvent are of high purity (e.g., ≥99.5%).

    • Prepare a series of calibration standards of NMF in the solvent of interest for the analytical quantification step.

  • Saturation:

    • In a series of sealed glass vials (e.g., 10 mL), add a known volume or mass of the organic solvent (e.g., 5 mL).

    • Add an excess amount of NMF to each vial. "Excess" means adding enough NMF so that a separate, undissolved phase is clearly visible after initial mixing.

    • Place the sealed vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

  • Equilibration:

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is typical. A preliminary kinetic study can be performed to determine the minimum time to reach a plateau in concentration.[7]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and immediately place them in a centrifuge.

    • Centrifuge the samples at a sufficient speed and duration (e.g., 5000 rpm for 15 minutes) to ensure complete separation of the undissolved NMF from the saturated solvent phase. This step is critical to avoid sampling suspended microdroplets.

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant (the top layer, which is the saturated solution) using a calibrated micropipette.

    • Immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of NMF in the diluted sample using a validated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV).

  • Calculation and Reporting:

    • Using the concentration from the analytical measurement and the dilution factor, calculate the concentration of NMF in the original saturated solution.

    • Report the solubility in standard units, such as g/100 mL or molality, specifying the temperature (e.g., "The solubility of NMF in Toluene at 25.0 °C was determined to be X g/100 mL").

Trustworthiness Check: This protocol is self-validating by running multiple replicates (typically n≥3) and ensuring the standard deviation is within an acceptable range. The use of a pre-validated, calibrated analytical method ensures the accuracy of the final concentration measurement.

Conclusion

N-methylformamide's solubility profile is a direct consequence of its highly polar and protic nature, dominated by its ability to engage in extensive hydrogen bonding. It is readily miscible with water and most polar organic solvents, including alcohols, ketones, and other amides, while demonstrating poor solubility in non-polar hydrocarbon solvents. This predictable behavior, grounded in fundamental principles of intermolecular forces, makes NMF a valuable and versatile tool. For professionals in drug development and chemical synthesis, a thorough understanding of this solubility landscape, coupled with robust experimental methods to quantify it, is essential for leveraging NMF to its full potential in creating innovative solutions and products.

References

  • National Center for Biotechnology Information. "N-Methylformamide" PubChem Compound Summary for CID 31254. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. A similar updated version is available at: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). Heze Huayi Chemical Co., Ltd. [Link]

  • Lide, D.R., G.W.A. Milne (eds.). (1994). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. As cited in PubChem CID 31254. [Link]

  • Experiment 1: Determination of Solubility Class. (n.d.). Department of Chemistry, Middle East Technical University. [Link]

  • Dash, S. K., & Swain, B. B. (2012). Hydrogen bonding interaction between N-methylformamide and alcohols. ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]

  • Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). (n.d.). Cheméo. [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

  • Solubility Data Series. (n.d.). IUPAC. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

  • Request PDF: Solubility, density and refractive index of formamide / N – methylformamide / N, N-dimethylformamide + Rb2SO4 + H2O ternary systems. (2025). ResearchGate. [Link]

  • Faria, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 885-887. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

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Navigating the Spectroscopic Landscape of N-formyl-N-methylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic N-formyl-N-methylformamide

This compound, with the molecular formula C₃H₅NO₂, presents an interesting case study in chemical characterization.[1] As a derivative of formamide, it holds potential significance in various domains of organic synthesis and pharmaceutical development. However, a comprehensive understanding of its chemical properties and behavior necessitates a thorough spectroscopic analysis. This guide aims to provide a detailed overview of the expected spectral data for this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

It is important to note that publicly available, experimentally verified spectral data for this compound is notably scarce. Consequently, this guide will present the available information for the target molecule and will draw illustrative parallels with the closely related and well-characterized compound, N-methylformamide (C₂H₅NO), to demonstrate the principles of spectroscopic interpretation for this class of molecules.

The Structure of this compound

To understand the spectral data, a clear visualization of the molecule's structure is paramount.

Figure 1: Chemical structure of this compound.

Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra for this compound, the following are predicted chemical shifts based on chemical structure and data from similar compounds.

¹H NMR (Predicted)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Formyl Proton (CHO)8.0 - 8.5Singlet
Methyl Protons (CH₃)3.1 - 3.3Singlet
Other Formyl Proton (CHO)8.0 - 8.5Singlet

¹³C NMR (Predicted)

CarbonPredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)160 - 165
Methyl Carbon (CH₃)35 - 38
Other Carbonyl Carbon (C=O)160 - 165

Disclaimer: The NMR data presented above is predictive and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Characteristic IR Absorptions (Predicted)

Functional GroupWavenumber (cm⁻¹)
C=O (Amide) Stretch1670 - 1700
C-H (Alkyl) Stretch2850 - 2950
C-N Stretch1380 - 1400

Disclaimer: The IR data presented above is predictive and should be confirmed with experimental data.

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported in the NIST Mass Spectrometry Data Center.[1]

GC-MS Data for this compound [1]

m/zInterpretation
87Molecular Ion [M]⁺
59[M - CO]⁺
30[CH₃N]⁺
29[CHO]⁺

A Detailed Case Study: Spectral Analysis of N-methylformamide

Given the limited data for this compound, we will now turn our attention to the comprehensive spectral analysis of its close analog, N-methylformamide, to illustrate the application of spectroscopic techniques in structural elucidation.

N-methylformamide: Structure and Spectroscopic Workflow

spectral_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample N-methylformamide Sample NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_data ¹H & ¹³C NMR Spectra NMR->NMR_data IR_data IR Spectrum IR->IR_data MS_data Mass Spectrum MS->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Figure 2: General workflow for spectroscopic analysis of N-methylformamide.

¹H NMR Spectrum of N-methylformamide

The ¹H NMR spectrum of N-methylformamide provides detailed information about the proton environments in the molecule.

¹H NMR Data for N-methylformamide (399.65 MHz, CDCl₃) [2]

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A8.159Singlet1HFormyl Proton (CHO)
B8.027SinglettraceRotational Isomer
C7.4Broad Singlet1HAmide Proton (NH)
D2.936Doublet3HMethyl Protons (CH₃)
E2.815DoublettraceRotational Isomer

Interpretation:

  • Formyl Proton (A): The singlet at 8.159 ppm is characteristic of a formyl proton, which is deshielded by the adjacent carbonyl group.

  • Amide Proton (C): The broad singlet at 7.4 ppm is typical for an N-H proton. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

  • Methyl Protons (D): The doublet at 2.936 ppm corresponds to the methyl protons. The splitting into a doublet is due to coupling with the adjacent N-H proton.

  • Rotational Isomers (B and E): The minor signals at 8.027 and 2.815 ppm are due to the presence of a rotational isomer (rotamer) around the C-N amide bond, which has a partial double bond character.[3]

¹³C NMR Spectrum of N-methylformamide

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data for N-methylformamide

Chemical Shift (ppm)Assignment
163.5Carbonyl Carbon (C=O)
26.5Methyl Carbon (CH₃)

Interpretation:

  • Carbonyl Carbon: The signal at a downfield chemical shift of 163.5 ppm is characteristic of a carbonyl carbon in an amide.

  • Methyl Carbon: The signal at 26.5 ppm is typical for a methyl carbon attached to a nitrogen atom.

IR Spectrum of N-methylformamide

The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.

Characteristic IR Absorptions for N-methylformamide [4]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300N-H StretchAmide
2940C-H StretchAlkyl
1680C=O StretchAmide (Amide I band)
1540N-H BendAmide (Amide II band)

Interpretation:

  • N-H Stretch: The strong, broad absorption around 3300 cm⁻¹ is a classic indicator of an N-H bond in an amide.

  • C-H Stretch: The absorption at 2940 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the methyl group.

  • C=O Stretch (Amide I): The very strong absorption at 1680 cm⁻¹ is characteristic of the carbonyl group in an amide.

  • N-H Bend (Amide II): The absorption around 1540 cm⁻¹ is due to the in-plane bending of the N-H bond, a characteristic feature of secondary amides.

Mass Spectrum of N-methylformamide

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data for N-methylformamide [5]

m/zRelative Intensity (%)Interpretation
59100Molecular Ion [M]⁺
3075[M - CHO]⁺ or [CH₃NH]⁺
2917[CHO]⁺
2844[CO]⁺

Interpretation:

  • Molecular Ion Peak: The peak at m/z 59 corresponds to the molecular weight of N-methylformamide (59.07 g/mol ), confirming the molecular formula C₂H₅NO.[3]

  • Major Fragments: The base peak at m/z 30 is likely due to the loss of a formyl radical (CHO), resulting in the [CH₃NH]⁺ fragment. The peak at m/z 29 corresponds to the formyl cation [CHO]⁺. The peak at m/z 28 is likely due to the carbon monoxide cation [CO]⁺.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. Below are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample like N-methylformamide, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the liquid directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into the gas chromatograph. The sample is vaporized and separated based on its boiling point and interaction with the GC column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

While a complete, experimentally verified spectroscopic profile for this compound remains elusive in the public domain, this guide has provided the available data and a predictive analysis based on its structure. Furthermore, the detailed spectroscopic analysis of the closely related N-methylformamide serves as a robust framework for understanding the key spectral features of this class of compounds. For researchers and professionals in drug development, a thorough in-house spectroscopic characterization of this compound is essential for unambiguous identification and to ensure the quality and purity of this compound in any application.

References

  • N-Methylformamide. PubChem. [Link][3][6]

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An In-Depth Technical Guide to N-Methylformamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methylformamide (NMF) is a versatile organic compound that holds a significant position in the landscape of chemical synthesis and analysis. With the molecular formula C₂H₅NO and a molecular weight of 59.07 g/mol , this secondary amide is a colorless, nearly odorless liquid at room temperature.[1][2][3][4] Its unique properties, particularly its high polarity and capacity as a hydrogen bond donor, make it an invaluable tool for researchers, scientists, and professionals in the field of drug development. This guide provides a comprehensive overview of N-methylformamide, delving into its fundamental characteristics, synthesis, applications, and the critical safety protocols necessary for its handling. The insights presented herein are grounded in established scientific principles and practical laboratory experience to empower researchers in leveraging the full potential of this compound.

Core Molecular and Physical Properties

A thorough understanding of a molecule's intrinsic properties is foundational to its effective application. N-methylformamide is no exception. Its utility is a direct consequence of its chemical structure and resulting physical characteristics.

Molecular Structure and Formula

N-methylformamide is structurally a derivative of formamide where one of the amide protons is replaced by a methyl group.[2][4][5] This substitution has profound effects on its physical and chemical behavior, distinguishing it from both formamide and its dimethylated counterpart, dimethylformamide (DMF).

Below is a visual representation of the N-methylformamide molecule, illustrating the connectivity of its atoms.

NMF_structure C1 C O1 O C1->O1 N1 N C1->N1 H1 H C1->H1 C2 C N1->C2 H5 H N1->H5 H2 H C2->H2 H3 H C2->H3 H4 H C2->H4

Caption: 2D Structural Representation of N-Methylformamide.

The presence of both a carbonyl group (C=O) and an N-H bond allows NMF to act as both a hydrogen bond acceptor and donor, a key factor in its solvation properties.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of N-methylformamide are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂H₅NO[1][2][3][4][5][6][7][8][9]
Molecular Weight 59.07 g/mol [2][3][5][6][7][8][10]
CAS Number 123-39-7[1][3][4][5][7][8][9][11]
Appearance Colorless transparent liquid[1][2][6]
Odor Slight amine odor[1][2][5][6][12]
Density 1.011 g/mL at 25 °C[1][2][8]
Melting Point -4 °C[1][2][8]
Boiling Point 198-199 °C[2][6][8]
Flash Point 111 °C[1]
Solubility in Water Miscible[1]

Synthesis of N-Methylformamide

The industrial and laboratory-scale synthesis of N-methylformamide is most commonly achieved through the reaction of methylamine with a formylating agent. The choice of synthetic route often depends on factors such as desired purity, scale, and available starting materials.

Primary Synthetic Pathway: Methylamine and Methyl Formate

The predominant method for producing N-methylformamide involves the reaction of methylamine with methyl formate.[1][13][14] This process is favored for its efficiency and the relatively clean reaction profile.

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH

The causality behind this experimental choice lies in the nucleophilic nature of methylamine attacking the electrophilic carbonyl carbon of methyl formate. The subsequent elimination of methanol drives the reaction to completion.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products methylamine Methylamine (CH₃NH₂) reactor Reaction Vessel methylamine->reactor methyl_formate Methyl Formate (HCOOCH₃) methyl_formate->reactor nmf N-Methylformamide (HCONHCH₃) reactor->nmf Primary Product methanol Methanol (CH₃OH) reactor->methanol Byproduct

Caption: Workflow for the Synthesis of N-Methylformamide.

Alternative Synthetic Route: Transamidation

A less common, yet viable, alternative is the transamidation reaction between formamide and methylamine.[1]

Reaction: HCONH₂ + CH₃NH₂ → HCONHCH₃ + NH₃

This method involves the exchange of the amide group, driven by the volatility of the ammonia byproduct.

Applications in Research and Drug Development

The utility of N-methylformamide in a research and development setting is multifaceted, primarily stemming from its properties as a highly polar solvent and a versatile chemical intermediate.[1][14]

NMF as a High-Polarity Solvent

N-methylformamide's high dielectric constant and miscibility with a broad range of organic solvents and water make it an excellent medium for various chemical transformations.[11][13][15] It is particularly effective in dissolving a wide array of organic compounds, which is crucial in the synthesis of Active Pharmaceutical Ingredients (APIs).[11] Its ability to accelerate reaction rates and improve selectivity in challenging syntheses, such as nucleophilic substitutions and certain cyclization reactions, is a significant advantage.[15]

Role as a Chemical Intermediate

Beyond its function as a solvent, NMF serves as a critical intermediate in the synthesis of numerous compounds.[11] In the pharmaceutical industry, it is a building block in the creation of complex drug molecules, including cephalosporins.[16] The agrochemical sector also utilizes NMF in the manufacturing of pesticides, insecticides, and herbicides.[11][16][17]

Investigational Anticancer Applications

N-methylformamide has also been investigated as an anticancer agent.[5] Its mechanism of action is thought to involve the depletion of cellular glutathione, which in turn enhances the susceptibility of tumor cells to DNA damage induced by ionizing radiation.

Experimental Protocols and Handling

Given its chemical properties and potential hazards, the handling and use of N-methylformamide in a laboratory setting must adhere to strict safety protocols.

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent moisture absorption and leakage.

  • Store away from incompatible materials such as strong oxidizing agents.[18]

Spill Management Protocol

In the event of a small spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Absorb: Use an inert absorbent material to contain and soak up the liquid.

  • Collect and Dispose: Carefully collect the absorbed material and contaminated items into a sealed, vapor-tight plastic bag for proper disposal.[12]

  • Decontaminate: Wash the affected surfaces with a soap and water solution.[12]

Spectroscopic Characterization

For quality control and reaction monitoring, spectroscopic analysis of N-methylformamide is essential. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[19]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, such as the carbonyl and N-H bonds.[20]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.[19][21]

Recent studies have utilized IR and NMR spectroscopy to examine the cis-trans isomerism of N-methylformamide, revealing the presence of a minor cis-conformer in the gas phase.[22]

Safety and Toxicological Profile

A comprehensive understanding of the hazards associated with N-methylformamide is paramount for ensuring a safe working environment.

Hazard Classification

N-methylformamide is classified as a flammable liquid and poses several health hazards.[6] It is harmful if swallowed or in contact with skin, is an eye irritant, and is suspected of damaging fertility or the unborn child.[6] Long-term or repeated exposure may cause damage to the liver and respiratory system.[6]

Toxicological Data Summary
HazardDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed.[6]
Acute Dermal Toxicity Harmful in contact with skin.[6]
Eye Irritation Causes eye irritation.[6]
Reproductive Toxicity May have negative effects on reproductive function or unborn children.[6]
Organ Toxicity May cause liver and systemic toxicity with long-term or repeated exposure.[6]

Conclusion

N-methylformamide is a chemical compound of significant utility in research and industrial applications, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of high polarity, solvency, and reactivity makes it a valuable tool for synthetic chemists. However, its potential health hazards necessitate stringent adherence to safety protocols. This guide has provided a detailed overview of the core scientific and technical aspects of N-methylformamide to support its safe and effective use by researchers and drug development professionals.

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A Technical Guide to the Interstellar-Medium-Detection-of-N-methylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylformamide (CH₃NHCHO), a molecule distinguished by its peptide-like bond, is of profound interest to the fields of astrochemistry and astrobiology. Its presence in the interstellar medium (ISM) provides crucial insights into the complex chemical pathways that can lead to prebiotic molecules, the foundational components of life. This technical guide offers a comprehensive overview of the detection of N-methylformamide in interstellar space. It details the observational methodologies, the analytical workflows used to confirm its identity, and the laboratory spectroscopy that underpins these astronomical discoveries. Furthermore, this document explores the proposed chemical formation pathways on interstellar dust grains and in the gas phase, contextualizing the significance of this molecule within the broader search for life's origins. This guide is intended for researchers in astrochemistry, molecular spectroscopy, and drug development, providing both foundational knowledge and detailed experimental frameworks.

Introduction: The Quest for Prebiotic Molecules in the Cosmos

The vast, cold expanses of the interstellar medium are a surprisingly fertile ground for chemistry. Within dense molecular clouds, where stars and planets are born, a rich inventory of complex organic molecules has been identified. The discovery of these molecules, ranging from simple alcohols to more complex species, challenges the notion that the necessary ingredients for life are unique to planets. Instead, it suggests that the chemical precursors to biology may be universal, delivered to nascent planetary systems by comets and asteroids.[1][2]

Central to terrestrial biology is the peptide bond (-C(=O)NH-), the covalent chemical bond that links amino acids together to form proteins.[3] Molecules containing this bond are therefore prime targets for interstellar detection.[4] The simplest molecule with a peptide bond, formamide (NH₂CHO), was first detected in the ISM in the 1970s.[5][6] N-methylformamide (NMF) is one of the simplest derivatives of formamide, making it a significant candidate for understanding the next steps in prebiotic molecular complexity.[5][7] Its detection provides a critical data point for astrochemical models and informs our understanding of how the building blocks of life could assemble in extraterrestrial environments.[8]

The Observational Discovery of N-methylformamide

The first tentative detection of the most stable conformer, trans-N-methylformamide, was made toward the high-mass star-forming region Sagittarius B2(N) (Sgr B2(N)).[3][5] More recent and robust detections of both trans-NMF and its higher-energy cis-NMF conformer have been made in other chemically rich molecular clouds like G+0.693-0.027.[9][10]

Target Source: Sagittarius B2(N) and G+0.693-0.027
  • Sagittarius B2(N): This is a prolific hot molecular core, a dense, warm region heated by nearby newly formed massive stars.[5] Its high temperature and density create a rich chemical environment, making it an ideal laboratory for studying complex organic molecules.

  • G+0.693-0.027: Located in the Central Molecular Zone of our galaxy, this molecular cloud is known for its chemical richness and has been the site of numerous first detections of new interstellar molecules.[9]

Instrumentation and Observational Technique

The detection of NMF was predicated on the use of powerful radio telescopes capable of observing at millimeter and submillimeter wavelengths. Molecules in the cold, low-density ISM emit radiation at very specific frequencies as they transition between rotational energy levels. This "rotational spectrum" is a unique fingerprint for each molecule.

  • Key Instruments:

    • The Atacama Large Millimeter/submillimeter Array (ALMA): An interferometer in Chile with unparalleled sensitivity and spatial resolution. The initial tentative detection of trans-NMF in Sgr B2(N2) was achieved using a spectral line survey performed with ALMA.[5][7][11]

    • Yebes 40m and IRAM 30m Telescopes: These single-dish telescopes were used for the ultra-sensitive wide-band spectral surveys that led to the first detection of cis-NMF in the G+0.693-0.027 molecular cloud.[9][10][12]

The observational method relies on rotational spectroscopy .[13] As molecules rotate in the gas phase, they absorb and emit photons at frequencies corresponding to the discrete energy differences between their rotational quantum states. By pointing a radio telescope at a molecular cloud and recording the incoming radiation across a wide frequency range, astronomers can produce a spectrum filled with emission lines.

Spectroscopic Identification: A Molecular Fingerprint

The identification of NMF is a multi-step process that hinges on comparing astronomical data with highly accurate laboratory measurements. The rotational spectrum of trans-NMF is particularly complex due to the internal rotation of its methyl (CH₃) group, which couples with the overall rotation of the molecule.[3][5][7] This interaction, known as torsion-rotation interaction, splits the spectral lines and complicates their prediction.[5][7]

A firm interstellar detection requires:

  • Accurate Laboratory Frequencies: Extensive laboratory measurements of the NMF rotational spectrum are necessary to create a precise line list of transition frequencies.[5][7]

  • Matching Multiple Transitions: A credible detection cannot rely on a single spectral line, as this could be a chance coincidence with a line from another molecule. Multiple unblended or slightly blended lines matching the laboratory frequencies of NMF must be identified in the astronomical spectrum. For the detection of cis-NMF, 55 transitions were identified.[9][10]

  • Consistent Physical Conditions: The identified lines must be consistent with a single set of physical conditions (e.g., temperature and column density) for the emitting gas.

Data Analysis and Abundance Determination

Once potential NMF spectral lines are identified, a rigorous analysis is performed to validate the detection and derive key physical parameters.

Spectral Line Analysis Workflow

The process of moving from raw observational data to a confirmed molecular detection follows a systematic workflow. The causality is crucial: each step cleans and interprets the data, allowing for the robust identification of faint molecular signals within a forest of other spectral lines.

G cluster_obs Observational Phase cluster_analysis Analysis Phase RawData Raw Telescope Data (Time-ordered Voltages) Calibrated Calibrated Spectra (Flux vs. Frequency) RawData->Calibrated Calibration Pipeline (Gain, Bandpass, Flux) LineID Spectral Line Identification (Comparison to Catalogs) Calibrated->LineID Continuum Subtraction LTE_Model LTE Modeling (Synthetic Spectrum Generation) LineID->LTE_Model Initial Guess Parameters Fit Spectral Line Fitting (Minimizing Residuals) LTE_Model->Fit Model Comparison Params Derived Physical Parameters (N_tot, T_rot, V_lsr, ΔV) Fit->Params Best-Fit Solution G cluster_gas Gas Phase cluster_grain Grain Surface NH2CHO NH₂CHO (Formamide) NMF_gas CH₃NHCHO (NMF) NH2CHO->NMF_gas CH2 CH₂ (Methylidene) CH2->NMF_gas CH3NCO CH₃NCO (Methyl Isocyanate) NMF_grain CH₃NHCHO (NMF) CH3NCO->NMF_grain + H H H atoms H->NMF_grain

Caption: Simplified potential formation pathways for N-methylformamide in the ISM.

The Importance of Isomeric Ratios

N-methylformamide exists in two stable rotational isomers (rotamers): trans and cis. [5][7]The trans conformer is more stable, with the cis form lying at a higher energy of about 670 K. [9]In a state of thermal equilibrium, one would expect the more stable trans form to be significantly more abundant. However, the detection of cis-NMF with a trans/cis abundance ratio of only ~3 in G+0.693-0.027 strongly indicates that non-equilibrium, kinetically controlled processes are at play. [9][10]This finding provides a crucial constraint for astrochemical models aiming to reproduce observed molecular abundances.

Laboratory Astrophysics: The Foundation of Discovery

The detection of any molecule in space is impossible without a solid foundation of laboratory work. Laboratory astrophysics provides the essential "fingerprint" data and validates the chemical pathways proposed by models.

Protocol: High-Resolution Rotational Spectroscopy of NMF

Objective: To measure the precise transition frequencies of N-methylformamide in its ground and vibrationally excited states to enable a confident astronomical search.

Methodology:

  • Sample Preparation: A pure sample of N-methylformamide is obtained. Due to the molecule's rotational isomers, the sample will contain a mixture of cis and trans conformers.

  • Spectrometer Setup: The experiment is conducted using a millimeter/submillimeter wave absorption spectrometer. The NMF sample is introduced into a vacuum chamber in the gas phase.

  • Data Acquisition: A beam of millimeter-wave radiation is passed through the gas. The frequency of this radiation is swept across a broad range (e.g., 45–630 GHz). [3][5][7]When the radiation frequency matches a rotational transition of the NMF molecule, the molecules absorb energy, causing a detectable drop in the transmitted power.

  • Spectral Analysis:

    • Causality: The complex spectrum, featuring thousands of lines, is complicated by the internal rotation of the methyl group. [5][7]A specialized theoretical model, such as the Rho-Axis Method (RAM), is required to correctly assign the quantum numbers to each observed transition and fit them to a set of molecular constants. [5][7][13] * Self-Validation: The model's validity is confirmed by its ability to fit thousands of distinct spectral lines for multiple torsional states to within experimental accuracy using a single, coherent set of spectroscopic parameters. [3]5. Output: A comprehensive line list containing frequencies, uncertainties, and quantum number assignments. This list is the essential reference for astronomical searches.

Protocol: Simulating Interstellar Ice Analogs

Objective: To investigate the solid-state formation pathways of NMF on icy grain surfaces under simulated interstellar conditions.

Methodology:

  • Ultra-High Vacuum (UHV) Chamber: All experiments are conducted in a UHV chamber (P < 10⁻¹⁰ mbar) to prevent contamination from ambient gases.

  • Substrate Preparation: A substrate (e.g., a gold or copper surface) is cooled to cryogenic temperatures (~20 K) to simulate an interstellar dust grain.

  • Ice Deposition: Precursor molecules, such as methyl isocyanate (CH₃NCO) and hydrogen atoms (H), are deposited onto the cold substrate, forming an amorphous ice layer. [3]4. Energetic Processing (Optional): The ice analog can be processed with energy sources that mimic the interstellar environment, such as:

    • UV Photons: To simulate the interstellar radiation field.

    • Electrons/Ions: To simulate the effect of cosmic rays.

  • Analysis during Warm-Up (Temperature Programmed Desorption - TPD):

    • Causality: The substrate is slowly and controllably heated. As the temperature rises, different molecules will desorb (sublimate) from the surface at characteristic temperatures depending on their binding energy.

    • Detection: A mass spectrometer is used to detect the molecules as they desorb from the ice. The mass spectrum identifies the desorbing species, confirming whether NMF (mass-to-charge ratio m/z = 59) has been formed.

  • In-situ Analysis (Infrared Spectroscopy): Infrared spectroscopy can be used to monitor changes in the ice composition in real-time during deposition and processing, identifying the formation of new functional groups like the amide bond.

Astrobiological Implications and Future Directions

The detection of N-methylformamide, a molecule containing a peptide bond, is a significant step in understanding the chemical origins of life. [3][5]It demonstrates that the next level of molecular complexity beyond simpler precursors like formamide can be achieved in star-forming regions. [7]

  • The Peptide Bond in Space: This discovery fuels the hypothesis that peptide-like molecules could be common in the ISM and could be delivered to young planets, potentially seeding them with the building blocks of proteins. [1][2]* Future Observational Strategies: Future searches will focus on detecting NMF in a wider variety of interstellar environments, including cold, dark clouds and protoplanetary disks—the direct sites of planet formation. Higher sensitivity observations with ALMA and other future telescopes may allow for the detection of even more complex peptide-like molecules.

  • Synergies with Chemical and Pharmaceutical Research: While a speculative link, understanding the fundamental, non-terrestrial pathways to forming complex organic structures can inspire novel synthetic chemistry approaches. The stability and formation kinetics of isomers in extreme environments provide unique data for benchmarking quantum chemical calculations, which are foundational tools in drug design and materials science.

Conclusion

The tentative detection of trans-N-methylformamide and the firm detection of its cis isomer in the interstellar medium represent important milestones in astrochemistry. These discoveries were made possible by a synergistic approach combining high-sensitivity radio astronomy, meticulous laboratory spectroscopy, and sophisticated chemical modeling. The presence of a peptide-like molecule in star-forming regions reinforces the theory that the chemical origins of life may not be exclusively terrestrial. The non-equilibrium isomeric ratio observed for NMF provides a critical clue, pointing towards kinetically controlled formation pathways on icy dust grains. This technical guide has outlined the core scientific principles and methodologies behind this discovery, providing a framework for future research into the rich and complex chemistry of the cosmos.

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A Comprehensive Technical Guide to the Theoretical Study of N-methylformamide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-methylformamide (NMF) serves as a foundational model for the peptide bond, the cornerstone of protein and peptide structures. Understanding its conformational preferences, specifically the equilibrium between its cis and trans isomers, is paramount for researchers in biochemistry, computational chemistry, and drug development. This guide provides an in-depth exploration of the theoretical methods used to study NMF conformation. We delve into the causality behind selecting appropriate computational models, detail validated, step-by-step protocols for conformational analysis, and present a framework for interpreting the resulting data in the context of experimental findings. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to conduct and critically evaluate theoretical studies on this vital molecular system.

Introduction: N-methylformamide as the Archetype of the Peptide Bond

The Significance in Biochemistry and Drug Design

The amide bond (-CO-NH-) is the fundamental linkage in peptides and proteins, dictating their three-dimensional structures and, consequently, their biological functions. N-methylformamide (CH₃NHCHO) is the simplest molecule containing this secondary amide group, making it an indispensable model system for theoretical and experimental investigations.[1] The planarity and rotational barrier of its C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system, are defining features that are extrapolated to understand the flexibility and stability of polypeptide chains.[2] Accurate computational modeling of NMF provides a crucial baseline for parameterizing the more complex force fields used in molecular dynamics (MD) simulations of proteins and for designing novel peptide-based therapeutics.[3][4]

The Central Question: Cis-Trans Isomerism

The core of NMF's conformational complexity lies in the rotation around the C-N bond, which possesses significant double-bond character.[1] This restricted rotation gives rise to two distinct planar conformers: trans-NMF and cis-NMF. The trans form, where the N-methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is sterically preferred and thus the more stable isomer.[5] The cis form is a higher-energy conformer. The precise energy difference between these isomers and the height of the rotational barrier separating them are critical parameters that influence the conformational landscape of proteins.

Cis and Trans isomers of N-methylformamide

Figure 1. The two planar conformers of N-methylformamide. The more stable trans isomer is shown on the left, and the higher-energy cis isomer is on the right.

The Conformational Landscape of NMF

The Planar Trans and Cis Isomers

In the gas phase, the trans conformer of NMF is dominant and energetically favored over the cis conformer.[6] The energy difference is reported to be in the range of 4.2 to 7.87 kJ/mol (approximately 1.0 to 1.9 kcal/mol).[6] This stability is primarily attributed to reduced steric hindrance between the N-methyl group and the formyl hydrogen in the trans arrangement compared to the clash between the methyl group and the carbonyl oxygen in the cis form.[7]

The Rotational Barrier and Transition State

The isomerization from trans to cis NMF proceeds through a non-planar transition state where the N-methyl group is rotated approximately 90° relative to the formyl group. This process requires overcoming a significant energy barrier, which is why the cis and trans forms can be considered distinct species at room temperature. Theoretical calculations are essential for locating this transition state and determining the height of the rotational barrier, a value that is challenging to measure experimentally with high precision. Calculated barriers are typically in the range of 20–23 kcal/mol.[8]

Foundational Principles of Computational Methods

The choice of a computational method is a critical decision that balances the need for accuracy against the available computational resources. For a seemingly simple molecule like NMF, high accuracy is required to resolve the subtle energy differences that govern its conformational equilibrium.

Choosing the Right Level of Theory: A Balance of Accuracy and Cost
  • Expertise-Driven Rationale: The goal is to accurately capture both the electron correlation effects, which are crucial for describing the partial double-bond character of the C-N bond, and the subtle dispersion forces that can influence conformational preferences.

  • Ab Initio Methods:

    • Hartree-Fock (HF): This is the simplest ab initio method. While computationally inexpensive, it systematically fails to account for electron correlation, leading to an overestimation of rotational barriers and inaccurate relative energies. It serves as a qualitative starting point but is insufficient for quantitative predictions.

    • Møller-Plesset Perturbation Theory (MP2): As the simplest method to include electron correlation, MP2 offers a significant improvement over HF. It provides reliable geometries and reasonable relative energies for systems like NMF.[9] It is often a good compromise between cost and accuracy.

    • Coupled Cluster (CCSD(T)): Regarded as the "gold standard" in quantum chemistry, CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) delivers highly accurate energies.[10] Due to its high computational cost, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., MP2 or DFT) to obtain benchmark-quality energetic data.[9]

  • Density Functional Theory (DFT):

    • DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and efficiency. The choice of the exchange-correlation functional is critical.

    • B3LYP: A widely used hybrid functional that often provides good results for geometries and vibrational frequencies.[11] Calculations using B3LYP with a 6-311++G** basis set have been shown to confirm the stability orders of NMF isomers.[12]

    • M06-2X: This is a meta-hybrid GGA functional that is well-suited for systems where non-covalent interactions are important and for calculating accurate thermochemistry and barrier heights. It is often recommended for conformational studies of flexible molecules.[8]

The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Causality: A larger, more flexible basis set allows for a more accurate description of the electron distribution, especially in regions away from the nuclei and between atoms. For NMF, this is crucial for correctly modeling the lone pairs on oxygen and nitrogen and the polar C=O and N-H bonds.

  • Pople Style Basis Sets (e.g., 6-311++G(d,p)): This notation indicates a triple-zeta basis set (6-311) augmented with diffuse functions on heavy atoms and hydrogens (++) to better describe anions and weak interactions, and polarization functions on heavy atoms (d) and hydrogens (p) to allow for orbital shape distortion, which is essential for describing bonding. This level of basis set is a robust choice for NMF studies.[12]

  • Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates augmentation with diffuse functions. They are more computationally expensive but are preferred for high-accuracy benchmark calculations, especially when paired with methods like MP2 or CCSD(T).[9]

Practical Workflow: A Step-by-Step Protocol for Conformational Analysis

This section outlines a self-validating protocol for a comprehensive theoretical study of NMF conformation. Each step includes an internal check to ensure the integrity of the calculation.

Experimental Protocol: Computational Conformational Analysis
  • Step 1: Geometry Optimization of Conformers

    • Objective: To find the lowest energy structure for both the cis and trans isomers.

    • Methodology:

      • Construct initial 3D structures for both cis-NMF and trans-NMF using molecular modeling software (e.g., Avogadro, GaussView).

      • Perform a geometry optimization calculation using a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

      • Validation: The optimization algorithm must converge to a stationary point where the forces on all atoms are effectively zero. This is confirmed by the output of the computational software.

  • Step 2: Vibrational Frequency Analysis for Characterization

    • Objective: To confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies (ZPVE).

    • Methodology:

      • Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory.

      • Validation: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The absence of any imaginary frequencies confirms the structure is a stable conformer.[13]

  • Step 3: Locating the Cis-Trans Transition State (TS)

    • Objective: To find the structure of the highest point on the lowest energy path between the cis and trans isomers.

    • Methodology:

      • Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following). An initial guess for the TS can be a structure where the C-N-C-H dihedral angle is ~90°.

      • Perform a frequency calculation on the optimized TS structure.

      • Validation: A true first-order saddle point (a transition state) will have exactly one imaginary frequency.[13] The corresponding vibrational mode should clearly show the rotation around the C-N bond.

  • Step 4: Verifying the Reaction Pathway with IRC

    • Objective: To confirm that the located TS correctly connects the cis and trans minima.

    • Methodology:

      • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry.

      • The IRC calculation follows the reaction path in both the forward and reverse directions, down the potential energy surface.

      • Validation: A successful IRC calculation will show that the path leads from the transition state to the cis minimum in one direction and to the trans minimum in the other, confirming it is the correct pathway for the isomerization.

Diagram: Computational Workflow for NMF Isomerization

G cluster_start Initial Structures cluster_opt Optimization & Verification cluster_ts Transition State Search cluster_results Final Analysis start_cis Build cis-NMF opt_cis Geometry Optimization (cis) start_cis->opt_cis start_trans Build trans-NMF opt_trans Geometry Optimization (trans) start_trans->opt_trans freq_cis Frequency Calc. (0 Imaginary Freq?) opt_cis->freq_cis ts_search TS Search (e.g., QST3) opt_cis->ts_search results Calculate ΔE, ΔH, ΔG (cis vs trans) Rotational Barrier freq_cis->results freq_trans Frequency Calc. (0 Imaginary Freq?) opt_trans->freq_trans opt_trans->ts_search freq_trans->results ts_freq Frequency Calc. (1 Imaginary Freq?) ts_search->ts_freq irc IRC Calculation ts_freq->irc ts_freq->results irc->freq_cis Verify Connection irc->freq_trans Verify Connection

Caption: A validated workflow for the computational analysis of NMF isomerization.

Environmental Effects: From the Gas Phase to Aqueous Solution

The Impact of Solvation on Conformational Equilibria

While gas-phase calculations provide intrinsic properties, NMF in biological systems exists in an aqueous environment. Solvents, particularly polar ones like water, can significantly alter the relative stabilities of conformers. Experimental studies show that the trans isomer of NMF is enthalpically favored in aqueous solution.[12] The solvent's polarity and hydrogen-bonding capability can stabilize one conformer over the other.[14]

Implicit vs. Explicit Solvation Models
  • Implicit Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous medium with a defined dielectric constant.[12] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. While useful, the PCM approach sometimes fails to accurately reproduce experimental results for NMF, suggesting that specific, direct interactions are crucial.[12]

  • Explicit Models (Microsolvation): In this approach, one or more solvent molecules (e.g., water) are explicitly included in the quantum mechanical calculation along with the NMF molecule. This "supermolecule" approach can model direct hydrogen bonds but is computationally expensive and requires careful consideration of the number and placement of solvent molecules.

Diagram: Factors Influencing NMF Conformation

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors NMF NMF Conformation (cis/trans ratio) Sterics Steric Hindrance Sterics->NMF Electronics Resonance (C-N π-character) Electronics->NMF Solvent Solvent Polarity Solvent->NMF HBond Hydrogen Bonding HBond->NMF

Caption: Key intrinsic and extrinsic factors that determine NMF's conformational equilibrium.

Data Interpretation and Validation

Key Energetic and Geometric Parameters

After performing the calculations, the key outputs must be compiled and analyzed. The most important quantities are the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the cis and trans conformers, as well as the height of the activation barrier for isomerization.

Table 1: Comparison of Theoretical Energetic Data for NMF (Illustrative)

Parameter Method/Basis Set Gas Phase (kcal/mol) Aqueous Phase (PCM) (kcal/mol)
ΔE (trans - cis) MP2/aug-cc-pVTZ -1.8 -1.5
B3LYP/6-311++G(d,p) -1.5 -1.2
ΔG (trans - cis) MP2/aug-cc-pVTZ -1.7 -1.4
B3LYP/6-311++G(d,p) -1.4 -1.1
Activation Energy (ΔG‡) MP2/aug-cc-pVTZ 21.5 20.8
B3LYP/6-311++G(d,p) 19.8 19.1

Note: These are representative values. Actual results will vary with the specific level of theory and software used.

Comparison with Experimental Benchmarks

The ultimate validation of a theoretical model is its ability to reproduce experimental data. For NMF, key experimental benchmarks include:

  • NMR Spectroscopy: Provides information on the relative populations of cis and trans isomers in solution, from which ΔG can be derived.[12][15]

  • Infrared (IR) and Raman Spectroscopy: The calculated vibrational frequencies can be compared directly to experimental spectra, providing a robust check on the accuracy of the calculated geometry and force constants.[6][16]

  • Microwave Spectroscopy: Yields highly precise rotational constants for gas-phase molecules, which can be compared with theoretical values to validate the accuracy of the computed molecular geometry.[17]

A strong correlation between calculated and experimental values for these properties builds confidence in the predictive power of the computational model. For instance, DFT-calculated vibrational frequencies are often systematically different from experimental ones and may require scaling for a more accurate comparison.[13]

Conclusion and Future Directions

The theoretical study of N-methylformamide provides indispensable insights into the fundamental properties of the peptide bond. As demonstrated, a carefully chosen combination of high-level quantum chemical methods and robust computational protocols can yield data on the conformational landscape, isomerization barrier, and environmental influences that are in excellent agreement with experimental reality.

Future research will likely focus on applying these validated methods to more complex peptide models, exploring the effects of neighboring residues, and developing more sophisticated multiscale models that bridge the gap between quantum mechanical accuracy and the large-scale dynamics of protein folding and function. The principles and protocols outlined in this guide provide a solid and trustworthy foundation for these advanced investigations.

References

  • Mavromoustakos, T., et al. (2005). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical. The Journal of Physical Chemistry B. Available at: [Link]

  • Morisawa, Y., et al. (2004). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylformamide. PubChem. Available at: [Link]

  • Lau, D. H. (2018). Computational Study of Peptide Models and Point Mutations. ResearchGate. Available at: [Link]

  • da Silva, J. B. P., et al. (2001). Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. ResearchGate. Available at: [Link]

  • Martín, F., et al. (2002). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • Martín, F., et al. (2002). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N- Alkylamides in Gas Phase and in Solution. ResearchGate. Available at: [Link]

  • Nakagawa, H., & Ohtaki, H. (2000). Low-Wavenumber Vibrational Dynamics of Liquid Formamide and N-Methylformamide: Molecular Dynamics and Instantaneous Normal Mode Analysis. Sci-Hub. Available at: [Link]

  • Gieldon, A., et al. (2021). Multilayered Computational Framework for Designing Peptide Inhibitors of HVEM-LIGHT Interaction. The Journal of Physical Chemistry B. Available at: [Link]

  • Jiménez-Serra, I., et al. (2023). High-energy interstellar isomers: cis-N-methylformamide in the G+0.692-0.027 molecular cloud. Astronomy & Astrophysics. Available at: [Link]

  • Zhang, Q., et al. (2023). Emerging Trends of Computational Chemistry and Molecular Modeling in Froth Flotation: A Review. ACS Engineering Au. Available at: [Link]

  • Singh, S., et al. (2022). Computational Design of Peptides for Biomaterials Applications. PMC. Available at: [Link]

  • Bonham, P. J., et al. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Taylor & Francis Online. Available at: [Link]

  • Bec, K. B., et al. (2020). Comparison of experimental and simulated k( ) spectrum of DMF in the region of: (A) 3600-2400 cm-1, (B) 2000-500cm-1. ResearchGate. Available at: [Link]

  • Reeve, J. R., & St. Martin, E. J. (2009). Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. NIH. Available at: [Link]

  • Hosseinzadeh, P. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. Available at: [Link]

  • Yhom, G. S. (2022). Comparison of Calculated Normal Mode Molecular Vibrations with Experimental Gas-Phase Infrared Spectroscopy. Digital Commons @ Andrews University. Available at: [Link]

  • Wollenny, G., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. RSC Publishing. Available at: [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. NIST. Available at: [Link]

  • Fantoni, A. C., & Caminati, W. (1995). Rotational spectrum and ab initio calculations of N-methylformamide. RSC Publishing. Available at: [Link]

  • Kaddar, H., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Available at: [Link]

  • van der Merwe, J. R., & van der Watt, J. G. (2012). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo. SciSpace. Available at: [Link]

  • Mouhib, H., et al. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Methylformamide as a High Polarity Solvent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methylformamide (NMF) is a highly polar, secondary amide solvent with a unique profile of properties that make it a valuable tool for researchers, scientists, and drug development professionals. With a high dielectric constant, a wide liquid range, and the ability to act as both a hydrogen bond donor and acceptor, NMF offers distinct advantages in various applications, from organic synthesis and drug formulation to its use as a stabilizer for biomolecules. This comprehensive guide provides an in-depth exploration of NMF's properties, detailed application protocols, and essential safety and handling information to empower researchers to effectively and safely leverage this versatile solvent in their work.

Introduction: Understanding the Utility of N-Methylformamide

N-Methylformamide (CH₃NHCHO) is a colorless, nearly odorless liquid that is miscible with water and a variety of organic solvents.[1][2] It is structurally related to other common formamides like formamide and dimethylformamide (DMF), but its unique combination of a methyl group and a hydrogen atom on the nitrogen gives it a distinct set of properties.[2] NMF's high polarity and ability to dissolve a wide array of organic and inorganic compounds make it a powerful solvent in chemical synthesis and formulation.[3]

The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows NMF to form extensive hydrogen-bonding networks, contributing to its high boiling point and solvating capabilities.[4] This characteristic is particularly advantageous in reactions involving polar intermediates and in dissolving molecules with hydrogen-bonding functionalities.

Physicochemical Properties of N-Methylformamide

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The table below summarizes the key properties of NMF, providing a comparative perspective with other common polar aprotic solvents.

PropertyN-Methylformamide (NMF)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
CAS Number 123-39-7[2]68-12-2872-50-467-68-5
Molecular Formula C₂H₅NO[2]C₃H₇NOC₅H₉NOC₂H₆OS
Molar Mass ( g/mol ) 59.07[2]73.0999.1378.13
Boiling Point (°C) 182.6[2]153202189
Melting Point (°C) -4[2]-61-2418.5
Density (g/mL at 25°C) 1.011[2]0.9441.0281.100
Dielectric Constant 182.4 (at 25°C)[5]36.732.247.2
Dipole Moment (D) 3.863.824.093.96
Solubility in Water Miscible[2]MiscibleMiscibleMiscible

Applications in Organic Synthesis

NMF's high polarity and solvating power make it an excellent medium for a variety of organic reactions, particularly those involving polar or ionic species.

As a Reaction Solvent

NMF can be a superior solvent choice in reactions where other polar aprotic solvents like DMF or NMP might be less effective or lead to side reactions.[6]

This protocol provides a general guideline for using NMF as a solvent in an SNAr reaction. The specific substrate, nucleophile, and reaction conditions should be optimized for each specific transformation.

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aromatic substrate (1.0 eq).

  • Solvent Addition: Add a sufficient volume of dry NMF to dissolve the substrate completely.

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography.

SNAr_Workflow A 1. Add aromatic substrate to reaction vessel B 2. Add NMF as solvent A->B Dissolution C 3. Add nucleophile B->C Reagent addition D 4. Heat and monitor reaction progress C->D Reaction initiation E 5. Cool and quench with water D->E Reaction completion F 6. Isolate product (filtration or extraction) E->F Work-up G 7. Purify product F->G Final purification Drug_Formulation_Workflow A 1. Weigh poorly soluble API B 2. Dissolve API in NMF A->B Solubilization C 3. Add primary vehicle (e.g., water) B->C Dilution D 4. Add other excipients C->D Addition of excipients E 5. Adjust to final volume D->E Final adjustment F 6. Filter the formulation E->F Sterilization/Clarification NMF_Safety cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures Gloves Chemical-resistant gloves Goggles Safety goggles/ face shield Coat Lab coat Ventilation Work in a fume hood Storage Store in a cool, dry, well-ventilated area Spills Use inert absorbent for spills Disposal Dispose of as hazardous waste NMF N-Methylformamide (Reproductive Toxin, Skin/Eye Irritant)

Sources

Application Notes and Protocols: A Guide to Amide Solvents and On-Resin Formylation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in solid-phase peptide synthesis (SPPS). It provides an in-depth exploration of amide solvents, with a particular focus on N-methylformamide, and details protocols for the critical post-translational modification of N-terminal formylation.

Introduction: The Central Role of Solvents and Modifications in SPPS

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic and industrial laboratories. The success of this technique hinges on the careful selection of reagents and, critically, the solvents that mediate the iterative process of amino acid coupling and deprotection. The most commonly employed solvents in SPPS are polar aprotic amides, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] These solvents are favored for their excellent resin-swelling properties and their ability to solubilize the growing peptide chain and reagents.

A query regarding the use of "N-formyl-N-methylformamide" in SPPS prompted a thorough review of the current literature and chemical databases. Our findings indicate that this specific compound is not a recognized or commonly utilized reagent or solvent in this field. It is plausible that this name is a misnomer or a misunderstanding of related compounds and processes. One chemical supplier lists "Formamide, N-formyl-N-methyl-" but equates it to N-Methylformamide (NMF), a distinct chemical entity.

This guide, therefore, aims to address the likely underlying interests of the original query by providing a comprehensive overview of:

  • N-Methylformamide (NMF): A detailed analysis of this close analog of DMF, its properties, and its potential, albeit limited, application in SPPS.

  • N-Formylation: A critical examination of this process, both as an undesirable side reaction associated with DMF and as a deliberate and biologically significant on-resin modification.

We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to enhance the integrity and success of your peptide synthesis workflows.

Part 1: N-Methylformamide (NMF) as a Solvent in SPPS: A Comparative Analysis

N-Methylformamide (NMF) is a primary amide and a close structural relative of DMF.[2] While not as prevalent in SPPS as DMF, its properties merit consideration, particularly in contexts where alternative solvents are being explored.

Physicochemical Properties of NMF in Comparison to Standard SPPS Solvents

The choice of solvent in SPPS is dictated by its ability to swell the resin support, dissolve reagents, and facilitate reaction kinetics. The following table compares the key physical properties of NMF with those of DMF and NMP.

PropertyN-Methylformamide (NMF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₂H₅NOC₃H₇NOC₅H₉NO
Molar Mass ( g/mol ) 59.0773.0999.13
Boiling Point (°C) 182.6153202
Melting Point (°C) -4-61-24
Density (g/mL at 25°C) 1.0040.9441.028
Dielectric Constant 182.436.732.2

Data compiled from various sources.[2][3]

NMF's high dielectric constant suggests excellent solvating power for polar molecules. However, its industrial use is significantly less than that of DMF, primarily due to its lower thermal stability.[2]

Advantages and Disadvantages of NMF in SPPS

Potential Advantages:

  • High Polarity: The high dielectric constant of NMF may enhance the solvation of polar reagents and peptide chains, potentially mitigating aggregation in some sequences.

  • Structural Similarity to Peptide Backbone: Like other formamides, NMF shares structural motifs with the peptide backbone, which can aid in solvating the growing chain.

Disadvantages and Challenges:

  • Lower Stability: NMF is known to be less stable than DMF, particularly at elevated temperatures.[2] This can lead to decomposition and the generation of impurities that may interfere with the synthesis.

  • Hygroscopicity: NMF is hygroscopic and readily absorbs water, which can hydrolyze activated amino acids and compromise coupling efficiency.[4]

  • Limited Data: There is a scarcity of published data on the use of NMF as the primary solvent in SPPS, making it a less validated choice compared to DMF and NMP.

Protocol: A Standard SPPS Coupling Cycle Using NMF

This protocol is provided as a theoretical framework. Due to the limited data on NMF in SPPS, extensive optimization and validation are recommended.

1. Resin Swelling:

  • Suspend the resin in NMF (10-15 mL per gram of resin).
  • Gently agitate for 1-2 hours at room temperature.

2. Fmoc-Deprotection:

  • Drain the swelling solvent.
  • Add a 20% solution of piperidine in NMF.
  • Agitate for 5-10 minutes. Repeat once.
  • Wash the resin thoroughly with NMF (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in NMF.
  • Add a base (e.g., DIPEA, 6-10 equivalents) and pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours, or until a negative Kaiser test is obtained.
  • Drain the coupling solution and wash the resin with NMF (3 x 1 min).

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in NMF.

Resin [label="Resin-Bound Peptide"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in NMF)"]; Washing1 [label="NMF Wash"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, HBTU, DIPEA in NMF)"]; Washing2 [label="NMF Wash"]; Next_Cycle [label="Next Cycle or Final Cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Resin -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Next_Cycle; Next_Cycle -> Deprotection [label="Repeat for next amino acid"]; }

Caption: A generalized workflow for an SPPS cycle using NMF as the primary solvent.

Part 2: N-Formylation in SPPS: From Undesirable Side Reaction to Intentional Modification

N-formylation, the addition of a formyl group (-CHO) to a primary or secondary amine, is a topic of significant relevance in SPPS. It can occur as a problematic side reaction or be performed intentionally to synthesize biologically active peptides.

N-Formylation as a Side Reaction with DMF

The use of DMF, especially in microwave-assisted SPPS where elevated temperatures are employed, can lead to the N-formylation of the N-terminal amine of the growing peptide chain.[1] This occurs through the decomposition of DMF into dimethylamine and formic acid. The formic acid can then be activated and react with the free N-terminus.

Conditions Favoring N-Formylation Side Reaction:

FactorConditionRationale
Temperature > 60°CAccelerates the decomposition of DMF.
pH BasicThe presence of bases like DIPEA can facilitate the activation of formic acid.
Reaction Time ProlongedIncreased exposure to decomposition products.
Intentional On-Resin N-Formylation of Peptides

N-formylated peptides play crucial roles in various biological processes, including acting as chemoattractants for leukocytes in the immune response.[5] The synthesis of these modified peptides is therefore of significant interest. A common and efficient method for N-formylation on the solid phase involves the use of formic acid activated with a carbodiimide.

Protocol: On-Resin N-Formylation of a Peptidyl-Resin

This protocol describes the N-formylation of the N-terminal amine of a peptide while it is still attached to the solid support.[5][6]

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • Formic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) or Diethyl ether

  • Standard SPPS washing solvents (e.g., DCM, DMF)

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate vessel, dissolve DCC (10 equivalents relative to the resin substitution) in anhydrous DCM or diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add formic acid (10 equivalents) to the DCC solution with stirring.

    • Allow the mixture to react at 0°C for 1-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • N-Formylation of the Peptidyl-Resin:

    • Swell the peptidyl-resin in DCM.

    • Filter the pre-activated formylating reagent solution to remove the DCU precipitate.

    • Add the filtered solution to the swollen resin.

    • Agitate the reaction mixture at 4°C overnight for optimal yield, or at room temperature for 2-4 hours.[6]

  • Washing:

    • Drain the formylation solution.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x) to remove any excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and side-chain deprotection protocol (e.g., using a TFA cocktail).

On_Resin_Formylation start Peptidyl-Resin (Free N-terminus) formylation On-Resin Formylation (Add activated reagent to resin, react at 4°C overnight) start->formylation reagent_prep Prepare Formylating Reagent (Formic Acid + DCC in DCM at 0°C) reagent_prep->formylation washing Thorough Washing (DCM, DMF) formylation->washing cleavage Cleavage from Resin (TFA Cocktail) washing->cleavage end N-Formylated Peptide cleavage->end

Caption: Workflow for the on-resin N-formylation of a peptide.

Part 3: The Quest for Greener Alternatives in SPPS

The high environmental and health impact of solvents like DMF, DCM, and NMP has spurred significant research into greener and safer alternatives.[7][8] While a universal, single-solvent replacement for DMF has yet to emerge, several promising candidates and strategies are being explored.[8]

Emerging Greener Solvents and Solvent Systems:

Solvent/SystemKey FeaturesReference
N-Formyl Morpholine (NFM) A polar aprotic solvent with properties similar to DMF but with a better safety profile. Often used in mixtures.[9]
Binary Mixtures (e.g., DMSO/EtOAc) By combining solvents, it is possible to fine-tune properties like polarity and viscosity to suit different steps of the SPPS cycle, while reducing the overall toxicity.[7]
Cyrene™ (dihydrolevoglucosenone) A bio-derived solvent that is a potential replacement for NMP.[9]
N-Butyl-2-pyrrolidinone (NBP) A less hazardous alternative to NMP.[9]

The transition to these greener alternatives often requires re-optimization of synthesis protocols, as resin swelling and reaction kinetics can be significantly affected. However, the long-term benefits in terms of safety and environmental sustainability are substantial.

Conclusion

While the initially queried "this compound" does not appear to be a tool in the peptide chemist's arsenal, the underlying concepts of alternative amide solvents and N-formylation are highly relevant to modern SPPS. N-methylformamide, though less stable than DMF, presents an interesting case for study in the ongoing search for new solvent systems. More immediately applicable is the understanding and control of N-formylation, transforming it from a potential side reaction into a method for synthesizing valuable, biologically active peptides. As the field of peptide synthesis continues to evolve, a deep understanding of the interplay between solvents, reagents, and on-resin modifications will be paramount for innovation and success.

References

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 735. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylformamide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Celis, J. E., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100898. [Link]

  • GSCB. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • ResearchGate. (2015). Are there any alternative solvents for DMF-DCM? Retrieved from [Link]

  • Motokura, K., et al. (2017). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 19(19), 4566-4572. [Link]

  • Motokura, K., et al. (2017). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 19(19), 4566-4572. [Link]

  • American Chemical Society. (2022). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylformamide. Retrieved from [Link]

  • Sutherland, J. D., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11083–11090. [Link]

  • Martin, V. J., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3295-3311. [Link]

  • De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]

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Application Note & Protocol: N-Formylation of Primary Amines Using N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Formylation

The N-formyl group is a cornerstone in synthetic organic chemistry and drug development. It serves as a highly effective protecting group for primary and secondary amines, a critical intermediate in the synthesis of pharmaceuticals, and a precursor for isocyanides and formamidines. The formamide moiety itself is present in numerous biologically active molecules. Given its significance, the development of efficient, high-yielding, and practical N-formylation methods is of paramount importance.

This application note provides a detailed protocol for the N-formylation of primary amines using N,N-dimethylformamide (DMF) as the formylating agent. While various reagents can achieve this transformation, DMF offers a unique combination of being a common laboratory solvent, a reactant, and a source of the formyl group, presenting an atom-economical approach. We will delve into the mechanistic rationale, provide a step-by-step experimental protocol, and discuss the scope and limitations of this methodology.

The Role of DMF as a Formylating Agent: A Mechanistic Perspective

Traditionally, N-formylation is achieved using reagents like formic acid or acetic formic anhydride. However, these methods can have drawbacks, such as harsh reaction conditions or the use of moisture-sensitive reagents.[1] The utilization of DMF as a formylating agent offers a practical alternative.

The direct reaction of an amine with DMF typically requires high temperatures to proceed at a reasonable rate. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of DMF, followed by the elimination of dimethylamine. The high activation energy for this process is due to the resonance stabilization of the amide bond in DMF.

To enhance the reactivity of DMF, various strategies have been developed, including the use of catalysts or activating agents. One effective method involves the use of methyl benzoate as a catalyst under microwave irradiation, which significantly accelerates the reaction.[2][3]

Proposed Catalytic Cycle with Methyl Benzoate:

The proposed mechanism suggests that the amine first reacts with the catalyst, methyl benzoate, to form a ternary complex with DMF. This complex formation activates the formyl group of DMF, making it more susceptible to nucleophilic attack by the amine. The reaction then proceeds to yield the desired N-formylated amine, regenerating the methyl benzoate catalyst and releasing dimethylamine as a byproduct.[3]

Catalytic Cycle Amine Primary Amine (R-NH2) Intermediate Ternary Complex Amine->Intermediate + DMF + Catalyst DMF DMF Catalyst Methyl Benzoate Catalyst->Intermediate Product N-Formylated Amine Intermediate->Product Formyl Transfer Byproduct Dimethylamine Intermediate->Byproduct RegenCatalyst Methyl Benzoate Intermediate->RegenCatalyst RegenCatalyst->Catalyst

Caption: Proposed catalytic cycle for N-formylation using DMF with a methyl benzoate catalyst.

Experimental Protocol: Microwave-Assisted N-Formylation

This protocol is optimized for the efficient N-formylation of primary amines using DMF and a catalytic amount of methyl benzoate under microwave irradiation. This method offers rapid reaction times and high yields.[2][3]

Materials and Reagents
  • Primary amine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methyl benzoate

  • Microwave synthesis vial

  • Magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add the primary amine (1.0 mmol).

  • Reagent Addition: Add anhydrous DMF (3.0 mL) and methyl benzoate (0.1 mmol, 10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200 °C for 5-15 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator (high vacuum is required).

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-formylated product.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • DMF is a skin and eye irritant; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave synthesis should be performed with caution, following the manufacturer's guidelines for the specific instrument used.

Data Presentation: Substrate Scope and Yields

The microwave-assisted N-formylation protocol using DMF and methyl benzoate has been shown to be effective for a variety of primary amines, affording excellent yields.[2]

EntryPrimary AmineProductYield (%)
13-PhenylpropylamineN-(3-Phenylpropyl)formamide93
2OctylamineN-Octylformamide92
3BenzylamineN-Benzylformamide92

Table 1: Representative yields for the N-formylation of primary amines using the microwave-assisted protocol.[2]

Causality Behind Experimental Choices

  • Why DMF as the formylating agent? DMF serves a dual role as both the solvent and the formyl source, which is an efficient use of reagents. While other formylating agents exist, DMF is a common, relatively inexpensive, and readily available solvent.[4]

  • Why methyl benzoate as a catalyst? The catalyst is crucial for activating the otherwise unreactive C-N amide bond of DMF, thereby lowering the activation energy of the reaction and allowing it to proceed at a much faster rate and under milder conditions than uncatalyzed reactions.[3]

  • Why microwave irradiation? Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods.[2] This can also minimize the formation of side products.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or microwave power/temperature. Ensure anhydrous conditions as water can inhibit the reaction.
Substrate degradation.Lower the reaction temperature and monitor the reaction closely.
Impure Product Side reactions.Optimize the amount of catalyst. Ensure the purity of starting materials. Employ careful purification techniques.
Difficulty in removing DMF.Use a high-vacuum pump for an extended period. A small amount of toluene can be added as a chaser during rotary evaporation.

Conclusion: A Robust and Versatile Protocol

The N-formylation of primary amines using DMF as the formylating agent, particularly with the aid of a catalyst and microwave irradiation, represents a robust and highly efficient synthetic method. This protocol offers several advantages, including short reaction times, high yields, and operational simplicity. The understanding of the underlying mechanism allows for informed optimization and troubleshooting, making this a valuable tool for researchers in both academic and industrial settings. The versatility of this reaction makes it applicable to a wide range of substrates, solidifying its importance in modern organic synthesis and drug discovery.

References

  • G. A. Olah, and M. Yamato. "Formylation of Amines." Journal of the American Chemical Society, vol. 102, no. 23, 1980, pp. 7171-7172.
  • Yang, D., & Jeon, H. B. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of the Korean Chemical Society, 31(5), 1424-1426. [Link]

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A mild and efficient method for the N-formylation of primary and secondary amines. Tetrahedron Letters, 41(46), 9149-9151.
  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A practical and convenient procedure for the N-formylation of amines using formic acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. [Link]

  • Das, B., Krishnaiah, M., Balasubramanyam, P., Veeranjaneyulu, B., & Kumar, D. N. (2008). A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. Tetrahedron Letters, 49(13), 2225-2227.
  • Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a new catalyst for N-formylation of amines under solvent-free conditions. The Journal of organic chemistry, 71(17), 6652–6654.
  • Bose, D. S., & Jayalakshmi, B. (1999). A simple and efficient method for the N-formylation of anilines. The Journal of organic chemistry, 64(5), 1713–1714.
  • Maiti, G., & Kundu, P. (2006). A convenient and efficient method for the N-formylation of primary and secondary amines. Tetrahedron Letters, 47(32), 5733-5735.
  • Mohammadpour, M., & Ghaffarzadeh, M. (2007). A simple and efficient method for the N-formylation of primary and secondary amines under solvent-free conditions. Beilstein journal of organic chemistry, 3, 16.
  • L. F. Fieser, and J. E. Jones. "N-Methylformanilide." Organic Syntheses, Coll. Vol. 3, p.590 (1955); Vol. 20, p.66 (1940).
  • Plausible mechanism of N-formylation of amines using methyl benzoate as a promoter in DMF. Bulletin of the Korean Chemical Society, 31(5), 1426. [Link]

Sources

Application Notes and Protocols: N-Methylformamide as a Reagent for Formylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Methylformamide in Modern Organic Synthesis

N-Methylformamide (NMF), a secondary amide with the molecular formula CH₃NHCHO, is a versatile and valuable reagent in the synthetic chemist's toolbox.[1][2][3] While structurally similar to the more common solvent dimethylformamide (DMF), NMF possesses distinct properties that render it a reagent of choice for specific formylation reactions.[1] Its utility stems from its function as both a polar solvent and a reactive source of the formyl group, streamlining synthetic pathways and offering advantages in the synthesis of key intermediates for pharmaceuticals and other fine chemicals.[4]

This technical guide provides an in-depth exploration of N-methylformamide as a formylating agent, with a focus on practical applications and detailed experimental protocols. We will delve into the mechanistic underpinnings of NMF-mediated formylation, provide step-by-step procedures for key reactions, and offer insights into the comparative performance of NMF against other formylating agents.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The most prominent application of N-methylformamide in formylation is through the Vilsmeier-Haack reaction.[5][6][7] This reaction facilitates the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates. The key to this transformation is the in-situ generation of a potent electrophilic species, the Vilsmeier reagent.

When N-methylformamide is treated with an activating agent, typically phosphorus oxychloride (POCl₃), a chloroiminium salt, the Vilsmeier reagent, is formed. This species is a powerful electrophile that readily reacts with nucleophilic aromatic rings. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

The overall transformation can be summarized as follows:

Vilsmeier_Haack_Mechanism NMF N-Methylformamide Vilsmeier Vilsmeier Reagent (Chloroiminium salt) NMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Work-up) H2O->Aldehyde

Caption: General workflow of the Vilsmeier-Haack formylation reaction.

Comparative Reactivity: NMF vs. DMF in Formylation

While dimethylformamide (DMF) is the most commonly employed reagent in the Vilsmeier-Haack reaction, N-methylformamide offers a nuanced reactivity profile. Experimental evidence suggests that in N-formylation reactions, the reactivity of formamides follows the order: Formamide > N-Methylformamide (NMF) > N,N-Dimethylformamide (DMF). This trend is attributed to a combination of steric and electronic factors. The decreasing steric hindrance from two methyl groups (in DMF) to one (in NMF) facilitates the approach of the nucleophile.

Formylating AgentRelative ReactivityKey Considerations
N,N-Dimethylformamide (DMF) LowerHighly stable, most commonly used. May require higher temperatures or longer reaction times.
N-Methylformamide (NMF) ModerateOffers a good balance of reactivity and stability. Can be advantageous for less reactive substrates or when milder conditions are desired.
Formamide HigherMost reactive, but less stable and can lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound using N-Methylformamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Methylformamide (NMF)

  • Phosphorus oxychloride (POCl₃)

  • Substrate (e.g., indole, N,N-dimethylaniline)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

  • Ice bath

  • Saturated aqueous sodium acetate solution

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylformamide (1.5 to 3.0 equivalents) and the chosen anhydrous solvent (e.g., DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the substrate (1.0 equivalent) in the reaction solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time will depend on the reactivity of the substrate and should be monitored by TLC. Reaction times can range from 2 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution or another suitable base.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Vilsmeier_Protocol cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification A1 1. Add NMF and solvent to flask A2 2. Cool to 0 °C A1->A2 A3 3. Add POCl₃ dropwise A2->A3 A4 4. Stir at 0 °C for 30 min A3->A4 B1 5. Add substrate solution at 0 °C A4->B1 B2 6. Warm to RT and heat B1->B2 B3 7. Monitor by TLC B2->B3 C1 8. Quench with ice B3->C1 C2 9. Neutralize C1->C2 C3 10. Extract with organic solvent C2->C3 C4 11. Dry and concentrate C3->C4 C5 12. Purify C4->C5

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Substrate Scope and Expected Yields

The Vilsmeier-Haack reaction with N-methylformamide is particularly effective for a range of electron-rich substrates. The following table provides some examples of formylation reactions with reported yields.

SubstrateProductReagentsConditionsYield (%)
N,N-Dimethylanilinep-DimethylaminobenzaldehydeNMF, POCl₃50-70 °C, 3h~80%
IndoleIndole-3-carboxaldehydeNMF, POCl₃0 °C to RT, 2h>90%
PyrrolePyrrole-2-carboxaldehydeNMF, POCl₃0 °C, 1h~75%
1-Methylpyrrole1-Methylpyrrole-2-carboxaldehydeNMF, POCl₃0 °C, 1h~85%
Anthracene9-AnthracenecarboxaldehydeNMF, POCl₃Reflux in DCE, 4h~70%
Protocol 2: Reductive Amination of Carbonyl Compounds (Leuckart-Wallach Reaction) using N-Methylformamide

N-methylformamide can also be utilized in the Leuckart-Wallach reaction for the reductive amination of aldehydes and ketones to form N-methylated amines.[8][9]

Materials:

  • Aldehyde or ketone

  • N-Methylformamide (NMF)

  • Formic acid (optional, can accelerate the reaction)

  • Heating mantle or oil bath

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the carbonyl compound (1.0 equivalent) with an excess of N-methylformamide (3 to 5 equivalents).

    • Optionally, add formic acid (0.1 to 0.5 equivalents) as a catalyst.

  • Reductive Amination:

    • Heat the reaction mixture to 160-190 °C and maintain this temperature for several hours (typically 6-24 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to room temperature.

    • Add an excess of concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate formamide.

    • Cool the mixture and neutralize with a concentrated sodium hydroxide solution until the solution is strongly basic.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude N-methylated amine can be further purified by distillation or column chromatography.

Safety and Handling

N-Methylformamide is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat when handling NMF.[10]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][10][11]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Waste Disposal: Dispose of NMF and any reaction waste in accordance with local, state, and federal regulations.[11] Contaminated materials should be treated as hazardous waste.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive substrate; insufficient activation of NMF; low reaction temperature or short reaction time.Ensure the substrate is sufficiently electron-rich. Increase the equivalents of POCl₃. Increase the reaction temperature and/or time.
Formation of multiple products Side reactions due to high temperature; reaction at multiple sites on the substrate.Lower the reaction temperature. Use a milder activating agent.
Difficult work-up Formation of emulsions during extraction.Add brine to the aqueous layer to break the emulsion.
Product decomposition Harsh work-up conditions.Neutralize the reaction mixture carefully at low temperatures.

Conclusion

N-methylformamide is a valuable and versatile reagent for formylation reactions in organic synthesis. Its moderate reactivity, coupled with its ability to act as a polar solvent, makes it a powerful tool for the preparation of aldehydes and N-methylated amines. By understanding the underlying mechanisms and following established protocols, researchers can effectively utilize NMF to construct complex molecules and advance their synthetic endeavors in drug discovery and materials science.

References

  • Shaikh, A. A., Ganu, S. S., & Bedekar, A. V. (2012). Vilsmeier-Haack Reaction: A Review. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 1-13.
  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-7H-indolo[2,3-c]quinolin-6-yl)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
  • Dick, G. R., & Huber, S. M. (2016). Formylation of Amines.
  • Bunnett, J. F., & Marks, J. L. (1949). The Leuckart Reaction. Chemical Reviews, 44(3), 549-602.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • CN1123273A - Method for preparation of N-methyl formamide - Google Patents. (1996).
  • de la Torre, M. C., & Sierra, M. A. (2004). Microwave-assisted conversion of carbonyl compounds into formylated secondary amines: New contribution to the Leuckart reaction mechanism in N-methylformamide. Tetrahedron, 60(44), 10049-10056.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Wikipedia. (2023). N-Methylformamide. Retrieved from [Link]

  • Choi, J., et al. (2017).
  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263.
  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Wang, L., Hu, Y., Pu, Q., Yao, Y., Zhang, H., Guo, Y., Li, Y., Dai, B., & Ke, Z. (2022).
  • Zhu, Y.-R., Lin, J.-H., & Xiao, J.-C. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett.
  • Chen, J., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
  • Yang, S., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI.
  • Perjesi, P., & G. Jones, D. (2000).
  • Choi, J., et al. (2017).
  • Kim, S., & Lee, S. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(10), 1473-1474.
  • Ali, M. A., & Ismail, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 218-233.
  • Cheng, X., et al. (2024). Direct Synthesis of N-formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal-Organic Framework. Chemistry – A European Journal.
  • Cheng, X., et al. (2024). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. Chemistry – A European Journal.
  • Villanova University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Al-Zahrani, F. M. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934.
  • Ge, Z., Wu, X., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Heterocyclic Chemistry, 43(6), 1609-1612.
  • Wikipedia. (2023). N-Methylformamide. Retrieved from [Link]

  • Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(5), 1587-1589.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

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Application Notes and Protocols: The Role of N-Methylformamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: N-Methylformamide as a Versatile Building Block in Agrochemicals

N-Methylformamide (NMF) is a highly polar, organic compound that, while structurally simple, offers significant utility in the synthesis of complex agrochemicals.[1][2] As a secondary amide, it serves as a versatile reagent and a specialized solvent, finding its place in the production of various pesticides, including insecticides and acaricides.[3][4] Its unique reactivity allows for the introduction of key functional groups and the construction of heterocyclic scaffolds that are often essential for biological activity. This document provides an in-depth guide to the applications of NMF in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind its use.

Key Physicochemical Properties of N-Methylformamide

A thorough understanding of NMF's properties is crucial for its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₂H₅NO[1]
Molar Mass 59.068 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Boiling Point 182.6 °C[1]
Melting Point -4 °C[1]
Density 1.011 g/mL[1]
Solubility in Water Miscible[1]

Applications of NMF in the Synthesis of Agrochemicals

NMF's utility in agrochemical synthesis can be broadly categorized into its roles as a reagent for formylation and as a precursor to essential intermediates.

NMF as a Formylating Agent: The Synthesis of Formamidine Pesticides

One of the primary applications of NMF in the agrochemical industry is in the synthesis of formamidine-based insecticides and acaricides.[3] Compounds such as monamidine and dimethylamidine are synthesized using NMF as a key building block.[3] The formamidine functional group is critical to the bioactivity of these pesticides.

The general synthesis of N,N'-disubstituted formamidines involves the reaction of an amine with a formamide derivative. While specific industrial protocols are proprietary, the underlying chemistry involves the activation of the formamide to facilitate nucleophilic attack by the amine.

Illustrative Workflow: Synthesis of a Formamidine Intermediate

The following diagram illustrates the conceptual pathway for the synthesis of a formamidine, a core structure in several pesticides.

G NMF N-Methylformamide (NMF) VilsmeierReagent Vilsmeier-Haack Reagent (Chloroiminium salt) NMF->VilsmeierReagent Activation ActivatingAgent Activating Agent (e.g., POCl₃, SOCl₂) ActivatingAgent->VilsmeierReagent Formamidine N-Aryl-N'-methylformamidine (Pesticide Intermediate) VilsmeierReagent->Formamidine Nucleophilic Substitution AromaticAmine Aromatic Amine (Pesticide Precursor) AromaticAmine->Formamidine

Caption: Conceptual workflow for formamidine synthesis using NMF.

Protocol 1: General Laboratory-Scale Synthesis of N-Methylformamide

For research purposes, the synthesis of NMF from readily available starting materials can be advantageous. One common laboratory method involves the reaction of methylamine with methyl formate.[1][5]

Materials:

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or as a gas)

  • Methyl formate (HCOOCH₃)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add methyl formate.

  • Slowly add an equimolar amount of the methylamine solution to the methyl formate while stirring and cooling the flask in an ice bath to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dry the resulting mixture with anhydrous sodium sulfate or magnesium sulfate to remove any water.

  • Filter the drying agent.

  • Purify the crude N-methylformamide by fractional distillation under reduced pressure to separate it from the methanol byproduct and any unreacted starting materials.[5]

Rationale: The reaction is a nucleophilic acyl substitution where the amine nitrogen of methylamine attacks the carbonyl carbon of methyl formate, leading to the displacement of methanol. The refluxing step drives the reaction to completion. Distillation is an effective purification method due to the difference in boiling points of the components.

Protocol 2: Illustrative Synthesis of an N-Aryl-N'-methylformamidine Intermediate

This protocol illustrates the synthesis of an N-aryl-N'-methylformamidine, a key intermediate in the production of certain formamidine pesticides. This procedure is based on the general principles of formamidine synthesis.

Materials:

  • N-Methylformamide (NMF)

  • An aromatic amine (e.g., 2,4-dimethylaniline, a precursor to amitraz metabolites)[6]

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as an activating agent

  • Anhydrous toluene or dichloromethane as a solvent

  • Triethylamine or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve N-methylformamide in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of phosphorus oxychloride dropwise to the stirred solution. This in-situ formation of the Vilsmeier-Haack reagent is highly reactive.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve the aromatic amine and triethylamine (as a base) in anhydrous toluene.

  • Add the amine solution dropwise to the Vilsmeier-Haack reagent mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude formamidine product.

  • Further purification can be achieved by column chromatography or recrystallization.

Rationale: The reaction proceeds via the formation of a highly electrophilic chloroiminium salt (Vilsmeier-Haack reagent) from NMF and the activating agent. The aromatic amine then acts as a nucleophile, attacking the iminium carbon, followed by elimination to form the formamidine product. The base is used to neutralize the HCl generated during the reaction. The aqueous workup removes inorganic byproducts and unreacted reagents.

Visualizing the Synthesis of a Formamidine Intermediate

The following diagram outlines the key steps in the synthesis of an N-Aryl-N'-methylformamidine intermediate.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formamidine Synthesis cluster_2 Work-up & Purification NMF N-Methylformamide Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) NMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier FormamidineProduct N-Aryl-N'-methylformamidine Vilsmeier->FormamidineProduct Nucleophilic Attack AromaticAmine Aromatic Amine AromaticAmine->FormamidineProduct Base Base (e.g., Et₃N) Base->FormamidineProduct HCl Scavenger Quenching Aqueous Quench (NaHCO₃) FormamidineProduct->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification

Caption: Key stages in the synthesis of a formamidine intermediate.

Conclusion

N-Methylformamide is a valuable and versatile chemical in the arsenal of the agrochemical synthesis chemist. Its application as a formylating agent in the production of formamidine pesticides and as a precursor to other key intermediates highlights its importance. The protocols provided herein offer a foundational understanding of the practical application of NMF in a laboratory setting. As with all chemical syntheses, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

References

  • Gong, Y. D., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(43), 5847-5850.
  • Kim, J., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic acid. Bulletin of the Korean Chemical Society, 22(5), 543-545.
  • Duran, J. A. (1985). U.S. Patent No. 4,556,734. Washington, DC: U.S.
  • Southwest Inst Of Chem Technology Ministry Of Chem Industry. (1996).
  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylformamide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society, 144(36), 16465–16474.
  • Mitsubishi Gas Chem Co Inc. (1980). U.S. Patent No. 4,251,460. Washington, DC: U.S.
  • The Role of N-Methylformamide in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. Retrieved from [Link]

  • N-Methylformamide: A Key Solvent in Pharmaceutical & Agrochemical Industries. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: The Role of N-Methylformamide in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-Methylformamide (NMF), a polar aprotic solvent, holds a niche but critical position in the landscape of pharmaceutical manufacturing. While its use is less widespread than its chemical relative, dimethylformamide (DMF), NMF's unique physicochemical properties make it an enabling tool for specific, challenging synthetic and crystallization processes.[1] This guide provides an in-depth exploration of NMF's applications, from its role as a high-polarity reaction medium to its utility in controlling the polymorphic outcomes of Active Pharmaceutical Ingredients (APIs). We present a balanced perspective, detailing the scientific rationale for its use while emphasizing the critical safety and regulatory considerations necessitated by its toxicity profile. Detailed protocols for handling, residual solvent analysis, and specific applications are provided to equip researchers and drug development professionals with the knowledge for its safe and effective implementation.

Core Principles: Physicochemical Properties and Safety Profile

N-Methylformamide (CH₃NHCHO) is a colorless, nearly odorless liquid characterized by a high boiling point, high dielectric constant, and miscibility with water.[1] These properties make it an excellent solvent for a wide range of compounds, including many inorganic salts and polar organic molecules frequently encountered in pharmaceutical synthesis.[2]

However, the utility of NMF is intrinsically linked to its significant hazard profile. It is classified as a substance that may damage an unborn child (H360D) and is harmful in contact with skin (H312).[3] This toxicological profile has led to its classification as a Substance of Very High Concern (SVHC) by regulatory bodies and necessitates stringent control measures in any manufacturing setting.

Causality of Solvent Choice: NMF vs. DMF While structurally similar to N,N-Dimethylformamide (DMF), NMF possesses a secondary amide structure with an N-H bond, which DMF lacks.[1][4] This single hydrogen atom is the primary determinant of NMF's distinct properties and applications:

  • Hydrogen Bonding: The N-H group allows NMF to act as a hydrogen bond donor, in addition to being an acceptor via its carbonyl oxygen. This dual capability can influence reaction transition states and solute-solvent interactions in ways that the purely aprotic DMF cannot.

  • Reactivity: The N-H bond makes NMF a potential reactant, particularly as a formylating agent for amines, a role DMF cannot fulfill.[5]

  • Stability: DMF is generally favored for its greater chemical stability, whereas NMF can be more susceptible to decomposition under acidic or alkaline conditions.[1][2]

The decision to use NMF over a more common and stable solvent like DMF is therefore driven by a specific, process-critical need that leverages its unique hydrogen bonding or reactive capabilities.

Table 1: Physicochemical and Safety Data for N-Methylformamide

PropertyValueSource
Chemical Formula C₂H₅NO[1]
Molar Mass 59.07 g/mol [1]
Appearance Colorless liquid[1]
Density 1.011 g/mL (at 25 °C)[1]
Boiling Point 180-185 °C[1]
Melting Point -4 °C[1]
Flash Point 111 °C[1]
Solubility in Water Miscible[1]
GHS Hazard Statements H312 (Harmful in contact with skin), H360D (May damage the unborn child)[3]
ICH Classification Class 2 Solvent[6][7]

Applications in Pharmaceutical Synthesis and Crystallization

NMF's application in the pharmaceutical industry is primarily concentrated in two areas: as a specialized process solvent and as a niche reagent.[8][9]

NMF as a High-Polarity Process Solvent

The high dielectric constant and polarity of NMF make it an effective solvent for reactions involving charged intermediates or highly polar reagents that may have poor solubility in other common organic solvents.[8]

Use Case: Synthesis of API Intermediates NMF is employed in the synthesis of various fine chemicals and API intermediates, particularly in reactions where its solvating power can enhance reaction rates and yields.[2][8] For instance, it can be a suitable medium for certain nucleophilic substitution reactions or in the production of specific heterocyclic systems. Its use in the manufacturing of some cephalosporin antibiotics has been noted.[9]

Use Case: Crystallization and Polymorph Control Solvent selection is a critical parameter that governs the crystallization process, directly influencing API solubility, nucleation kinetics, and the final polymorphic form.[10][11] The specific interactions between the solvent and the API molecule can stabilize certain conformations or crystal packing arrangements over others.[12]

NMF's ability to act as both a hydrogen bond donor and acceptor allows it to form specific solvates or otherwise interact with API molecules in a way that can direct the crystallization pathway towards a desired, often metastable, polymorph.[12] This is a crucial aspect of drug development, as different polymorphs can have vastly different physicochemical properties, including solubility and bioavailability.[13]

Below is a generalized workflow for using NMF in a cooling crystallization process aimed at polymorphic control.

G cluster_0 API Crystallization Workflow using NMF A 1. Dissolution Dissolve crude API in NMF at elevated temperature (e.g., 60-80°C) to achieve supersaturation. B 2. Controlled Cooling Implement a precise cooling ramp (e.g., 0.5°C/min) to control nucleation and growth. A->B Supersaturated Solution C 3. Slurry Maturation Hold the resulting slurry at a final temperature (e.g., 5-10°C) for several hours to allow for potential phase transformation and crystal perfection. B->C Crystal Nucleation & Growth D 4. Isolation Filter the crystalline product from the NMF mother liquor. C->D Crystal Slurry E 5. Washing Wash the filter cake with a suitable anti-solvent (e.g., isopropanol, MTBE) to displace NMF. D->E Wet Cake F 6. Drying Dry the API under vacuum at a controlled temperature to remove residual NMF and anti-solvent. E->F Washed Cake G 7. Analysis Perform PXRD, DSC, and residual solvent analysis (GC-HS) to confirm polymorph identity and purity. F->G Final API

Caption: Generalized workflow for API crystallization using NMF.

NMF as a Formylating Reagent

Formamides are important intermediates in pharmaceutical synthesis.[14] The N-H bond in NMF allows it to serve as a source of a formyl group (-CHO) for the N-formylation of primary and secondary amines.[5] This reaction is fundamental for installing protecting groups or for building more complex molecular architectures. While other formylating agents exist, NMF can be advantageous in specific contexts due to its liquid state and solvent compatibility.

The reaction typically involves heating the amine substrate with NMF, sometimes in the presence of a catalyst or coupling agent, to drive the formylation reaction.

Regulatory Landscape and Analytical Protocols

The significant reproductive toxicity of NMF places it under strict regulatory scrutiny.[3] The International Council for Harmonisation (ICH) classifies NMF as a Class 2 residual solvent , meaning its presence in final drug products must be limited.[7]

The Permitted Daily Exposure (PDE) for NMF has been established, and from this, concentration limits in the API or drug product can be calculated.[6] It is the manufacturer's responsibility to ensure that the amount of residual NMF is below these regulatory limits.[15]

Protocol: Quantification of Residual NMF by Headspace Gas Chromatography (GC-HS)

This protocol outlines a general, validated method for determining residual NMF in an API, consistent with ICH guidelines.[16][17]

Principle: The API is dissolved in a high-boiling point, inert solvent in a sealed headspace vial. The vial is heated, causing volatile residual solvents, including NMF, to partition into the gas phase (headspace). An aliquot of this headspace gas is automatically injected into a gas chromatograph for separation and quantification by a Flame Ionization Detector (FID).

Instrumentation & Materials:

  • Gas Chromatograph with a split/splitless injector, FID, and a headspace autosampler.

  • GC Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Diluent: N,N-Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).

  • NMF Reference Standard.

  • Headspace Vials (20 mL) with PTFE/Silicone septa.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of NMF in the chosen diluent (e.g., 1000 µg/mL).

    • From the stock solution, prepare a series of calibration standards in headspace vials to bracket the target concentration limit (e.g., 50, 100, 200, 500 ppm relative to the sample concentration). A typical standard would contain a known amount of NMF in the diluent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

    • Add 5.0 mL of the diluent.

    • Immediately seal the vial with a crimp cap.

    • Gently vortex to dissolve the sample.

  • GC-HS Instrument Parameters (Typical):

    • Headspace Sampler:

      • Oven Temperature: 100 °C

      • Loop Temperature: 110 °C

      • Transfer Line Temperature: 120 °C

      • Equilibration Time: 20 minutes

    • Gas Chromatograph:

      • Injector Temperature: 200 °C

      • Carrier Gas: Helium or Nitrogen, constant flow (e.g., 2.0 mL/min).

      • Oven Program: 50 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 5 min.

      • Detector (FID) Temperature: 250 °C

  • Analysis Sequence:

    • Run a blank (diluent only) to ensure no system contamination.

    • Run the series of calibration standards to establish a calibration curve.

    • Run the prepared API samples.

  • Data Processing:

    • Integrate the peak corresponding to NMF in the chromatograms.

    • Calculate the concentration of NMF in the API sample using the linear regression equation derived from the calibration curve.

    • Ensure the result is well below the ICH Q3C limit.[6]

System Validation (Trustworthiness): This protocol is self-validating through the following checks:

  • Specificity: The chromatographic method should resolve NMF from other potential residual solvents and degradation products.

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy/Recovery: Spike a known amount of NMF into a sample of the API and verify that the measured amount is within an acceptable range (e.g., 90-110%) of the theoretical value.

  • Precision: Repeated injections of the same sample should yield results with a low relative standard deviation (RSD), typically <10%.

G cluster_1 Residual NMF Analysis Logic Prep Sample & Standard Prep (API in Diluent) HS Headspace Equilibration (Partitioning of NMF into Gas Phase) Prep->HS Inject GC Injection (Transfer of Headspace Gas) HS->Inject Sep Chromatographic Separation (Based on Volatility/Polarity) Inject->Sep Detect FID Detection (Generation of Signal) Sep->Detect Quant Quantification (Comparison to Calibration Curve) Detect->Quant

Caption: Logical flow of the GC-HS method for NMF quantification.

Safety, Handling, and Waste Disposal

Given its classification, all handling of NMF must be performed with stringent engineering and personal protective equipment (PPE) controls to prevent exposure.[3][18]

Mandatory Handling Precautions:

  • Engineering Controls: All operations involving NMF must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[19]

  • Personal Protective Equipment (PPE):

    • Gloves: Use chemically resistant gloves (e.g., Chloroprene or Butyl rubber). Double-gloving is recommended.[18]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[18]

    • Lab Coat: A chemically resistant lab coat must be worn.

  • Waste Disposal: All NMF waste, including contaminated consumables, must be collected in designated, sealed containers and disposed of as hazardous chemical waste in accordance with local and national regulations.

Conclusion

N-Methylformamide is a specialized solvent and reagent whose utility in pharmaceutical manufacturing is defined by its unique chemical properties. Its ability to facilitate difficult reactions and influence crystalline outcomes provides a valuable tool for process chemists and formulation scientists. However, its significant toxicity demands a commensurate level of respect and control. The decision to employ NMF must be justified by a clear process advantage and executed within a robust framework of safety protocols and regulatory compliance. The analytical methods and handling procedures detailed herein provide a foundation for its responsible and effective use in the advancement of pharmaceutical development.

References

  • N-Methylformamide - Wikipedia. Wikipedia. [Link]

  • Understanding N Methylformamide Uses: Applications, Benefits & Trends. (2025). OctoChem. [Link]

  • N-Methylformamide | C2H5NO | CID 31254. PubChem. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). International Council for Harmonisation (ICH). [Link]

  • Non-clinical: toxicology. European Medicines Agency (EMA). [Link]

  • Formylation Reaction of Amines Using N-Formylcarbazole. (2022). Journal of the Pharmaceutical Society of Japan. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health (NIH). [Link]

  • Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. (2023). MDPI. [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). National Institutes of Health (NIH). [Link]

  • Process for the preparation of sofosbuvir.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). ResearchGate. [Link]

  • N-Methylformamide (NMF) ≥99.5%. Royalchem. [Link]

  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. (2015). PubMed. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). ACS Publications. [Link]

  • Method development and validation for the determination of residual solvents in omeprazole API by using headspace gas chromatography. (2025). ResearchGate. [Link]

  • Nitrosamine impurities. European Medicines Agency (EMA). [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. National Institutes of Health (NIH). [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025). LCGC International. [Link]

  • Formylation of Amines. National Institutes of Health (NIH). [Link]

  • Pharmaceutical polymorph control in a drug-mimetic supramolecular gel. RSC Publishing. [Link]

  • Effects of amide/lactam containing additives on the crystallization behaviour of nitrofurantoin monohydrate. Sciforum. [Link]

  • Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. ResearchGate. [https://www.researchgate.net/publication/372076082_Comparison_of_the_reactivity_of_formamide_N-methylformamide_and_NN-dimethylformamide_toward_aniline_as_substrates]([Link]_ reactivity_of_formamide_N-methylformamide_and_NN-dimethylformamide_toward_aniline_as_substrates)

  • Medicinal chemistry route to sofosbuvir. ResearchGate. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Dimethylformamide - Wikipedia. Wikipedia. [Link]

  • SOFOSBUVIR IN CRYSTALLINE FORM AND PROCESS FOR ITS PREPARATION. (2019). European Patent Office. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • ICH Q3C Maintenance Procedures for the Guidance for Industry Q3C Impurities: Residual Solvents. U.S. Food and Drug Administration (FDA). [Link]

  • Polymorph Selection with Morphology Control Using Solvents and Additives. LJMU Research Online. [Link]

  • Updates and impacts: Understanding the EMA's revised guideline on active substances. (2025). G&L Scientific. [Link]

  • Reducing risks to human and animal health from exposure to N-methyl pyrrolidone in veterinary medicines. (2023). European Medicines Agency (EMA). [Link]

  • SOP for the safe use of N,N-Dimethylformamide (DMF). James Madison University. [Link]

  • Analytical Methods for the Investigation of Carcinogenic Nitrosamines in APIs and Drug Products. ProPharma. [Link]

  • Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. ResearchGate. [Link]

  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions. RSC Publishing. [Link]

  • ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published. (2023). ECA Academy. [Link]

  • Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. [Link]

  • Chemistry of Active Substances Guideline: EMA Request Feedback. (2025). DLRC Group. [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for the Determination of N-Methylformamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of potential impurities in N-methylformamide (NMF). NMF is a crucial organic solvent and intermediate in various industrial applications, including pharmaceutical and agrochemical synthesis, where its purity is of paramount importance.[1] This document provides a comprehensive protocol, method validation details in accordance with ICH guidelines, and guidance on performing forced degradation studies to ensure the method's specificity. The target audience for this guide includes researchers, scientists, and drug development professionals who require a robust analytical method for NMF quality control.

Introduction: The Significance of N-Methylformamide Purity

N-methylformamide (C₂H₅NO), a derivative of formamide, is a colorless, polar organic liquid with excellent solvency properties.[1] Its utility as a reaction solvent and a reagent in the synthesis of various compounds, including methyl isocyanate, necessitates stringent control over its purity.[2][3] Impurities in NMF can arise from the manufacturing process (e.g., residual starting materials like methylamine and formic acid), degradation, or improper storage.[3] These impurities can adversely affect reaction yields, introduce unwanted byproducts, and, in the context of pharmaceuticals, compromise the safety and efficacy of the final drug product.

Therefore, a reliable and validated analytical method is essential to accurately quantify the purity of NMF and to detect and quantify any potential impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.

Method Development: Rationale and Experimental Choices

The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. The following section details the rationale behind the chosen chromatographic conditions.

Principle of Separation: Reversed-Phase Chromatography

A reversed-phase HPLC (RP-HPLC) method was chosen for its versatility and suitability for separating polar organic compounds like NMF from its potential non-polar and polar impurities. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. NMF, being a polar molecule, will have a relatively low retention time on a C18 column, allowing for a rapid analysis. Potential impurities with varying polarities will exhibit different retention times, enabling their separation and quantification.

Detector Selection: UV Detection

N-methylformamide possesses a carbonyl chromophore, which allows for its detection using an ultraviolet (UV) detector. While the UV absorbance of NMF is not particularly strong, detection at a low wavelength, such as 196 nm or 220 nm, provides adequate sensitivity for purity analysis.[2][4] This choice of detector is common, cost-effective, and suitable for routine quality control. For higher sensitivity and specificity, especially in complex matrices, a mass spectrometry (MS) detector can be employed.[5][6]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of N-methylformamide purity.

Materials and Reagents
  • N-Methylformamide (NMF) reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for a wide range of organic molecules.[7]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase helps to ensure consistent peak shapes and ionization of acidic or basic impurities.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency at low wavelengths.
Gradient Elution 0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-22 min: 95-5% B; 22-30 min: 5% BA gradient elution is employed to ensure the elution of any potential late-eluting, more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmProvides a good balance of sensitivity for NMF and potential impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Water:Acetonitrile (90:10 v/v)This diluent is compatible with the initial mobile phase conditions, ensuring good peak shape.
Standard and Sample Preparation

Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of NMF reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Mix thoroughly.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of the NMF sample to be tested into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Mix thoroughly.

Method Validation: Ensuring a Self-Validating System

Method validation is a critical component of good analytical practice, demonstrating that the method is suitable for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

System Suitability

System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0 for the NMF peakEnsures a symmetrical peak shape, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000 for the NMF peakIndicates the efficiency of the column and the separation power of the system.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injectionsDemonstrates the precision of the injection and the stability of the system.
Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are performed.[8]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the NMF sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the NMF sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the NMF sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid NMF sample to 105 °C for 48 hours.[9]

  • Photolytic Degradation: Expose the NMF solution to UV light (254 nm) and visible light for an extended period.[10]

The stressed samples are then analyzed by the HPLC method. The method is considered specific if the main NMF peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a PDA detector.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Procedure: Prepare a series of at least five concentrations of the NMF reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 500 µg/mL to 1500 µg/mL).

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Procedure: Spike a placebo (if applicable) or a known concentration of the sample with known amounts of the NMF reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

Acceptance Criteria:

  • The mean recovery should be between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the same NMF sample on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate preparations of the same NMF sample on different days, by different analysts, or using different equipment.

Acceptance Criteria:

  • The RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this application note.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare NMF Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare NMF Sample Solution prep_sample->hplc_system sys_suit System Suitability Test (6 Replicate Injections) hplc_system->sys_suit analysis Inject Standard and Sample Solutions sys_suit->analysis If Pass integration Chromatogram Integration analysis->integration calculation Calculate Purity and Impurity Levels integration->calculation report Generate Final Report calculation->report

Caption: High-level workflow for NMF purity analysis by HPLC.

Validation_Workflow start Method Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness

Caption: Key parameters for HPLC method validation.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the determination of N-methylformamide purity. The detailed protocol, coupled with a thorough validation strategy, ensures the generation of reliable and accurate data that meets regulatory expectations. By explaining the causality behind experimental choices and providing a self-validating framework, this guide empowers researchers and quality control professionals to confidently implement and execute this method for the routine analysis of NMF.

References

  • CN113092621B - Method for the detection of formamide content in products - Google Patents. (n.d.).
  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). Retrieved from [Link]

  • Kawai, A., et al. (1993). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 617(1), 69-74. Retrieved from [Link]

  • Singh, H. D., et al. (n.d.). Method Development and Validation for Quantification Of N, N-Dimethylformamide In Telmisartan Drugs Substance By Reverse Phase HPLC Using UV Detector. International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylformamide. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Gobba, F., et al. (1998). [Measurement of N-methylformamide in occupational exposure to N,N-dimethylformamide]. Giornale Italiano di Medicina del Lavoro ed Ergonomia, 20(4), 221-228. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-10. Retrieved from [Link]

  • Paragon Laboratories. (n.d.). N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID. Retrieved from [Link]

  • Szymańska, J., & Frydrych, J. (2014). N-Metyloformamid. Podstawy i Metody Oceny Środowiska Pracy, 3(81), 7-23. Retrieved from [Link]

  • Patel, K., & Dedania, Z. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]

  • Das, D., et al. (2017). Development and Validation of High Performance Liquid Chromatographic Analysis of Residual N,N-Dimethylformamide in Spent Medium after Biodegradation by Paracoccus denitrificans SD1. Journal of Analytical & Bioanalytical Techniques, 8(3). Retrieved from [Link]

  • Shinde, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. Retrieved from [Link]

  • Ohtaki, H., et al. (2002). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Journal of Molecular Structure, 609(1-3), 107-121. Retrieved from [Link]

  • Kurmi, M., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]

  • EapearlChem. (n.d.). N-Methylformamide (NMF) - High-Purity Solvent. Retrieved from [Link]

  • Kimura, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. Retrieved from [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Stankov, S., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(14), 5396. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Electrochemical Synthesis of N-Methylformamide from Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Sustainable Route to a Core Chemical Intermediate

N-Methylformamide (NMF) is a vital organic compound and a key intermediate in the synthesis of various pharmaceuticals and pesticides.[1] It also serves as a high-polarity solvent in chemical manufacturing and laboratory processes.[2][3] Traditional industrial production of NMF often relies on energy-intensive methods, such as the reaction of methylamine with methyl formate or the high-pressure carbonylation of methylamine.[4][5] These processes can involve harsh conditions, complex separation procedures, and a significant carbon footprint.[6][7]

Electrochemical synthesis presents a transformative and sustainable alternative. By leveraging electrical energy to drive chemical reactions, this approach enables the formation of carbon-nitrogen (C-N) bonds under ambient temperature and pressure.[8] This application note provides a detailed protocol for the electrochemical synthesis of N-methylformamide from methanol and methylamine, a method that utilizes abundant feedstocks for a greener chemical manufacturing pathway. We will delve into the underlying reaction mechanisms, provide a step-by-step experimental workflow, and discuss methods for product analysis and performance validation.

Underlying Principles & Reaction Mechanisms

The electrochemical synthesis of NMF from methanol is an anodic oxidation process. Instead of high temperatures, a potential is applied to an electrode to drive the reaction. The process fundamentally involves the oxidation of methanol to an activated carbonyl intermediate, which is then captured by methylamine to form the final amide product.

Causality of the Electrochemical Pathway: The entire process is initiated by the electrochemical oxidation of methanol at the anode surface to generate formaldehyde.[2] This in-situ generated formaldehyde is highly reactive and immediately available to react with the methylamine present in the solution, forming a hemiaminal intermediate. This intermediate is the central branching point for the formation of NMF.

Mechanistic studies have revealed two primary pathways for the conversion of the hemiaminal to N-methylformamide, with the dominant route being highly dependent on the electrolyte conditions.[2]

  • Pathway A (Hemiaminal Oxidation): In neutral media, such as when using NaClO₄ as the supporting electrolyte, the hemiaminal intermediate is directly oxidized at the anode surface to yield N-methylformamide. This is often the most direct and efficient route.[2]

  • Pathway B (Isocyanide Intermediate): Under acidic (H₂SO₄) or basic (NaOH) conditions, the reaction can proceed through the formation of a methylisocyanide intermediate. This intermediate is subsequently hydrated to form the final NMF product.[2]

A minor, and generally less significant, pathway involves the over-oxidation of methanol to formic acid, which could then react with methylamine, but this is not the primary route in controlled electrochemical systems.[2]

G cluster_anode Anode Surface Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde -2e⁻, -2H⁺ (Oxidation) Hemiaminal Hemiaminal Intermediate Formaldehyde->Hemiaminal + Methylamine (CH₃NH₂) NMF N-Methylformamide (HCONHCH₃) Hemiaminal->NMF -2e⁻, -2H⁺ (Pathway A: Direct Oxidation) Dominant in Neutral Media Isocyanide Methylisocyanide Intermediate Hemiaminal->Isocyanide -H₂O (Pathway B) In Acidic/Basic Media Isocyanide->NMF +H₂O (Hydration)

Caption: Reaction pathways for the electrochemical synthesis of NMF.

Experimental Setup & Materials

This section details the necessary equipment and chemical reagents for the successful execution of the synthesis. The protocol is designed to be robust and adaptable to standard electrochemical laboratory setups.

Equipment & Instrumentation
  • Potentiostat/Galvanostat: A device capable of maintaining a constant potential (potentiostatic mode) or constant current (galvanostatic mode).

  • Electrochemical Cell: A three-electrode setup is recommended for precise control and mechanistic studies. An H-type divided cell (with a proton exchange membrane like Nafion®) or a single-compartment undivided cell can be used.

  • Working Electrode (Anode): Glassy Carbon electrode. This material has been shown to be effective and is relatively inexpensive.[2] Platinum foil or mesh is another excellent alternative with high activity.[8]

  • Counter Electrode (Cathode): Platinum wire or foil.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl. It is crucial to position the reference electrode tip close to the working electrode surface to minimize iR drop.

  • Magnetic Stirrer and Stir Bar: To ensure mass transport of reactants to the electrode surface.

  • Gas Purging System: Tubing and a source of inert gas (Nitrogen or Argon).

Reagents & Chemicals
  • Methanol (CH₃OH): Anhydrous or HPLC grade (≥99.8%). Serves as both reactant and solvent.

  • Methylamine (CH₃NH₂): Typically used as a solution in methanol or water (e.g., 40 wt. %).

  • Supporting Electrolyte: Sodium perchlorate (NaClO₄) or Sodium bicarbonate (NaHCO₃). Must be of high purity (≥98%).

  • Deionized Water: For preparation of aqueous electrolytes, if needed.

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads for preparing the working electrode.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the synthesis, from electrode preparation to the final electrochemical reaction.

Electrode Preparation (Self-Validation Step)

The condition of the working electrode is paramount for reproducible results. An improperly cleaned electrode surface is a common source of experimental failure.

  • Mechanical Polishing: Polish the glassy carbon electrode surface using progressively finer alumina slurries. Start with 1.0 µm, followed by 0.3 µm, and finish with 0.05 µm.

  • Sonication: After polishing, sonicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles. Repeat with ethanol and then allow to dry.

  • Electrochemical Cleaning (Optional but Recommended): Perform cyclic voltammetry in a non-reactive electrolyte (e.g., 0.5 M H₂SO₄) to ensure a clean and active surface. A stable and well-defined voltammogram indicates a properly prepared electrode.

Electrolyte Preparation
  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., NaClO₄) in methanol. For a 50 mL total volume, this would be 0.612 g of NaClO₄.

  • Add the desired concentration of methylamine to this solution.

  • Transfer the final electrolyte solution to the electrochemical cell.

Electrochemical Synthesis
  • Cell Assembly: Assemble the three-electrode cell, ensuring the working and reference electrodes are in the same compartment (anolyte) in a divided cell.

  • Deaeration: Purge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes prior to the experiment. This is a critical step to remove dissolved oxygen, which can act as an alternative oxidant and lead to unwanted side reactions, reducing Faradaic efficiency.

  • Electrolysis:

    • Connect the electrodes to the potentiostat.

    • Begin stirring the solution at a moderate, consistent rate.

    • Apply a constant potential (e.g., 3 V vs. SCE) to the working electrode.[2] Alternatively, operate in galvanostatic mode at a specific current density (e.g., 10-100 mA cm⁻²).[8]

    • Run the electrolysis for a set duration (e.g., 2-6 hours), recording the total charge passed (in Coulombs).

  • Sample Collection: After electrolysis, carefully collect a sample of the electrolyte for analysis.

Experimental Workflow Diagram

G A 1. Electrode Preparation (Polish & Clean) B 2. Electrolyte Preparation (Methanol + CH₃NH₂ + Salt) A->B C 3. Cell Assembly & Deaeration (Purge with N₂) B->C D 4. Bulk Electrolysis (Apply Potential/Current) C->D E 5. Sample Collection D->E F 6. Product Analysis (HPLC, NMR) E->F G 7. Data Calculation (FE, Selectivity) F->G

Caption: Overall workflow for electrochemical NMF synthesis.

Product Analysis and Performance Evaluation

Accurate quantification of the product and byproducts is essential for determining the success of the synthesis.

Qualitative and Quantitative Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating and quantifying NMF from the reaction mixture.[2] An Agilent Poroshell 120 EC-C18 column is suitable, with a mobile phase gradient of acetonitrile and dilute sulfuric acid.[2]

  • Nuclear Magnetic Resonance (¹H-NMR): ¹H-NMR spectroscopy is used for structural confirmation and quantification of NMF and potential byproducts like formic acid.[8]

Calculation of Faradaic Efficiency and Selectivity
  • Faradaic Efficiency (FE): This metric represents the percentage of electrons that contribute to the formation of the desired product. It is a key indicator of the process's efficiency.

    • FE (%) = (moles of NMF × n × F) / Q_total × 100%

    • Where:

      • moles of NMF is determined by HPLC or NMR.

      • n is the number of electrons transferred per molecule of product (n=4 for NMF from methanol).

      • F is the Faraday constant (96485 C/mol).

      • Q_total is the total charge passed during electrolysis (in Coulombs).

Summary of Expected Results

The performance of the synthesis is highly dependent on the specific conditions. The following table summarizes typical results reported in the literature to serve as a benchmark.

ParameterValueElectrode/ElectrolyteSource
Max. Faradaic Efficiency 34 ± 0.4%Glassy Carbon / 0.1 M NaClO₄[2]
Max. Faradaic Efficiency 40.39%Pt / 0.5 M NaHCO₃[8]
Applied Potential 3 V vs. SCEGlassy Carbon / 0.1 M NaClO₄[2]
Current Density 100 mA cm⁻²Pt / 0.5 M NaHCO₃[8]
Temperature Ambient-[8]
Pressure Ambient-[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive electrode surface.2. High iR drop.3. Incorrect potential applied.1. Re-polish and clean the working electrode.2. Move the reference electrode closer to the working electrode.3. Verify the reference electrode calibration and applied potential.
Low Faradaic Efficiency 1. Presence of oxygen.2. Competing side reactions (e.g., methanol over-oxidation).1. Ensure thorough deaeration of the electrolyte before and during the experiment.2. Modify the applied potential or change the electrode material to improve selectivity.
Poor Reproducibility 1. Inconsistent electrode preparation.2. Fluctuation in stirring rate.3. Degradation of the reference electrode.1. Standardize the electrode polishing protocol.2. Use a digital stirrer for consistent mixing.3. Check and refill the reference electrode solution.

Conclusion

The electrochemical synthesis of N-methylformamide from methanol offers a promising, sustainable, and highly controllable alternative to traditional manufacturing methods. By operating at ambient conditions, this approach minimizes energy consumption and avoids the use of harsh reagents. The protocol detailed in this note provides a robust framework for researchers to explore and optimize this green chemical transformation. The ability to tune selectivity by modifying electrode materials and electrolyte conditions opens up significant avenues for future research in the broader field of electrochemical C-N bond formation.

References

  • Broersen, P. J. L., Wielhouwer, L., Rothenberg, G., & Garcia, A. C. (2025). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society.
  • CN1123273A - Method for preparation of N-methyl formamide - Google P
  • Formamide Electrosynthesis from Methanol and Ammonia in Water over Pr-Doped MnO2. (2023).
  • Electrosynthesis of formamide from methanol and ammonia under ambient conditions. (2022).
  • Electrosynthesis of formamide from methanol and ammonia under ambient conditions. (2022).
  • Preparation and Application of N-Methylformamide. ChemicalBook.
  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. N-Methylformamide Manufacturer.
  • Electrochemical synthesis of formamide via C-N coupling.
  • N-Methylformamide - Wikipedia.

Sources

Application Note: N-Methylformamide (NMF) as a High-Performance Electrolyte Solvent for Electrochemical Capacitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The performance of electrochemical double-layer capacitors (EDLCs), or supercapacitors, is intrinsically linked to the properties of the electrolyte. While acetonitrile (AN) and propylene carbonate (PC) are the industry-standard solvents, their respective limitations in voltage window, safety, and low-temperature performance drive the search for alternatives. N-methylformamide (NMF) emerges as a compelling candidate due to its exceptionally high dielectric constant, wide liquid range, and high polarity. This document provides a detailed technical guide for researchers on the application of NMF as an electrolyte solvent in capacitors. It covers the fundamental properties of NMF, step-by-step protocols for electrolyte preparation and cell characterization, and a discussion of the underlying scientific principles that govern its performance.

Introduction: The Pivotal Role of the Electrolyte Solvent

Electrochemical capacitors store energy via ion adsorption at the electrode-electrolyte interface, a non-Faradaic process that enables high power density and exceptional cycle life[1][2]. The electrolyte is the critical component that facilitates this mechanism by providing mobile ions and determining the operational voltage window. An ideal solvent for a capacitor electrolyte should possess a combination of key attributes:

  • High Dielectric Constant (ε): To effectively dissolve a high concentration of electrolyte salt by screening the electrostatic forces between cations and anions.

  • Low Viscosity (η): To ensure high ionic mobility, leading to high ionic conductivity and low equivalent series resistance (ESR).

  • Wide Electrochemical Stability Window (ESW): To allow for a high operating voltage (V), which quadratically increases the energy density (E = ½CV²).

  • Broad Liquid Range: To maintain performance across a wide range of operating temperatures.

  • Safety and Low Cost: Including a high flash point and low toxicity.

N-methylformamide (HCONHCH₃) is a polar aprotic solvent that presents a unique profile of properties making it a subject of interest for energy storage applications[3][4]. Its molecular structure grants it an extremely high dielectric constant and excellent solvating power[5]. This guide explores the practical application of NMF, providing the necessary protocols to evaluate its potential in high-performance capacitor systems.

Physicochemical Properties: NMF in Context

The suitability of NMF as an electrolyte solvent is best understood by comparing its fundamental properties against the benchmark solvents, acetonitrile (AN) and propylene carbonate (PC).

PropertyN-Methylformamide (NMF)Acetonitrile (AN)Propylene Carbonate (PC)Significance for Capacitor Performance
Dielectric Constant (ε) at 25°C 182.4[6]37.564.9A higher ε promotes greater salt dissociation, increasing the concentration of free charge carriers.
Viscosity (η) at 25°C (mPa·s) 1.65[6]0.372.53[7]Lower viscosity enhances ion mobility, leading to higher conductivity and better power performance[8].
Boiling Point (°C) 182.6[3]81.6242A high boiling point reduces volatility and improves thermal safety.
Melting Point (°C) -4.0[3]-45-48.8[7]A low melting point extends the operational window to colder environments.
Flash Point (°C) 111[3]2132A higher flash point significantly improves the safety profile of the device.
Density (g/mL) at 20°C 1.011[3]0.7861.205Affects the volumetric energy density of the final device.

Table 1: Comparative analysis of key physicochemical properties of NMF, AN, and PC.

NMF's standout feature is its dielectric constant, which is nearly five times that of AN. This suggests a superior ability to dissolve electrolyte salts, potentially enabling higher salt concentrations and leading to increased ionic conductivity despite its moderate viscosity.

Experimental Application: Protocols and Methodologies

This section provides a self-validating framework for preparing and testing NMF-based electrolytes in a standard laboratory setting.

Protocol 1: Preparation of 1 M TEABF₄ in NMF Electrolyte

Rationale: Tetraethylammonium tetrafluoroborate (TEABF₄) is a common electrolyte salt for organic supercapacitors due to its relatively large ionic radius and good electrochemical stability. A 1 M concentration is a standard starting point for evaluation. NMF's high polarity and dielectric constant ensure complete dissolution[5].

Materials & Equipment:

  • N-methylformamide (NMF), anhydrous (≥99.5%)

  • Tetraethylammonium tetrafluoroborate (TEABF₄), electrochemical grade (≥99%)

  • Argon-filled glovebox with O₂ and H₂O levels < 1 ppm

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Environment Control: Transfer all materials and equipment into an argon-filled glovebox. The hygroscopic nature of NMF and TEABF₄ necessitates an inert, dry atmosphere to prevent contamination.

  • Weighing the Salt: Accurately weigh the amount of TEABF₄ required to make a 1 M solution. (Molar mass of TEABF₄ ≈ 217.06 g/mol ).

  • Dissolution: Add the weighed TEABF₄ to a volumetric flask. Slowly add the anhydrous NMF solvent to the flask until it is approximately 80% full.

  • Mixing: Add a magnetic stir bar to the flask and stir the solution on a magnetic stir plate until the salt is fully dissolved. The high solvating power of NMF should facilitate this process[5].

  • Final Volume: Carefully add NMF to the flask until the meniscus reaches the calibration mark.

  • Homogenization & Storage: Cap the flask and invert it several times to ensure homogeneity. Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Symmetric EDLC Coin Cell (CR2032) Assembly

Rationale: A symmetric two-electrode coin cell is the standard configuration for evaluating the performance of a novel electrolyte with a specific electrode material. Activated carbon is used here as a generic, high-surface-area electrode.

Materials & Equipment:

  • Activated carbon electrodes (e.g., YP-80F), punched to the appropriate diameter (e.g., 14 mm)

  • Celgard separator, punched to a slightly larger diameter (e.g., 16 mm)

  • CR2032 coin cell components (casings, spacers, spring)

  • Hydraulic coin cell crimper

  • Micropipette

  • The prepared 1 M TEABF₄/NMF electrolyte

Procedure:

  • Electrode & Separator Drying: Dry the electrodes and separator in a vacuum oven at 120°C for at least 12 hours to remove any residual moisture. Transfer to the glovebox.

  • Cell Assembly (inside glovebox): a. Place the bottom casing of the CR2032 cell into the crimper die. b. Place one activated carbon electrode in the center of the casing. c. Use a micropipette to dispense a small amount of the NMF-based electrolyte (~20-30 µL) onto the electrode surface, ensuring it is fully wetted. d. Place the separator on top of the wetted electrode. e. Dispense another small amount of electrolyte (~20-30 µL) onto the separator. f. Place the second electrode on top of the wetted separator. g. Add a spacer and then the spring. h. Carefully place the top casing onto the assembly.

  • Crimping: Transfer the die to the hydraulic crimper and apply pressure according to the manufacturer's specifications to seal the cell.

  • Resting: Allow the assembled cell to rest for at least 12 hours before testing to ensure complete wetting of the electrode pores by the electrolyte.

Protocol 3: Electrochemical Characterization

Rationale: A combination of three standard electrochemical techniques provides a comprehensive evaluation of the capacitor's performance. This multi-faceted approach ensures the trustworthiness of the results.

Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capability

A. Cyclic Voltammetry (CV):

  • Purpose: To determine the electrochemical stability window (ESW) and observe the capacitive behavior.

  • Procedure:

    • Scan the voltage from 0 V to a potential limit (e.g., 2.7 V) and back to 0 V at a slow scan rate (e.g., 10 mV/s).

    • Gradually increase the upper voltage limit in subsequent scans until significant non-capacitive (Faradaic) currents appear, indicating electrolyte decomposition. The ESW is the voltage range where the CV curve remains relatively rectangular.

    • An ideal rectangular shape indicates good capacitive behavior.

B. Galvanostatic Charge-Discharge (GCD):

  • Purpose: To calculate the specific capacitance, equivalent series resistance (ESR), and energy/power densities.

  • Procedure:

    • Charge and discharge the cell at a constant current (e.g., 1 A/g) within the determined ESW.

    • The discharge curve should be nearly linear (triangular shape).

    • Capacitance (C): Calculated from the slope of the discharge curve: C = I / (dV/dt).

    • ESR: Calculated from the instantaneous voltage drop (IR drop) at the beginning of the discharge: ESR = V_drop / I.

C. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To analyze the internal resistance and frequency-dependent behavior of the capacitor.

  • Procedure:

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The resulting Nyquist plot provides key information:

      • The x-intercept at high frequency represents the bulk resistance (ESR).

      • A 45-degree line in the mid-frequency region (Warburg impedance) relates to ion diffusion limitations.

      • A near-vertical line at low frequency is characteristic of ideal capacitive behavior.

Visualization of Experimental Workflow & Core Concepts

A clear workflow is essential for reproducible research. The following diagram outlines the process from preparation to analysis.

G cluster_prep Phase 1: Preparation (Inert Atmosphere) cluster_assembly Phase 2: Cell Assembly (Inert Atmosphere) cluster_test Phase 3: Electrochemical Testing cluster_analysis Phase 4: Data Analysis p1 Dry Materials (NMF, TEABF4) p2 Weigh TEABF4 Salt p1->p2 p3 Dissolve Salt in NMF Solvent p2->p3 p4 Store Electrolyte p3->p4 a1 Dry Electrodes & Separator p4->a1 Transfer Materials a2 Assemble CR2032 Coin Cell a1->a2 a3 Crimp & Seal Cell a2->a3 a4 Rest Cell (12h) a3->a4 t1 Cyclic Voltammetry (CV) - Determine ESW a4->t1 t2 Galvanostatic Charge-Discharge (GCD) t1->t2 an2 Determine Energy & Power Density t1->an2 t3 Electrochemical Impedance Spectroscopy (EIS) t2->t3 an1 Calculate Capacitance & ESR t2->an1 an3 Analyze Nyquist Plot t3->an3 an1->an2

Caption: Experimental workflow for NMF-based EDLC fabrication and testing.

The following diagram illustrates the logical connection between NMF's properties and capacitor performance.

G cluster_prop Fundamental Solvent Properties cluster_char Resulting Electrolyte Characteristics cluster_perf Capacitor Performance Metrics prop1 High Dielectric Constant (ε=182.4) char1 Excellent Salt Dissociation prop1->char1 facilitates prop2 Moderate Viscosity (η=1.65 mPa·s) char3 Good Ionic Conductivity prop2->char3 balances prop3 Wide Liquid Range (-4°C to 183°C) char4 Wide Operational Temperature Range prop3->char4 provides char2 High Concentration of Free Ions char1->char2 leads to perf1 High Specific Capacitance (C) char2->perf1 enables perf2 Low Equivalent Series Resistance (ESR) char3->perf2 reduces perf4 Enhanced Thermal Stability char4->perf4 improves perf3 Good Power Density perf2->perf3 improves

Caption: Relationship between NMF properties and capacitor performance.

Expected Performance and Scientific Rationale

The unique properties of NMF directly translate into tangible effects on capacitor performance.

  • Causality of High Dielectric Constant: The primary advantage of NMF is its exceptionally high dielectric constant[6]. In an electrolyte, solvent molecules form a solvation shell around ions. A high-ε solvent like NMF is highly effective at screening the charge of the ions, weakening the cation-anion attraction and promoting the dissociation of the electrolyte salt into free, mobile ions[5]. This increased concentration of charge carriers can lead to a more populated electrical double-layer at the electrode surface, potentially resulting in higher specific capacitance compared to lower-ε solvents.

  • Impact of Viscosity and Conductivity: While NMF is more viscous than acetonitrile, its superior solvating ability can compensate. The ionic conductivity (σ) is a function of ion concentration (n), charge (q), and mobility (μ). While higher viscosity decreases mobility (μ), the significant increase in free ion concentration (n) enabled by NMF can result in a competitively high overall conductivity. Recent studies on related amide solvents in aqueous systems have shown their ability to modify solvation structures and enhance electrochemical performance[9][10].

  • Electrochemical Stability and Voltage Window: The ESW is determined by the solvent's resistance to oxidation at the positive electrode and reduction at the negative electrode. While amides are generally stable, the N-H bond in NMF could be a potential site for electrochemical reactions under high potentials, which may limit its ESW compared to fully substituted amides like DMF[3]. The precise voltage window must be determined experimentally as described in Protocol 3, as it is also highly dependent on the choice of salt and electrode material.

Conclusion

N-methylformamide presents a compelling, albeit under-explored, alternative to conventional electrolyte solvents for electrochemical capacitors. Its standout feature—an exceptionally high dielectric constant—offers a clear pathway to enhancing salt dissociation and potentially increasing specific capacitance. While its viscosity is higher than that of acetonitrile, its overall performance profile, including a wide liquid range and higher flash point, makes it a promising candidate for high-energy and thermally stable devices. The protocols and rationale presented in this document provide a robust framework for researchers to systematically investigate and unlock the potential of NMF in next-generation energy storage systems.

References

  • N-methyl Formamide Electrolyte Additive Enabling Highly Reversible Zn Anodes. PubMed. Available at: [Link]

  • Evaluation of the Properties of an Electrolyte Based on Formamide and LiTFSI for Electrochemical Capacitors. ResearchGate. Available at: [Link]

  • Impact of Electrolyte Solvent on Li4Ti5O12/LiNi0.90Mn0.05Co0.05O2 Battery Performance for Behind. Publications. Available at: [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. N-Methylformamide.com. Available at: [Link]

  • N-Methylformamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • N-Methylformamide. Wikipedia. Available at: [Link]

  • N,N-dimethylformamide tailors solvent effect to boost Zn anode reversibility in aqueous electrolyte. National Institutes of Health (PMC). Available at: [Link]

  • N-methyl-2-pyrrolidone as a solvent for the non-aqueous electrolyte of rechargeable Li-air batteries. ResearchGate. Available at: [Link]

  • Electrolyte Molar Volumes at 273-373-K in Propylene Carbonate, N-Methylformamide, Formamide and Methanol: Their Relation to Solvent Compressibility. ConnectSci. Available at: [Link]

  • High-Performance Supercapacitors: A Comprehensive Review on Paradigm Shift of Conventional Energy Storage Devices. MDPI. Available at: [Link]

  • Conductive Polymer-Based Electrodes and Supercapacitors: Materials, Electrolytes, and Characterizations. MDPI. Available at: [Link]

  • Influence of the Inclusion of Propylene Carbonate Electrolyte Solvent on the Microstructure and Thermal and Mechanical Stability of Poly(l-lactic acid) and Poly(vinylidene fluoride-co-hexafluoropropylene) Battery Separator Membranes. National Institutes of Health (PMC). Available at: [Link]

  • Electrochemical behavior of wound supercapacitors with propylene carbonate and acetonitrile based nonaqueous electrolytes. ResearchGate. Available at: [Link]

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Application Notes & Protocols: The Role of N-methylformamide in Colon Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-methylformamide (NMF), a polar solvent, has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC). Its primary mode of action in colon cancer cell lines revolves around the induction of cellular differentiation, leading to a reduction in tumorigenicity and an increased sensitivity to conventional therapies such as chemotherapy and radiation. This document provides a comprehensive guide to the application of NMF in colon cancer cell line studies, detailing its mechanisms of action, offering field-proven insights into experimental design, and presenting detailed protocols for key assays. The information herein is intended to empower researchers to effectively utilize NMF as a tool to investigate colon cancer biology and to explore its potential in novel therapeutic strategies.

Introduction: N-methylformamide as a Differentiating Agent in Colon Cancer Research

N-methylformamide is a simple organic compound that has been identified as a potent inducer of differentiation in various cancer cell lines, including those derived from colon carcinomas.[1] Unlike cytotoxic agents that directly kill cancer cells, NMF promotes a shift in the cellular phenotype from a proliferative, undifferentiated state to a more mature, less malignant state. This unique characteristic makes NMF a valuable tool for studying the fundamental processes of cancer cell differentiation and for developing therapeutic strategies aimed at reversing the malignant phenotype.

Clinically, the interest in NMF lies in its ability to sensitize cancer cells to other treatment modalities. Studies have shown that pre-treatment of colon cancer cells with NMF enhances the efficacy of both ionizing radiation and various chemotherapeutic agents.[1][2] This chemosensitizing and radiosensitizing effect is a key area of investigation, with the potential to improve patient outcomes and reduce the toxicity associated with high-dose treatments. This guide will delve into the molecular underpinnings of NMF's action and provide practical guidance for its use in the laboratory.

Unraveling the Mechanism of Action: A Multi-faceted Approach

The anti-cancer effects of N-methylformamide in colon cancer cells are not attributed to a single target but rather to a cascade of events that collectively push the cell towards a more differentiated and less proliferative state. The proposed mechanism involves actions at the cell surface that translate into profound changes in intracellular signaling and gene expression.

Initial Interactions at the Cell Periphery

Evidence suggests that one of the initial targets of NMF is the plasma membrane.[1] Treatment of the HT-29 human colon carcinoma cell line with a non-cytotoxic dose of NMF (170 mM) led to an increase in cell volume and a significant alteration in the expression of cell surface integrins. Specifically, the expression of VLA2, VLA5, and VLA6 integrins was increased by 30 to 40%.[1] Integrins are crucial for cell adhesion, signaling, and interaction with the extracellular matrix. Changes in their expression patterns are consistent with a shift in cellular phenotype and adhesive properties.

Furthermore, studies on HT-29 cells have shown that NMF treatment leads to a decrease in the expression of tumor-associated antigens (TAAs) and the epidermal growth factor receptor (EGF-R).[3] The downregulation of EGF-R is a critical event, as this receptor is a potent activator of pro-proliferative and anti-apoptotic signaling pathways.

Intracellular Signaling Cascades: A Proposed Model

The observed changes at the cell surface, particularly the reduction in EGF-R, are hypothesized to trigger a downstream signaling cascade that ultimately leads to cell cycle arrest and differentiation. While direct experimental evidence linking NMF to the modulation of specific intracellular pathways in colon cancer is still emerging, a plausible model can be constructed based on the known functions of the affected molecules.

A key downstream effect of NMF treatment is the induction of a G0/G1 phase cell cycle arrest in HT-29 cells.[3] This arrest is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p27. The regulation of p27 is complex, but it is known to be a downstream target of major signaling pathways that are often dysregulated in cancer.

Proposed Signaling Pathway of N-methylformamide Action

NMF_Signaling NMF N-methylformamide Plasma_Membrane Plasma Membrane NMF->Plasma_Membrane Interacts with EGFR EGF-R (Epidermal Growth Factor Receptor) Plasma_Membrane->EGFR Downregulates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates p27 p27 Akt->p27 Promotes Degradation cMYC c-MYC cMYC->p27 Represses Transcription Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p27->Cell_Cycle_Arrest Induces Differentiation Cellular Differentiation Cell_Cycle_Arrest->Differentiation Leads to

Caption: Proposed mechanism of NMF-induced cell cycle arrest.

This model posits that by reducing EGF-R expression, NMF attenuates the downstream pro-proliferative signals from pathways such as the PI3K/Akt pathway. A known function of active Akt is to promote the degradation of p27. Therefore, a reduction in Akt activity would lead to the stabilization and accumulation of p27. Additionally, the oncogenic transcription factor c-MYC is known to repress the transcription of the p27 gene. While a direct link between NMF and c-MYC in colon cancer cells has not been definitively established, the overall cellular context of differentiation induction by NMF is contrary to the proliferative drive of c-MYC. The accumulation of p27 effectively inhibits the cyclin-dependent kinases that are necessary for the G1 to S phase transition, thereby causing the observed cell cycle arrest.

Experimental Applications and Protocols

The following section provides detailed protocols for key experiments to assess the effects of N-methylformamide on colon cancer cell lines. These protocols are designed to be self-validating and include explanations for critical steps.

Cell Culture and NMF Treatment

Recommended Cell Lines:

  • HT-29: A human colorectal adenocarcinoma cell line that is well-characterized and known to respond to NMF by undergoing differentiation and cell cycle arrest.

  • DLD-2: A human colon adenocarcinoma cell line used in xenograft models to study the in vivo effects of NMF.[2]

  • Caco-2: A human colorectal adenocarcinoma cell line that spontaneously differentiates in culture, providing a good model to study the enhancement of differentiation by NMF.

Protocol: Culturing and Treating Colon Cancer Cells with NMF

  • Cell Culture: Culture colon cancer cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • NMF Stock Solution: Prepare a 1 M stock solution of N-methylformamide in sterile distilled water or cell culture medium. Filter-sterilize the stock solution through a 0.22 µm filter.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) and allow them to adhere and reach the desired confluency (typically 50-70%).

    • Dilute the NMF stock solution directly into the culture medium to achieve the desired final concentration. A commonly used and effective concentration is 1% (v/v), which corresponds to approximately 170 mM.[1][3]

    • Replace the existing medium with the NMF-containing medium.

    • Incubate the cells for the desired duration. Treatment times can range from 24 hours to several days, depending on the assay. For differentiation studies, longer incubation times (e.g., 3-7 days) are often necessary.

  • Controls: Always include a vehicle control (cells treated with medium containing the same volume of the solvent used for the NMF stock solution) in all experiments.

Experimental Workflow for Assessing NMF Effects

NMF_Workflow Start Start: Seed Colon Cancer Cells Treatment Treat with NMF (e.g., 1% for 24-72h) Start->Treatment Viability Cell Viability Assay (MTT, Crystal Violet) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Differentiation Differentiation Marker Analysis (Western Blot, qPCR) Treatment->Differentiation Signaling Signaling Pathway Analysis (Western Blot for p-Akt, p27, etc.) Treatment->Signaling

Caption: General workflow for studying NMF in vitro.

Cell Viability and Proliferation Assays

Rationale: To determine the cytostatic or cytotoxic effects of NMF and to establish a non-toxic concentration for further experiments.

Protocol: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of NMF concentrations (e.g., 0.1% to 2%) for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

Rationale: To quantify the effect of NMF on cell cycle distribution and confirm the G0/G1 arrest.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Seed cells in 6-well plates and treat with NMF (e.g., 1%) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Signaling Proteins

Rationale: To investigate the molecular mechanism of NMF action by assessing the expression and phosphorylation status of key signaling proteins.

Protocol: Western Blotting

  • Treat cells with NMF as described above.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Anti-p27

    • Anti-phospho-Akt (Ser473)

    • Anti-Akt (total)

    • Anti-EGF-R

    • Anti-c-MYC

    • Anti-β-actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Data Summary

The following table summarizes the quantitative effects of N-methylformamide on various parameters in colon cancer cell lines as reported in the literature.

ParameterCell LineNMF ConcentrationDurationEffectReference
Cell Proliferation HT-291%Not specifiedImpaired proliferation
Cell Cycle HT-291%Not specifiedAccumulation in G0/G1 phase
Integrin Expression HT-29170 mMNot specified30-40% increase in VLA2, VLA5, VLA6[1]
Tumor Growth (in vivo) DLD-2 xenograft150 mg/kg/day19 daysIncreased tumor volume doubling time by 1.7 days[2]
Sensitization to Radiation DLD-2 xenograft150 mg/kg/day-Enhanced radiation-induced regrowth delay[2]
Chemosensitization HT-29170 mMNot specifiedSensitizes to adriamycin and cisplatin[1]

Concluding Remarks and Future Directions

N-methylformamide serves as a powerful tool for inducing differentiation and cell cycle arrest in colon cancer cell lines. Its ability to modulate the expression of key cell surface receptors and intracellular signaling proteins provides a valuable system for dissecting the complex mechanisms that govern the malignant phenotype. The protocols and insights provided in this guide are intended to facilitate further research into the therapeutic potential of NMF, both as a standalone agent and in combination with existing cancer therapies. Future studies should focus on elucidating the direct molecular targets of NMF and further defining the signaling pathways that mediate its effects. A deeper understanding of these mechanisms will be crucial for the rational design of novel differentiation-based therapies for colorectal cancer.

References

  • Enhancement by N-methylformamide of the effect of ionizing radiation on a human colon tumor xenografted in nude mice. [Link]

  • N-methylformamide as a potential therapeutic approach in colon cancer. [Link]

  • N-methylformamide and 9-hydroxystearic acid: two anti-proliferative and differentiating agents with different modes of action in colon cancer cells. [Link]

  • N-methylformamide effects on cell proliferation and antigenic pattern in HT-29 colon carcinoma cell line. [Link]

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Application Notes and Protocols for Transamidation Reactions Involving N-Methylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Transamidation in Modern Synthesis

The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1] Consequently, methods for the construction of amides are of paramount importance in organic synthesis. While traditional amide synthesis often involves the coupling of carboxylic acids and amines with stoichiometric activating agents, these methods can generate significant waste.[2] Transamidation, the exchange of an amine moiety in an existing amide for a new one, has emerged as a powerful and atom-economical alternative for amide bond formation.[1][2] This approach is particularly valuable for late-stage functionalization and the diversification of molecular scaffolds in drug discovery.

This guide provides a detailed exploration of transamidation reactions where N-methylformamide (NMF) serves as the acyl donor. NMF, a polar secondary amide, is a versatile reagent in various organic syntheses.[3] Though less commonly employed in transamidation than its tertiary analogue, N,N-dimethylformamide (DMF), NMF offers a unique reactivity profile and is a valuable tool for the introduction of a formyl group, a key pharmacophore in many bioactive molecules.[2] We will delve into the mechanistic underpinnings of NMF transamidation, provide detailed experimental protocols for its implementation, and discuss its applications in the synthesis of pharmaceutically relevant compounds.

The Role of N-Methylformamide in Transamidation and N-Formylation

N-methylformamide (CH₃NHCHO) is a colorless, nearly odorless organic liquid that is miscible with water.[3] Its utility in synthesis extends beyond its role as a polar solvent; it can also act as a reagent, participating directly in chemical transformations.[4] In the context of this guide, we will focus on its function as a formylating agent, where it transfers its formyl group (CHO) to a primary or secondary amine, a reaction that is mechanistically a transamidation.

The stability of the amide bond in NMF, as with other amides, presents a significant activation barrier to direct nucleophilic attack.[1] Therefore, catalysis is generally required to facilitate the reaction. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. While DMF is often favored as a solvent due to its greater thermal stability, NMF's reactivity as a formylating agent makes it a valuable synthetic tool.[3][5]

Catalytic Systems for Transamidation with N-Methylformamide

Several catalytic systems have been developed for transamidation reactions, many of which can be adapted for reactions involving N-methylformamide. These can be broadly categorized into metal-free and metal-catalyzed systems.

Metal-Free Catalytic Systems

Metal-free approaches are highly desirable as they avoid potential contamination of the final product with residual metals, a critical consideration in pharmaceutical synthesis.

  • Base-Catalyzed Transamidation: Strong bases such as potassium tert-butoxide (KOtBu) and sodium tert-butoxide (NaOtBu) have been shown to effectively catalyze the transamidation of N,N-disubstituted amides.[1] These bases are thought to deprotonate the amine nucleophile, increasing its reactivity, and may also interact with the amide to facilitate the reaction. For NMF, a secondary amide, the reaction would proceed via nucleophilic attack of the amine on the formyl carbon, followed by elimination of methylamine.

  • Organocatalysis: L-proline has been identified as an effective organocatalyst for the transamidation of carboxamides with various amines under solvent-free conditions.[6] The proposed mechanism involves the formation of a more reactive intermediate through the interaction of L-proline with the amide.

Metal-Catalyzed Systems

Transition metal catalysts offer an alternative and often highly efficient route to transamidation.

  • Iron(III) Catalysis: Hydrated salts of Fe(III) have been demonstrated to catalyze the transamidation of primary, secondary, and tertiary amides with a broad range of amines.[6] The Lewis acidity of the iron center is believed to activate the amide carbonyl group towards nucleophilic attack.

  • Manganese Dioxide (MnO₂) Catalysis: MnO₂ has been utilized as a catalyst for both the formylation of amines and the transamidation of amides under solvent-free conditions.[7] This method is operationally simple and scalable.

  • Nickel(II) Catalysis: A nickel(II)-bis(quinoline) complex, [Ni(quin)₂], has been shown to catalyze the N-formylation and N-acylation of amines using DMF and N,N-dimethylacetamide as the acyl sources.[6] This system demonstrates broad substrate scope for various types of amines.

Experimental Protocols

The following protocols provide a general framework for conducting transamidation reactions using N-methylformamide. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Base-Catalyzed N-Formylation of a Primary Amine with NMF

This protocol is adapted from established methods for the transamidation of N,N-disubstituted amides.[1]

Materials:

  • N-Methylformamide (NMF)

  • Primary amine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the primary amine (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) and stir to dissolve.

  • Add N-methylformamide (1.5 mmol, 1.5 equiv).

  • Carefully add potassium tert-butoxide (1.2 mmol, 1.2 equiv) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-formylated product.

Self-Validation:

  • TLC Analysis: Compare the Rf value of the product spot with that of the starting amine. A new, less polar spot should be observed.

  • LC-MS Analysis: Confirm the formation of the product by observing the expected molecular ion peak.

  • NMR Spectroscopy: Characterize the purified product by ¹H and ¹³C NMR to confirm its structure. The presence of a formyl proton signal (typically around 8-9 ppm in ¹H NMR) and a formyl carbon signal (around 160-165 ppm in ¹³C NMR) are indicative of successful formylation.

Protocol 2: Iron(III)-Catalyzed N-Formylation of a Primary Amine with NMF

This protocol is based on the use of hydrated iron(III) salts as catalysts for transamidation.[6]

Materials:

  • N-Methylformamide (NMF)

  • Primary amine

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Solvent (e.g., acetonitrile or solvent-free)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the primary amine (1.0 mmol, 1.0 equiv), N-methylformamide (2.0 mmol, 2.0 equiv), and iron(III) chloride hexahydrate (0.05 mmol, 5 mol%).

  • If using a solvent, add acetonitrile (3 mL). Alternatively, the reaction can be run neat.

  • Heat the mixture to 100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-formylated product.

Self-Validation:

  • Follow the same self-validation steps as described in Protocol 1 (TLC, LC-MS, and NMR).

Quantitative Data Summary

The following table summarizes typical reaction conditions for related transamidation reactions, which can serve as a starting point for optimizing reactions with N-methylformamide.

Catalyst SystemAmide SubstrateAmine NucleophileConditionsYieldReference
KOtBuN,N-DimethylformamidePrimary anilinesRoom temp, 2 h, neat90-98%[1]
Fe(III) salts (5 mol%)Various amidesPrimary & secondary aminesVariesGood-Excellent[6]
[Ni(quin)₂]N,N-DimethylformamideAliphatic & aromatic aminesImidazole, heatGood[6]
L-proline (catalytic)CarboxamidesVarious aminesSolvent-freeGood[6]

Mechanistic Insights

The mechanism of transamidation generally involves the activation of the amide carbonyl group, followed by nucleophilic attack of the incoming amine.

Base-Catalyzed Mechanism

In the presence of a strong base like KOtBu, the reaction likely proceeds through the following steps:

  • Deprotonation of the incoming primary amine by KOtBu to generate a more nucleophilic amide anion.

  • Nucleophilic attack of the amide anion on the formyl carbon of N-methylformamide, forming a tetrahedral intermediate.

  • Collapse of the tetrahedral intermediate, with the expulsion of the methylamide anion as the leaving group.

  • Proton transfer from the newly formed formamide to the methylamide anion to regenerate the catalyst and release methylamine.

Base_Catalyzed_Transamidation Amine R-NH₂ Amide_Anion R-NH⁻ K⁺ Amine->Amide_Anion + KOtBu - tBuOH Base KOtBu Tetrahedral_Intermediate [Tetrahedral Intermediate] Amide_Anion->Tetrahedral_Intermediate + NMF NMF H₃C-NH-CHO Product R-NH-CHO Tetrahedral_Intermediate->Product - H₃C-NH⁻ Leaving_Group H₃C-NH⁻ Methylamine H₃C-NH₂ Leaving_Group->Methylamine + R-NH-CHO - R-N⁻-CHO Regen_Base KOtBu

Caption: Proposed mechanism for base-catalyzed transamidation of NMF.

Lewis Acid-Catalyzed Mechanism

With a Lewis acid catalyst such as Fe(III), the mechanism is thought to involve:

  • Coordination of the Lewis acid to the carbonyl oxygen of N-methylformamide, increasing its electrophilicity.

  • Nucleophilic attack by the incoming amine on the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the incoming amino group to the nitrogen of the N-methylamino group.

  • Elimination of methylamine to give the formylated product and regenerate the Lewis acid catalyst.

Lewis_Acid_Catalyzed_Transamidation NMF H₃C-NH-CHO Activated_NMF [Activated NMF-Fe³⁺ complex] NMF->Activated_NMF + Fe³⁺ Lewis_Acid Fe³⁺ Tetrahedral_Intermediate [Tetrahedral Intermediate] Activated_NMF->Tetrahedral_Intermediate + R-NH₂ Amine R-NH₂ Product R-NH-CHO Tetrahedral_Intermediate->Product - [H₃C-NH₂-Fe³⁺ complex] Leaving_Complex [H₃C-NH₂-Fe³⁺ complex] Leaving_Complex->Lewis_Acid - H₃C-NH₂

Caption: Proposed mechanism for Lewis acid-catalyzed transamidation of NMF.

Applications in Drug Development and Synthesis

The N-formyl group is a common structural motif in a variety of biologically active compounds and pharmaceuticals.[8] The ability to introduce this group via transamidation with NMF is therefore of significant interest to medicinal chemists. N-formylated compounds serve as key intermediates in the synthesis of more complex molecules, including those with applications as:

  • Enzyme inhibitors: The formamide group can mimic a peptide bond and interact with the active sites of enzymes.

  • Protecting groups: Formylation is a common strategy for protecting primary and secondary amines during multi-step syntheses.[6]

  • Precursors for isocyanides: Formamides can be dehydrated to form isocyanides, which are versatile building blocks in organic synthesis.

Furthermore, the transamidation reaction itself, using NMF, has been applied in materials science, for instance, in the synthesis of lead halide perovskite nanocrystals.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient reaction temperature or time- Sterically hindered substrates- Use fresh catalyst- Increase temperature and/or reaction time- Consider a more reactive catalytic system or alternative synthetic route
Formation of side products - Over-reaction or decomposition- Competing reactions (e.g., self-condensation)- Monitor the reaction closely by TLC/LC-MS and stop when complete- Lower the reaction temperature- Adjust stoichiometry of reagents
Difficulty in product isolation - Product is water-soluble- Emulsion formation during workup- Use a continuous liquid-liquid extractor for aqueous workup- Saturate the aqueous phase with NaCl to reduce product solubility- Filter the emulsion through celite

Conclusion

Transamidation reactions involving N-methylformamide represent a valuable and versatile method for the N-formylation of amines. By understanding the underlying principles and selecting an appropriate catalytic system, researchers can efficiently synthesize a wide range of N-formylated compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists in both academic and industrial settings, facilitating the application of this important transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. Retrieved from [Link]

  • Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Liu, Y., Achtenhagen, M., Liu, R., & Szostak, M. (2018). Transamidation of N-acyl-glutarimides with amines. Organic & Biomolecular Chemistry, 16(8), 1322-1329. [Link]

  • Ito, A., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 499-505. [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Vallejo, J., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2348. [Link]

  • Hoerter, J. M., et al. (2007). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2348. [Link]

  • Yedage, S. L., et al. (2015). MnO2 catalyzed formylation of amines and transamidation of amides under solvent-free conditions. RSC Advances, 5(98), 80441-80449. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]

  • Mandal, S., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]

  • Yang, D., & Jeon, H. B. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Bulletin of the Korean Chemical Society, 31(5), 1424-1426.
  • de Roo, J., et al. (2016). N-Methylformamide as a Source of Methylammonium Ions in the Synthesis of Lead Halide Perovskite Nanocrystals and Bulk Crystals. ACS Energy Letters, 1(5), 973-978. [Link]

  • Fulem, M., et al. (2019). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 24(16), 2984. [Link]

  • Antiñolo, M., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 17(13), 8345-8357. [Link]

  • The Role of N-Methylformamide in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

  • Understanding N Methylformamide Uses: Applications, Benefits & Trends. (2025). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in N-Methylamino Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis involving N-methylamino acids. As drug development professionals and researchers increasingly turn to N-methylation to enhance the pharmacokinetic properties of peptides, overcoming the unique synthetic challenges associated with these residues is critical.[1][2] This guide provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your coupling protocols for maximum yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with N-methylated amino acids.

Q1: Why is coupling N-methylamino acids so difficult?

A1: The primary challenge is steric hindrance . The methyl group on the backbone nitrogen atom physically obstructs the incoming activated amino acid, slowing down the rate of peptide bond formation.[2][3] This steric clash is particularly severe when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[3][4] This reduced reactivity often leads to incomplete couplings, resulting in deletion sequences and low yields of the target peptide.[3]

Q2: What are the best general-purpose coupling reagents for N-methylated amino acids?

A2: For sterically hindered couplings, standard reagents like HBTU or HDBTU are often inefficient.[2] The reagents of choice are typically uronium or phosphonium salts that form highly reactive active esters. HATU is widely considered the gold standard due to its formation of a highly reactive HOAt ester, which is effective at overcoming steric hindrance and minimizing racemization.[5][6] Other powerful reagents include HCTU , which is a cost-effective and highly efficient alternative to HATU, and phosphonium reagents like PyAOP and PyBrOP , which are noted for their high reactivity in difficult couplings.[5][7]

Q3: How can I minimize epimerization during the coupling of N-methylated residues?

A3: Epimerization, the change in chirality at the α-carbon, is a significant risk in peptide synthesis, especially with highly activating coupling reagents and hindered amino acids.[8] It can occur via the formation of an oxazolone intermediate or direct proton abstraction from the α-carbon.[9] To minimize this side reaction:

  • Use HOAt-based Reagents: Reagents like HATU that incorporate 1-hydroxy-7-azabenzotriazole (HOAt) are known to suppress racemization more effectively than their HOBt-based counterparts (e.g., HBTU).[7][10]

  • Control the Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). Use the minimum necessary amount, as excess base can promote epimerization.[9] For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be considered, although it can sometimes lead to lower conversion rates.[9]

  • Optimize Temperature: Perform couplings at room temperature or lower (e.g., 0 °C) if epimerization is a persistent issue.[11] While elevated temperatures can sometimes improve coupling efficiency, they also significantly increase the risk of racemization.[12]

Q4: What are the recommended solvents and reaction times?

A4: The solvent plays a crucial role in solvating the peptide-resin complex and the reagents, which is essential for reaction efficiency.[13]

  • Solvents: N,N-Dimethylformamide (DMF) is the most common and effective solvent for solid-phase peptide synthesis (SPPS) due to its excellent resin-swelling and reagent-solubilizing properties.[13][14] N-Methylpyrrolidone (NMP) is also a suitable alternative.[14]

  • Reaction Times: Couplings involving N-methylated amino acids require significantly longer reaction times than standard couplings. While a typical coupling might take 30-60 minutes, a hindered N-methyl coupling may require 2-4 hours or even longer.[2] In some cases, a double coupling (draining the reaction solvent and adding a fresh solution of activated amino acid and base) is necessary to drive the reaction to completion.[3]

Q5: How can I monitor the completion of a coupling reaction with an N-methylated amine?

A5: The standard Kaiser test, which detects primary amines, will give a false negative with N-methylated (secondary) amines. Therefore, alternative methods are required. The bromophenol blue test is a reliable qualitative method; the resin beads will appear blue or green if free amine is present and yellow if the coupling is complete.[4] For quantitative assessment, a small sample of the resin can be cleaved and analyzed by LC-MS to check for the presence of the desired product and any unreacted starting material.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more persistent and complex problems encountered during N-methyl peptide synthesis.

Guide 1: Diagnosing and Solving Low Coupling Yields

Low yield is the most frequent issue. This guide provides a systematic workflow to identify the root cause and implement effective solutions.

Logical Troubleshooting Workflow

Low_Yield_Troubleshooting Start Problem: Low Coupling Yield Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Sub_Reagents1 Are reagents fresh? Are equivalents correct (≥3 eq)? Check_Reagents->Sub_Reagents1 INVESTIGATE Check_Activation Step 2: Assess Amino Acid Activation Sub_Activation1 Is pre-activation time sufficient (2-5 min)? Is base added correctly? Check_Activation->Sub_Activation1 INVESTIGATE Check_Conditions Step 3: Evaluate Reaction Conditions Sub_Conditions1 Is coupling time adequate (2-4h)? Is solvent appropriate (DMF/NMP)? Check_Conditions->Sub_Conditions1 INVESTIGATE Implement_Solutions Step 4: Implement Advanced Strategies Sub_Solutions1 Switch to a stronger coupling reagent (e.g., HATU, PyBrOP). Perform a double coupling. Increase reaction temperature moderately (e.g., to 40°C). Implement_Solutions->Sub_Solutions1 ACTIONS Sub_Reagents1->Check_Activation If OK Sub_Activation1->Check_Conditions If OK Sub_Conditions1->Implement_Solutions If OK

Caption: Troubleshooting workflow for low peptide coupling yields.

Step-by-Step Investigation and Solutions
  • Verify Reagent Quality and Stoichiometry:

    • Problem: Degradation of coupling reagents (especially phosphonium and uronium salts) or the Fmoc-N-methylamino acid can drastically reduce efficiency.

    • Solution: Use fresh, high-quality reagents. Ensure they have been stored under anhydrous conditions. For a difficult coupling, use at least 3-4 equivalents of the amino acid and coupling reagent relative to the resin substitution.[2]

  • Assess Amino Acid Activation:

    • Problem: Incomplete activation of the carboxylic acid before addition to the resin will guarantee a failed coupling.

    • Solution: Perform a pre-activation step. In a separate vial, dissolve the amino acid and coupling reagent in DMF, then add the base (e.g., DIPEA). Allow this mixture to stand for 2-5 minutes before adding it to the deprotected peptide-resin.[2] This ensures the formation of the highly reactive active ester.

  • Evaluate Reaction Conditions:

    • Problem: Insufficient coupling time or poor resin solvation can prevent the reaction from reaching completion.

    • Solution: Extend the coupling time to at least 2-4 hours.[2] Ensure the resin is well-swollen in a suitable solvent like DMF.[13][14] Agitate the reaction vessel consistently to ensure proper mixing.

  • Implement Advanced Strategies:

    • Upgrade Your Coupling Reagent: If you are using a standard reagent like HBTU, switch to a more potent one. See the comparison table below.

    • Perform a Double Coupling: After the initial coupling period (e.g., 2 hours), filter the resin, wash it, and then subject it to a second, fresh coupling solution for another 1-2 hours.[3] This is often highly effective for very hindered sequences.

    • Use Microwave Assistance: Microwave-assisted peptide synthesis can significantly accelerate coupling rates and improve yields for difficult sequences, including N-methylated residues.[1]

    • Moderate Temperature Increase: Cautiously increasing the temperature to 35-50°C can enhance the reaction rate.[12] However, this must be balanced against the increased risk of epimerization. Monitor the purity of a test cleavage closely if pursuing this route.

Data Presentation: Comparison of Coupling Reagents for N-Methylated Residues
ReagentClassRelative ReactivityEpimerization RiskKey Advantages & Use Cases
HBTU/HCTU UroniumModerate-HighModerateHCTU is more reactive than HBTU. Good for less-hindered N-methyl couplings.[4][5]
HATU UroniumVery HighLowThe gold standard. HOAt-based active ester is highly reactive and suppresses racemization.[5][6]
PyBOP PhosphoniumHighModerateA classic, powerful reagent. Byproducts can be a concern.[7]
PyBrOP PhosphoniumExtremely HighHighExceptionally reactive, used for the most difficult couplings (e.g., N-Me-Val).[7][15] High cost and epimerization risk.
COMU UroniumVery HighLowA modern reagent with HATU-like efficiency but with non-explosive and less allergenic byproducts.[5]
Guide 2: Protocol for a Standard HATU-Mediated Coupling

This protocol provides a reliable starting point for coupling an Fmoc-N-methylamino acid onto a resin-bound peptide.

Experimental Protocol

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-N-methylamino acid (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

  • Activation Solution Preparation: In a separate, dry glass vial, dissolve the Fmoc-N-methylamino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF.

  • Pre-Activation: Add DIPEA (8.0 eq) to the activation solution. Mix gently and allow the solution to pre-activate for 3 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test.[4]

    • Blue/Green Beads: Coupling is incomplete. Continue agitating for another 1-2 hours or proceed to a double coupling (Step 8).

    • Yellow Beads: Coupling is complete. Proceed to Step 7.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • (Optional) Double Coupling: If the reaction is incomplete after 2-4 hours, drain the reaction mixture, wash the resin with DMF (3x), and repeat steps 2-7.

Part 3: Mechanistic Insights

Understanding the underlying chemistry is key to effective troubleshooting.

The Challenge of Steric Hindrance

The presence of the N-methyl group creates a congested environment around the nitrogen nucleophile, hindering the approach of the activated carboxylic acid.

Caption: Steric hindrance from the N-methyl group obstructs peptide bond formation.

This steric barrier necessitates the use of highly reactive activated esters (e.g., those formed by HATU) and longer reaction times to achieve successful acylation.

References
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Kamaruddin, M. A., & Lam, K. S. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6649. [Link]

  • Naray-Szabo, G., & Perczel, A. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 44(3), 247-254. [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 1-10). Humana Press.
  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • SlideShare. (2015). Epimerization of Peptide. Retrieved from [Link]

Sources

Technical Support Center: Navigating TFA Cleavage of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical final step of solid-phase peptide synthesis (SPPS): trifluoroacetic acid (TFA)-mediated cleavage and deprotection. The unique conformational and electronic properties of N-methylated backbones introduce specific challenges that can lead to a range of side reactions, impacting final peptide purity and yield.

This resource will delve into the mechanisms of these side reactions, offer preventative strategies, and provide detailed protocols to ensure the successful synthesis of your target N-methylated peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the TFA cleavage of N-methylated peptides in a practical question-and-answer format.

Q1: My final peptide yield is significantly lower than expected after TFA cleavage. What are the likely causes?

Low peptide yield following TFA cleavage can stem from several issues, many of which are exacerbated by the presence of N-methylated amino acids.

  • Incomplete Cleavage: While TFA is a potent acid for cleaving most standard linkers (e.g., Rink amide, Wang), the altered steric and electronic environment of N-methylated peptides can sometimes hinder complete cleavage. Ensure you are using a sufficient volume of the cleavage cocktail and an adequate reaction time (typically 2-4 hours). For peptides with multiple arginine residues, which are bulky, extending the cleavage time may be necessary.[1]

  • Diketopiperazine (DKP) Formation: This is a major cause of yield loss, especially if your N-methylated residue is at the N-terminus of a dipeptide still attached to the resin. The free N-terminal amine can attack the ester linkage to the resin, cyclizing and cleaving off as a DKP. This is particularly prevalent with sequences containing proline or other conformationally constrained amino acids.[2]

  • Adsorption to Resin: The increased hydrophobicity of some N-methylated peptides can lead to stronger non-covalent interactions with the polystyrene resin, making complete extraction after cleavage difficult. Ensure thorough washing of the resin with TFA and/or a suitable organic solvent like dichloromethane (DCM) after the initial cleavage reaction.

Q2: My HPLC chromatogram shows multiple peaks close to my main product peak. What could these be?

Multiple peaks in the HPLC analysis of N-methylated peptides are a common observation and can be attributed to several factors:

  • Conformational Isomers (Rotamers): The presence of an N-methyl group significantly increases the propensity for cis-amide bond formation, in addition to the more common trans conformation.[3] These two isomers can have different retention times on reverse-phase HPLC, leading to peak broadening or distinct peaks for the same peptide sequence.

    • Troubleshooting: Try altering the HPLC conditions. Running the separation at an elevated temperature (e.g., 40-60°C) can sometimes coalesce these peaks by accelerating the interconversion between conformers. Altering the mobile phase composition or gradient slope may also help resolve or merge these peaks.

  • Aspartimide-Related Impurities: If your sequence contains an aspartic acid residue, particularly in an Asp-Gly or Asp-Asn motif, aspartimide formation is a likely side reaction.[4][5] This cyclic imide can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, as well as their D-isomers, all of which have very similar masses and may co-elute or appear as closely related peaks.

  • Oxidation of Sensitive Residues: Methionine is highly susceptible to oxidation to methionine sulfoxide during TFA cleavage.[6] This results in a more polar peptide that will elute earlier on a reverse-phase column. Similarly, tryptophan can be oxidized or alkylated.

Q3: I've observed a significant peak corresponding to the loss of my N-terminal acetylated N-methyl amino acid. Why is this happening and how can I prevent it?

This is a known side reaction specific to peptides with an N-terminal acetylated N-methyl amino acid.[3]

  • Mechanism: The carbonyl oxygen of the N-acetyl group can act as an internal nucleophile, attacking the adjacent carbonyl of the N-methylated amino acid. This forms a five-membered oxazolinium intermediate, which leads to the cleavage and loss of the N-terminal residue.[3]

  • Prevention Strategies:

    • Modify the N-terminal group: Replacing the acetyl group with an electron-withdrawing group, such as a methoxycarbonyl group, can prevent this side reaction.[3]

    • Optimize Cleavage Conditions: Interestingly, studies have shown that using pure TFA for cleavage can sometimes yield better results for this specific issue compared to cocktails containing water, which can facilitate the hydrolysis of the intermediate.[3]

Q4: How can I minimize oxidation and alkylation of sensitive residues like Met, Trp, and Cys in my N-methylated peptide during TFA cleavage?

The key to protecting sensitive residues lies in the judicious use of "scavengers" in your TFA cleavage cocktail. These molecules trap the reactive carbocations generated from the cleavage of side-chain protecting groups.

  • For Methionine (Met): To prevent oxidation to Met(O), include a reducing scavenger. Thioanisole is effective but can have other side effects. A combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail has been shown to be highly effective at preventing methionine oxidation.[6]

  • For Tryptophan (Trp): Tryptophan's indole side chain is susceptible to alkylation by carbocations. Triisopropylsilane (TIS) is a very effective scavenger for this purpose. Water can also act as a scavenger.

  • For Cysteine (Cys): The free thiol of cysteine can be alkylated. 1,2-ethanedithiol (EDT) is a common and effective scavenger to protect cysteine residues.[7]

A summary of recommended scavenger cocktails is provided in the table below.

Data Summary: Common Side Reactions and Mitigation Strategies

Side ReactionCommon SequencesMechanismPrevention & Mitigation
Diketopiperazine (DKP) Formation N-terminal dipeptides, especially with Pro at position 2Intramolecular cyclization of the N-terminal amine with the amide backbone, cleaving the peptide from the resin.Use of 2-chlorotrityl or other highly acid-labile resins for short N-methylated peptides to allow for milder cleavage conditions.
Aspartimide Formation Asp-Gly, Asp-Asn, Asp-SerBase- or acid-catalyzed intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen.[4][5]Use of protecting groups on the backbone nitrogen of the following residue (e.g., Hmb), or specialized Asp protecting groups.
N-terminal Acetyl-N-Me-Xaa Loss N-terminal Ac-N-Me-XaaIntramolecular attack of the acetyl carbonyl oxygen on the adjacent amide carbonyl, forming an oxazolinium intermediate.[3]Replace the N-acetyl group with a less nucleophilic group (e.g., methoxycarbonyl). Optimize cleavage conditions, potentially using pure TFA.[3]
Methionine Oxidation Peptides containing MetOxidation of the sulfur atom to form methionine sulfoxide.[6]Add reducing scavengers to the cleavage cocktail, such as TMSCl and PPh3.[6]
Tryptophan Alkylation Peptides containing TrpElectrophilic attack of carbocations (from protecting groups) on the indole ring.Use of scavengers like triisopropylsilane (TIS) and water.
Cysteine Alkylation Peptides containing CysAlkylation of the free thiol group by carbocations.Use of thiol-containing scavengers like 1,2-ethanedithiol (EDT).[7]

Experimental Protocols & Workflows

Standard TFA Cleavage Protocol for N-Methylated Peptides

This protocol is a general starting point and should be optimized based on the specific peptide sequence.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common starting cocktail for peptides with Trp is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1] For peptides without Trp or Cys, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1] Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Washing and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing the Cleavage Workflow

CleavageWorkflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage TFA Cleavage cluster_Isolation Peptide Isolation cluster_Analysis Analysis Resin Peptide on Resin Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Cleave Cleavage Reaction (2-3 hours) Cocktail->Cleave Add to Resin Filter Filter Resin Cleave->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate TFA Filtrate Wash Wash with Ether (x3) Precipitate->Wash Dry Dry Peptide Wash->Dry HPLC HPLC/MS Analysis Dry->HPLC

Caption: Standard workflow for TFA cleavage of resin-bound peptides.

Mechanistic Insights

Understanding the mechanisms of side reactions is crucial for effective troubleshooting.

Mechanism of Diketopiperazine (DKP) Formation

Caption: DKP formation via intramolecular cyclization and cleavage.

References

  • Bennett, A. E., et al. (2006). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 49(19), 5849-5857. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(4), 864-872. [Link]

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15475-15485. [Link]

  • Kong, M., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 28(51), e202201372. [Link]

  • Palasek, S. A., et al. (2007). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of Pharmaceutical Sciences, 96(10), 2796-2806. [Link]

  • Pícha, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46979-46989. [Link]

  • Advanced ChemTech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • Zhang, L., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(2), 100529. [Link]

  • Góngora-Benítez, M., et al. (2013). Diketopiperazine formation in solid-phase peptide synthesis. Amino Acids, 44(1), 1-21. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–53. [Link]

  • Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • Harmand, T., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 12(23), 8048-8055. [Link]

  • Subiros-Funosas, R., et al. (2013). Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. Chemistry - A European Journal, 19(19), 5864-5873. [Link]

  • ResearchGate. (n.d.). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Novabiochem. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Retrieved from [Link]

  • Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213-222. [Link]

  • Wójcik, P., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1146-1154. [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15475-15485. [Link]

  • Clemmer, D. E., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(31), 8759-8769. [Link]

Sources

Preventing formyl group cleavage during peptide deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide in-depth technical guidance and troubleshooting solutions to common challenges encountered during peptide synthesis and deprotection.

Troubleshooting Guide: Preventing Formyl Group Cleavage During Peptide Deprotection

The N-formyl group is a crucial protecting group, particularly for the indole side chain of tryptophan (Trp(For)), preventing its degradation during peptide synthesis. However, its stability during the final deprotection step can be a significant concern. This guide provides a comprehensive overview of the causes of formyl group cleavage and robust strategies to ensure its preservation.

Frequently Asked Questions (FAQs)
Q1: Why is the formyl group used as a protecting group for tryptophan?

The indole ring of tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during the acidic cleavage of other protecting groups (e.g., Boc, t-Bu).[1][2][3] The electron-withdrawing nature of the formyl group deactivates the indole ring, protecting it from these unwanted side reactions.

Q2: Under what conditions is the N-formyl group typically stable or labile?

The stability of the formyl group is highly dependent on the deprotection conditions:

  • Stable: It is generally stable to standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-based solid-phase peptide synthesis (SPPS).[4]

  • Labile: It can be cleaved under strong acid conditions, such as with hydrogen fluoride (HF), or through specific nucleophilic treatments.[5][6]

Troubleshooting Unwanted Formyl Group Cleavage
Q3: I am observing unexpected deformylation of my Trp(For) residue during TFA cleavage. What could be the cause?

While generally stable in TFA, several factors can contribute to the partial or complete loss of the formyl group:

  • Extended Cleavage Times: Prolonged exposure to strong acids, even TFA, can lead to slow cleavage of the formyl group. It is recommended to perform a preliminary small-scale cleavage to determine the optimal reaction time.

  • Elevated Temperatures: Deprotection reactions should be conducted at room temperature unless specified otherwise. Higher temperatures can accelerate the rate of formyl group cleavage.

  • Inappropriate Scavenger Choice: Certain scavengers or scavenger cocktails can inadvertently promote deformylation. The composition of the cleavage cocktail is critical.

dot graph TD{ rankdir=LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];

}

Caption: Root causes of unintended formyl group cleavage.

Preventative Strategies and Optimized Protocols

To ensure the integrity of the formyl group during the final deprotection step, a carefully designed cleavage strategy is paramount. This involves the selection of an appropriate cleavage cocktail and adherence to optimized reaction conditions.

Q4: What is the best cleavage cocktail to use to prevent formyl group cleavage in Fmoc-SPPS?

For most sequences containing Trp(For), a standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is sufficient.

  • TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

  • TIS: Acts as a scavenger to trap the highly reactive cationic species generated from protecting groups, preventing side reactions.[3]

  • Water: Also serves as a scavenger, particularly for tert-butyl cations.[7]

dot graph TD { rankdir=LR; node[shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

}

Caption: Standard cleavage cocktail for preserving the formyl group.

Q5: My peptide contains other sensitive residues like Cys, Met, or Tyr. Do I need to modify the cleavage cocktail?

Yes, the presence of other sensitive amino acids may require the addition of other scavengers. However, careful consideration is needed to avoid compromising the stability of the formyl group.

Sensitive Residue Potential Side Reaction Recommended Scavenger Addition Cocktail Example
Cysteine (Cys) Alkylation of the thiol group1,2-Ethanedithiol (EDT)TFA/TIS/Water/EDT (94:1:2.5:2.5)
Methionine (Met) Oxidation to methionine sulfoxideThioanisoleTFA/Thioanisole/Water/TIS (90:5:2.5:2.5)
Tyrosine (Tyr) Alkylation of the phenol groupPhenolTFA/Phenol/Water/TIS (88:5:5:2) (Reagent B)[8]

Note: When adding scavengers, it is advisable to perform a small-scale test cleavage to ensure the formyl group remains intact.

Q6: I am using a Boc-SPPS strategy. How do I handle a Trp(For)-containing peptide?

In Boc-SPPS, the final cleavage is typically performed with strong acids like HF or TFMSA. The formyl group is generally stable to these reagents. However, if deformylation is desired, specific conditions can be employed. For instance, a low-high HF deprotection procedure can be used, where the "low" HF step with scavengers like p-cresol and p-thiocresol can facilitate the removal of the formyl group.[5]

If the formyl group needs to be removed before cleavage, a pre-cleavage deformylation step can be performed on the resin using a solution of piperidine in DMF.[4]

Experimental Protocols
Protocol 1: Standard TFA Cleavage for Formylated Peptides
  • Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) and dry thoroughly under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.[8]

  • Peptide Isolation: Filter the resin and wash with a small amount of fresh TFA.

  • Precipitation: Precipitate the peptide by adding the combined filtrates to cold diethyl ether (10-fold volume excess).[8]

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: On-Resin Deformylation of Trp(For) (Boc-SPPS)

This protocol is for instances where the formyl group needs to be removed prior to the final cleavage.

  • Resin Preparation: Swell the Trp(For)-containing peptide-resin in DMF.

  • Deformylation Solution: Prepare a solution of 10% piperidine in DMF (v/v).

  • Deformylation Reaction: Treat the resin with the piperidine solution at 0°C for 2 hours.

  • Washing: Filter the resin and wash thoroughly with DMF, followed by DCM and Methanol.

  • Drying: Dry the resin under high vacuum before proceeding with the final cleavage.[4]

References
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse. Available from: [Link]

  • Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. ResearchGate. Available from: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available from: [Link]

  • US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available from: [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Library of Medicine. Available from: [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. Available from: [Link]

  • Tryptophan: A Unique Role in the Critically Ill. PMC - PubMed Central. Available from: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available from: [Link]

  • Deprotection Guide. Glen Research. Available from: [Link]

  • Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. Available from: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Available from: [Link]

  • Tryptophan Depletion Modulates Tryptophanyl-tRNA Synthetase-Mediated High-Affinity Tryptophan Uptake into Human Cells. MDPI. Available from: [Link]

  • Dietary tryptophan depletion in humans using a simplified two amino acid formula – a pilot study. PubMed Central. Available from: [Link]

  • A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. NIH. Available from: [Link]

  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate. Available from: [Link]

  • Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PMC - PubMed Central. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

  • Tryptophan is a big & bulky side chain. YouTube. Available from: [Link]

  • Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available from: [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Available from: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]

  • Acetaldehyde scavengers and their effects on thermal stability and physical properties of poly(ethylene terephthalate). ResearchGate. Available from: [Link]

  • Minimal Protection Strategies for SPPS. DriveHQ. Available from: [Link]

Sources

Technical Support Center: Optimization of N-Formylation of Amines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the N-formylation of amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. N-formyl groups are vital as protecting groups in peptide synthesis, and formamides themselves are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with N-formylation reactions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My N-formylation reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue stemming from several factors related to reactants, conditions, or the nature of the amine itself.

  • Sub-optimal Stoichiometry: While it may seem intuitive to use a large excess of the formylating agent, this can be detrimental. For instance, when using formic acid under neat (solvent-free) conditions, reducing the excess amount of formic acid can dramatically increase the yield.[1] An optimal ratio, often around 1:4 (amine:formic acid), has been shown to be effective.[1]

  • Presence of Water: Many N-formylation reactions, particularly the classic method using formic acid, are condensation reactions that produce water.[2] This water can hydrolyze the product or inhibit the reaction.

    • Solution: Perform the reaction in a solvent like toluene and use a Dean-Stark apparatus to physically remove the water as it forms.[2][3]

  • Low Reactivity of the Amine: Electron-deficient aromatic amines (e.g., those with nitro- or cyano- groups) or sterically hindered amines are less nucleophilic and react more slowly.[2]

    • Solution 1 (For Electron-Deficient Amines): Increase the reaction temperature and/or reaction time. The use of a catalyst is highly recommended.[2]

    • Solution 2 (For Sterically Hindered Amines): Switch to a more potent formylating agent. Acetic formic anhydride (AFA), often generated in situ, is highly effective for hindered substrates.[2]

  • Inappropriate Catalyst or Lack Thereof: For challenging substrates, a catalyst is often necessary to activate the formylating agent.

    • Solution: Introduce a suitable catalyst. Simple, inexpensive, and effective options include molecular iodine (I₂) or reusable solid acids like Amberlite IR-120.[2][4] Lewis acids such as ZnO have also proven effective.[2]

Question 2: I'm observing significant side products. How can I improve the selectivity of my reaction?

Answer: Side product formation compromises yield and complicates purification. The type of side product points to the specific problem.

  • O-Formylation of Hydroxyl Groups: If your substrate contains an alcohol or phenol moiety, you might see competitive formylation at the oxygen atom.

    • Insight & Solution: The nitrogen atom in an amine is generally more nucleophilic than the oxygen in an alcohol.[2] Most standard N-formylation conditions, especially those using formic acid with catalysts like ZnO or under solvent-free conditions, are highly selective for the amino group, and O-formylation is not observed.[2] If you are seeing O-formylation, your conditions may be too harsh. Consider lowering the temperature or switching to a milder, more selective protocol like the iodine-catalyzed method.[4]

  • Formation of Ureas (from Primary Amines): Some catalytic systems, particularly certain transition metal complexes, can lead to the formation of ureas as a byproduct.[2]

    • Insight & Solution: This often involves a different reaction pathway. The best solution is to change the catalytic system. Methods based on formic acid, AFA, or iodine catalysis do not typically produce ureas.[2][4]

Question 3: My chiral amine is racemizing during the reaction. How can I preserve its stereochemical integrity?

Answer: Racemization is a critical issue, especially in pharmaceutical synthesis. It often occurs under harsh conditions or with certain reagents.

  • The Problem with Acetic Formic Anhydride (AFA): While highly reactive, AFA can cause racemization in sensitive substrates like amino acid esters.[2]

    • Insight & Solution: The issue can be mitigated by modifying the procedure. One validated method involves combining formic acid with dicyclohexylcarbodiimide (DCC) to form the active formylating reagent at low temperatures. This approach has been shown to produce N-formylated amino acid esters with minimal to no racemization.[2] Alternatively, the molecular iodine-catalyzed method has been successfully used to formylate α-amino acid esters without epimerization.[4]

Question 4: My heterogeneous catalyst is losing activity upon reuse. What's going wrong?

Answer: The promise of heterogeneous catalysts is their reusability, but deactivation can occur.

  • Leaching of Active Species: The active catalytic sites may leach from the solid support into the reaction medium.

    • Validation Test: To check for this, run the reaction for a short period (e.g., 10-15 minutes), then remove the catalyst (e.g., via filtration or using a magnet for magnetic catalysts). Allow the reaction mixture to continue stirring. If the reaction progresses further, it indicates that the active catalyst is now in the solution.[2]

  • Fouling or Agglomeration: The catalyst surface can be blocked by byproducts, or nanoparticles may agglomerate, reducing the available surface area. For example, bimetallic AuPd–Fe₃O₄ catalysts used for oxidative N-formylation showed particle agglomeration after multiple cycles.[5]

    • Solution: Ensure proper washing and drying of the catalyst between runs as per the protocol.[2] If deactivation persists, the catalyst may have a limited number of cycles under your specific reaction conditions. Some protocols note that catalysts can be reused 4-6 times without significant loss of activity.[2]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose formylating agent?

A: There is no single "best" agent, as the choice depends on the substrate, scale, and desired conditions. However, formic acid is often the first choice due to its low cost and simplicity. For more resistant amines, acetic formic anhydride (AFA) is a powerful alternative.[2]

Formylating AgentStructureProsCons
Formic Acid HCOOHInexpensive, readily available, effective for many amines.[2]Can require heat and water removal; may be slow for deactivated amines.[2]
Acetic Formic Anhydride CH₃C(O)OC(O)HHighly reactive, works well for hindered amines and at low temperatures.[2]Can cause racemization in chiral amines; must be prepared in situ.[2]
Methanol (oxidative) CH₃OH"Green" C1 source, uses an oxidant like O₂.[5]Requires a specific (often precious metal) catalyst and a basic medium.[5]
Carbon Dioxide (reductive) CO₂Abundant, non-toxic, and green C1 source.[6]Requires a hydrosilane reducing agent and often a catalyst; mechanism can be complex.[6]

Q: How do I choose between a homogeneous and a heterogeneous catalyst?

A: The choice depends on your priorities for reaction work-up and catalyst cost.

  • Homogeneous Catalysts (e.g., molecular iodine) are dissolved in the reaction mixture. They are often highly efficient but require removal during purification (e.g., chromatography).[4]

  • Heterogeneous Catalysts (e.g., ZnO, Amberlite resin, metal nanoparticles on a support) are in a different phase from the reaction mixture.[2][5] Their primary advantage is easy separation by filtration (or with a magnet for magnetic supports) and the potential for reuse, making the process more cost-effective and environmentally friendly.[2][5]

Q: How can I run my N-formylation under "green" or environmentally friendly conditions?

A: Several strategies can make your N-formylation greener:

  • Solvent-Free Conditions: Many N-formylations using formic acid can be run "neat" by simply heating the amine and formic acid together, eliminating the need for organic solvents.[1][2]

  • Use of Reusable Catalysts: Employing solid-supported catalysts that can be easily recovered and reused minimizes waste.[2][5]

  • Alternative C1 Sources: Using methanol or carbon dioxide as the formyl source are modern approaches that avoid traditional, potentially toxic formylating agents.[5][6]

Visualizations: Workflows and Mechanisms

A logical workflow is critical for efficient troubleshooting. The diagram below outlines a decision-making process for an underperforming N-formylation reaction.

TroubleshootingWorkflow start Low Yield / No Reaction check_sm Verify Purity of Starting Materials (Amine, Reagent) start->check_sm check_water Is water a byproduct? (e.g., using HCOOH) check_sm->check_water add_deanstark Action: Add Dean-Stark trap or drying agent. check_water->add_deanstark yes_water check_reactivity Is the amine sterically hindered or electron-deficient? check_water->check_reactivity no_water add_deanstark->check_reactivity no_water No yes_water Yes increase_severity Action: Increase Temperature / Time check_reactivity->increase_severity no_hindered change_reagent Action: Switch to stronger reagent (e.g., Acetic Formic Anhydride) check_reactivity->change_reagent yes_hindered yes_hindered Yes no_hindered No add_catalyst Action: Add a catalyst (I₂, ZnO, Solid Acid) increase_severity->add_catalyst end_node Reaction Optimized change_reagent->end_node add_catalyst->end_node

Caption: Troubleshooting workflow for N-formylation reactions.

Understanding the reaction mechanism is key to rational optimization. The following diagram illustrates the acid-catalyzed N-formylation of a primary amine with formic acid.

Mechanism cluster_0 rnh2 R-NH₂ (Amine) tetrahedral_intermediate R-NH₂(⁺)-CH(OH)₂ (Tetrahedral Intermediate) hcooh HCOOH (Formic Acid) hcooh_protonated HC(OH)₂⁺ (Protonated Formic Acid) hcooh->hcooh_protonated + H⁺ h_plus H⁺ (Catalyst) hcooh_protonated->tetrahedral_intermediate + R-NH₂ formamide_protonated R-NH=CH(OH)⁺ (Protonated Formamide) tetrahedral_intermediate->formamide_protonated - H₂O formamide R-NH-CHO (Formamide) formamide_protonated->formamide - H⁺ water H₂O h_plus_regen H⁺ l1 1. Activation l2 2. Nucleophilic Attack l3 3. Dehydration l4 4. Deprotonation

Caption: Proposed mechanism for acid-catalyzed N-formylation.

Validated Experimental Protocols

Protocol 1: General N-Formylation using Formic Acid with Water Removal

This robust method is suitable for many primary and secondary amines and relies on the physical removal of water to drive the reaction to completion.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the amine (1.0 eq).

  • Reagents: Add toluene as the solvent (approx. 5-10 mL per gram of amine) followed by 85% aqueous formic acid (1.2 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected or TLC analysis shows complete consumption of the starting amine (typically 4-9 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the toluene under reduced pressure. The resulting crude N-formyl compound is often of sufficient purity for subsequent steps. If necessary, purify further by column chromatography or recrystallization.

Protocol 2: N-Formylation of Hindered Amines using Acetic Formic Anhydride (AFA)

This protocol uses a highly reactive formylating agent generated in situ, ideal for challenging substrates.[2]

  • AFA Preparation: In a flask cooled to -20 °C in an ice-salt bath, add excess formic acid (e.g., 5 eq). Slowly add acetic anhydride (1.5 eq) while stirring. Maintain the temperature and stir for 15-30 minutes to generate the AFA.

  • Reaction: Slowly add a solution of the amine (1.0 eq) in a suitable solvent (e.g., THF or DCM) to the pre-formed AFA solution, ensuring the temperature remains below 0 °C.

  • Monitoring: The reaction is often very fast, reaching completion in as little as 15 minutes for most amines.[2] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench by pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the formamide.

Protocol 3: Iodine-Catalyzed Solvent-Free N-Formylation

This is an efficient, mild, and environmentally friendly method applicable to a wide range of amines, including those with sensitive functional groups.[4]

  • Setup: In a simple vial or round-bottom flask, combine the amine (1.0 eq), formic acid (2.0 eq), and molecular iodine (I₂) (0.05 eq, 5 mol%).

  • Reaction: Stir the solvent-free mixture at 70 °C. The reaction is typically complete within 2-4 hours. Monitor progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure N-formylated product.[4]

References
  • G.L.B. FOREMAN, J.M. BAZLER, (2016). Formylation of Amines. Organic Reactions, 1-39. Available at: [Link]

  • S. PARK, S. LEE, S. LEE, S. KANG, (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. Available at: [Link]

  • J. Kim, D. Jang, (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. Available at: [Link]

  • B.S. Dawane et al., (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Available at: [Link]

  • A. POREK, M. PIASEK, M. BLACHUT, M. KAMINSKI, K. MICHALAK, (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10848-10858. Available at: [Link]

  • J. Kim, D. Jang, (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace, by Typeset. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-Rich Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-rich peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower your experimental design and troubleshooting.

N-methylation of peptides is a powerful tool in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2][3][4] However, these benefits come with significant synthetic hurdles. This guide will address these challenges in a question-and-answer format, providing practical solutions and in-depth explanations.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methyl-rich peptides so challenging?

The primary difficulties arise from the steric hindrance imposed by the N-methyl group.[5] This seemingly small modification has profound consequences throughout the synthesis process:

  • Difficult Coupling Reactions: The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine. This makes the subsequent coupling of the next amino acid in the sequence inefficient, often leading to low yields and deletion sequences.[5][6]

  • Increased Lipophilicity: N-methylated peptides are generally more lipophilic, which can lead to aggregation during synthesis and challenges during purification by reverse-phase HPLC.[7][8]

  • Conformational Isomers: The tertiary amide bond formed by an N-methylated amino acid can exist as both cis and trans isomers. The slow interconversion between these conformers can lead to peak broadening or the appearance of multiple peaks for a single product in HPLC analysis.[6]

  • Propensity for Side Reactions: The unique electronic and steric environment of N-methylated residues can promote side reactions such as epimerization and diketopiperazine formation.[5][9]

Q2: What are the main side reactions to be aware of during the synthesis of N-methylated peptides, and how can they be minimized?

Several side reactions can plague the synthesis of N-methyl-rich peptides. Understanding their mechanisms is key to preventing them.

  • Epimerization: The absence of an amide proton on the N-methylated nitrogen increases the susceptibility of the adjacent α-carbon to base-catalyzed enolization and subsequent epimerization.[5] This is a significant concern when using strong bases.

    • Mitigation: Use milder bases where possible and carefully control reaction times. For couplings, using reagents known to suppress racemization, such as those incorporating HOAt, is beneficial.[9]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is especially prevalent when an N-methylated amino acid or proline is at the second position of the resin-bound peptide. The increased propensity for a cis amide bond facilitates this backbiting reaction.[6][10]

    • Mitigation: Introduce the third amino acid as a dipeptide to avoid having a single N-methylated residue at the N-terminus of the growing chain. Alternatively, use 2-chlorotrityl chloride or other highly sterically hindered resins that can suppress DKP formation.

  • Fragmentation during Cleavage: Acid-labile linkages can form between consecutive N-methylated amino acids, leading to peptide backbone fragmentation during final cleavage from the resin with strong acids like TFA.[5][6]

    • Mitigation: The duration of TFA cleavage is a critical factor. Shorter cleavage times are generally recommended to minimize this and other acid-catalyzed side reactions.[6]

  • Aspartimide Formation: When dealing with N-methylated aspartic acid residues, prolonged exposure to bases like DBU can lead to the formation of aspartimide, resulting in a significant drop in purity.[1]

    • Mitigation: Reduce the exposure time to the base during on-resin methylation steps. In some cases, abandoning a second treatment with base and methylating agent can improve the purity of the final product.[1]

Q3: Should I use pre-synthesized N-methylated amino acids or perform on-resin N-methylation?

The choice between these two strategies depends on the scale of your synthesis and your specific goals.

FeaturePre-synthesized N-methylated Amino AcidsOn-Resin N-Methylation
Convenience More straightforward for standard SPPS workflows.Adds extra steps to the synthesis cycle.
Scale Preferred for large-scale synthesis.[10]Ideal for small-scale synthesis and N-methyl scanning.[10][11]
Cost Commercially available N-methylated amino acids can be expensive.[10]Can be more cost-effective for screening purposes.
Side Reactions Avoids side reactions associated with the methylation chemistry on the resin.Potential for side-chain methylation and other issues if not optimized.[1]
Time Faster coupling cycles.Traditional on-resin methylation can take several hours per residue.[1]

Recent advancements have significantly reduced the time required for on-resin N-methylation, making it a more attractive option.[1]

Troubleshooting Guide

Problem 1: Low coupling efficiency and deletion sequences when coupling to an N-methylated residue.

This is the most common challenge, directly resulting from steric hindrance.[5]

Causality

The bulky N-methyl group and the secondary amine's reduced nucleophilicity slow down the acylation reaction, often leaving unreacted sites that result in deletion peptides.

Solutions
  • Choice of Coupling Reagent: Standard coupling reagents like HBTU/HOBt may not be sufficient. More potent reagents are required.

    Coupling ReagentComments
    HATU/HOAt Generally considered highly efficient for difficult couplings, including those involving N-methylated residues.[10]
    PyAOP or PyBOP/HOAt Recommended as promising reagents for couplings involving N-methylated amino acids.[6]
    BOP-Cl Can be effective, but requires careful handling and anhydrous conditions.[8][10]
    Halogenophosphonium Salts (PyBroP, PyCloP) Have shown utility in coupling N-methylated amino acids.[12]
  • Reaction Conditions:

    • Double/Triple Coupling: Repeating the coupling step is a common and effective strategy to drive the reaction to completion.[5]

    • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate the coupling reaction and help overcome steric hindrance.[3] It can also reduce aggregation.[13]

    • Extended Coupling Times: Allowing the reaction to proceed for a longer duration can improve yields, but must be balanced against the risk of epimerization.

Experimental Protocol: Microwave-Assisted Coupling to an N-Methylated Residue

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

  • Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes to remove the Fmoc group from the N-methylated amine.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling in a microwave peptide synthesizer at 75°C for 10-15 minutes.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a chloranil or Kaiser test to confirm the completion of the coupling. The Kaiser test will be negative for the secondary amine of the N-methylated residue, so a test on a small sample after the subsequent deprotection is more informative.

  • Repeat if Necessary: If the coupling is incomplete, repeat steps 3 and 4.

Problem 2: Poor purity and multiple peaks on HPLC after cleavage.

This can be due to a combination of factors including product degradation, aggregation, and the presence of conformers.

Causality
  • Conformational Isomers: The slow interconversion between cis and trans isomers of the N-methylated amide bond is a frequent cause of multiple peaks in the HPLC chromatogram.[6]

  • Aggregation: The increased lipophilicity of N-methyl-rich peptides can cause them to aggregate, leading to broad peaks and poor resolution.[13]

  • Side Reactions: As discussed in the FAQs, side reactions during synthesis or cleavage will result in a complex mixture of products.

Solutions
  • HPLC Conditions:

    • Elevated Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can accelerate the interconversion between conformers, often leading to the coalescence of multiple peaks into a single, sharper peak.

    • Modified Mobile Phases: Using additives like 0.1% TFA in both water and acetonitrile is standard. For very hydrophobic peptides, consider using different organic modifiers or ion-pairing agents.

  • Purification Strategy:

    • For highly lipophilic peptides, precipitation with cold ether after cleavage may be inefficient.[7] Consider alternative workup procedures, such as repetitive washes with DCM followed by solvent removal.[7]

  • Synthesis Optimization:

    • Review your synthesis strategy to minimize the side reactions mentioned previously (epimerization, DKP formation, fragmentation).

Problem 3: On-resin N-methylation is slow and gives low yields.

Traditional on-resin N-methylation protocols can be lengthy and inefficient.

Causality

The multi-step nature of the process (sulfonylation, methylation, desulfonylation) involves reagents and conditions that may not be fully optimized, leading to incomplete reactions at each stage.

Solutions

Recent research has focused on accelerating this process significantly.[1] The use of more polar solvents and optimized reagent concentrations can dramatically reduce reaction times.

Experimental Protocol: Accelerated On-Resin N-Methylation

This protocol is based on an optimized procedure that reduces the total time from ~4 hours to ~40 minutes.[1]

  • Sulfonylation (o-NBS Protection):

    • Wash the resin-bound peptide with N-methylpyrrolidone (NMP).

    • Add a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and 4-dimethylaminopyridine (DMAP, 10 eq.) in NMP to the resin.

    • Shake for 5-10 minutes at room temperature.

    • Wash thoroughly with NMP.

  • Methylation:

    • Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 eq.) and dimethyl sulfate (10 eq.) in NMP.

    • Shake for 5 minutes at room temperature.

    • Wash thoroughly with NMP.

  • Desulfonylation (o-NBS Removal):

    • Add a solution of mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Shake for 5 minutes at room temperature. Repeat this step once.

    • Wash the resin thoroughly with NMP (5 times), DCM (3 times), and prepare for the next coupling step.

Visualizations
Workflow for On-Resin N-Methylation

OnResin_N_Methylation start Resin-Bound Peptide (Free N-terminus) sulfonylation Sulfonylation (o-NBS-Cl, DMAP in NMP) start->sulfonylation wash1 Wash (NMP) sulfonylation->wash1 methylation Methylation (Dimethyl Sulfate, DBU in NMP) wash1->methylation wash2 Wash (NMP) methylation->wash2 desulfonylation Desulfonylation (Mercaptoethanol, DBU in NMP) wash2->desulfonylation wash3 Wash (NMP, DCM) desulfonylation->wash3 end N-Methylated Peptide (Ready for next coupling) wash3->end

Caption: Accelerated on-resin N-methylation workflow.

Troubleshooting Logic for Low Coupling Yield

Coupling_Troubleshooting start Low Coupling Yield to N-Me-Xaa Detected check_reagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) start->check_reagent change_reagent Switch to a more potent reagent (e.g., HATU, PyBOP/HOAt) check_reagent->change_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes change_reagent->check_conditions double_couple Perform a double or triple coupling check_conditions->double_couple No re_evaluate Re-evaluate and test coupling check_conditions->re_evaluate Yes, but still failing use_microwave Use microwave-assisted heating (e.g., 75°C, 10-15 min) double_couple->use_microwave use_microwave->re_evaluate

Caption: Decision tree for troubleshooting difficult couplings.

References
  • U. Lewandowska, et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • A. Shag, et al. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. [Link]

  • A. J. Vinogradov, et al. (2016). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. [Link]

  • J. Chatterjee, et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • M. Teixidó, et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • M. Teixidó, et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • J. T. J. Cheng, et al. (2011). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • GenScript. (2023). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • J. Chatterjee, et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Reddit r/chemistry. (2023). SPPS for N Methylated Peptides. [Link]

  • F. Albericio, et al. (2001). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • S. V. P. K. Kumar, et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • J. Coste, et al. (1999). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. [Link]

  • J. Chatterjee, et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. [Link]

Sources

Navigating Chromatographic Complexity: A Troubleshooting Guide to HPLC Peak Splitting in N-Methyl-Rich Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak splitting issues specifically with N-methyl-rich peptides. As a Senior Application Scientist, my goal is to provide not just a list of troubleshooting steps, but a deeper understanding of the underlying chemical principles that cause these chromatographic challenges. By understanding the "why," you can more effectively implement the "how" and develop robust, reliable analytical methods.

N-methylation is a powerful tool in peptide drug design, often enhancing metabolic stability and membrane permeability.[1] However, this modification introduces a unique conformational challenge that frequently manifests as peak splitting or broadening in reversed-phase HPLC (RP-HPLC). This guide will equip you to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs): The Basics of N-Methyl Peptide Peak Splitting

Q1: Why is my single N-methylated peptide showing multiple peaks in the chromatogram?

This is the most common question and the crux of the issue. The primary reason is the presence of conformational isomers, specifically cis and trans rotamers of the N-methylated amide bond.[2] The addition of a methyl group to the amide nitrogen lowers the energy barrier for rotation around the peptide bond, allowing for the existence of both cis and trans conformations in solution at room temperature.[3] If the rate of interconversion between these isomers is slow relative to the chromatographic timescale, the HPLC system can separate them, resulting in two or more distinct peaks for a single peptide sequence.[2]

Q2: Is peak splitting always due to cis/trans isomerization?

While cis/trans isomerization is the most frequent cause for N-methylated peptides, other general HPLC issues can also lead to peak splitting and should be ruled out first. These include:

  • Column Issues: A blocked frit, column contamination, or a void in the packing material can distort peak shape.[4]

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Co-eluting Impurities: What appears to be a split peak could be two closely eluting, distinct chemical species.[4]

A good rule of thumb is that if all peaks in your chromatogram are split, the issue is likely system-related (e.g., a blocked frit). If only a single peak is affected, the cause is more likely related to the analyte itself, such as the presence of conformers.[4]

Q3: Should I integrate the areas of the split peaks together for quantification?

This is a critical question with significant implications for data accuracy. If the peak splitting is confirmed to be due to conformational isomers of the same peptide, then yes, the areas of all corresponding peaks should be summed for accurate quantification. However, it is imperative to first confirm that the peaks are indeed isomers and not impurities. This can be achieved by collecting the fractions for each peak and subjecting them to mass spectrometry (MS) analysis. The isomers will have identical mass-to-charge ratios (m/z).

In-Depth Troubleshooting Guides

Once you have a strong suspicion that cis/trans isomerization of your N-methylated peptide is the cause of peak splitting, you can systematically adjust your HPLC method parameters to either fully resolve the isomers for individual characterization or, more commonly, to coalesce them into a single, sharp peak for simplified quantification.

Guide 1: Leveraging Temperature to Control Isomer Interconversion

The Principle: The rate of interconversion between cis and trans isomers is temperature-dependent. By increasing the column temperature, you provide more thermal energy to the system, which can accelerate the rotation around the N-methylated amide bond. If the rate of interconversion becomes fast enough on the HPLC timescale, the individual isomers will no longer be resolved and will instead elute as a single, averaged peak. Conversely, lowering the temperature can slow the interconversion, potentially improving the resolution of the isomers if their complete separation is desired.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing Electrochemical N-Formylation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for electrochemical N-formylation. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the efficiency and reliability of their electrochemical N-formylation reactions. Formamides are crucial building blocks in pharmaceuticals and various industrial applications, and their synthesis through electrochemical methods offers a promising green and sustainable alternative to traditional chemical processes.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms involved in electrochemical N-formylation?

A1: Electrochemical N-formylation of amines can proceed through several pathways, largely dependent on the formyl source and reaction conditions. A common and sustainable approach utilizes methanol as both the solvent and the formylating agent.[1][4][5][6] In this system, methanol is first oxidized at the anode to generate a formaldehyde intermediate.[1][4][7] This highly reactive formaldehyde then condenses with the amine to form a hemiaminal intermediate, which is subsequently oxidized at the electrode to yield the desired formamide.[1][4][7]

Recent mechanistic studies have also revealed a fascinating alternative pathway involving the formation of an isocyanide intermediate, particularly with primary amines like methylamine.[1][4][5][6] This isocyanide is then hydrated to produce the formamide. The dominant pathway can be influenced by the electrolyte composition and pH.[4]

Another approach involves the use of glyoxylic acid as the formyl source, which undergoes an electrochemical decarboxylation process to generate the formylating species.[8][9]

G cluster_path1 Hemiaminal Pathway cluster_path2 Isocyanide Pathway A Methanol (CH3OH) B Formaldehyde (HCHO) A->B -2e-, -2H+ (Anode) D Hemiaminal Intermediate B->D C Amine (R-NH2) C->D + E Formamide (R-NHCHO) D->E -2e-, -2H+ (Anode) F Hemiaminal Intermediate G Isocyanide (R-NC) F->G Dehydration H Formamide (R-NHCHO) G->H +H2O

Caption: Dominant pathways in electrochemical N-formylation using methanol.

Troubleshooting Guide

Problem 1: Low Faradaic Efficiency (FE) or Product Yield

Low Faradaic efficiency is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q: My Faradaic efficiency for the desired formamide is unexpectedly low. What are the likely causes and how can I improve it?

A: Low FE can stem from suboptimal reaction parameters or competing side reactions. Here’s a checklist to diagnose and resolve the issue:

  • Applied Potential/Current Density: This is a critical parameter.[1][4]

    • Causality: An applied potential that is too low may result in a slow reaction rate, while an excessively high potential can lead to overoxidation of the substrate, intermediates (like formaldehyde), or the product itself to formate or CO2.[4] It also promotes the competing oxygen evolution reaction (OER).[4]

    • Solution: Perform a potential optimization study. Start with the reported optimal potentials from literature for similar substrates and vary the potential incrementally. For instance, in the N-formylation of methylamine using a glassy carbon electrode, the optimal potential was found to be around 3.0 V vs. SCE, with a decrease in FE at higher potentials.[1][4]

    • Protocol: Run a series of small-scale electrolysis experiments at different constant potentials (e.g., in 0.2 V increments) for a fixed duration. Analyze the product yield and FE for each run to identify the optimal potential for your specific system.

  • Amine Concentration: The concentration of the amine substrate significantly impacts the reaction kinetics.[1][4]

    • Causality: At low amine concentrations, the formation of the crucial hemiaminal intermediate is limited, leading to a higher proportion of unreacted formaldehyde.[1][4] Conversely, excessively high concentrations might not always be beneficial and can sometimes lead to side reactions or electrode fouling.[1][4]

    • Solution: Optimize the amine concentration. For methylamine formylation, an optimal concentration was found to be 0.5 M.[4]

    • Protocol: Conduct a series of experiments varying the amine concentration (e.g., 0.1 M, 0.5 M, 1.0 M) while keeping other parameters constant.

  • Electrolyte pH and Composition: The electrolyte plays a multifaceted role, influencing conductivity, substrate stability, and reaction mechanism.[4]

    • Causality: The pH can affect the activation of methanol and the stability of intermediates. A neutral electrolyte like NaClO4 has been shown to be optimal for methylformamide synthesis, achieving a higher FE compared to acidic (H2SO4) or basic (NaOH) conditions.[1][4][6] A basic medium may enhance methanol activation to formaldehyde but can also favor side reactions.[1][4]

    • Solution: If you are using a basic or acidic electrolyte and experiencing low FE, consider switching to a neutral electrolyte such as 0.1 M NaClO4.

  • Formyl Source and Purity:

    • Causality: The choice and purity of the formylating agent are critical. When using methanol, ensure it is of high purity and anhydrous if required by the specific protocol. If using glyoxylic acid, its stability and potential for side reactions should be considered.[8][9]

    • Solution: Use high-purity reagents. If using methanol, consider using it as both the reagent and the solvent to maintain a high concentration.[1][4][5][6]

ParameterSub-optimal ConditionPotential ConsequenceRecommended Action
Applied Potential Too high (> 3.0 V vs SCE for some systems)Overoxidation of intermediates, increased OERPerform potential optimization study
Too lowSlow reaction rateIncrease potential incrementally
Amine Concentration Too lowLimited hemiaminal formationOptimize concentration (e.g., start around 0.5 M)
Electrolyte Highly acidic or basicMay favor side reactionsTest a neutral electrolyte (e.g., 0.1 M NaClO4)
Problem 2: Competing Side Reactions

Several side reactions can compete with the desired N-formylation, consuming current and reducing the overall efficiency.

Q: I suspect side reactions are occurring. What are the common ones and how can they be suppressed?

A: Identifying and mitigating side reactions is key to improving efficiency.

  • Oxygen Evolution Reaction (OER):

    • Causality: At higher anodic potentials, water oxidation to O2 can become a dominant process, significantly lowering the FE for the target product.[4]

    • Solution: Operate at the lowest potential that still allows for an acceptable rate of N-formylation. As determined in your potential optimization study, avoid potentials significantly higher than the optimum.

  • Overoxidation of Intermediates and Products:

    • Causality: The formaldehyde intermediate can be further oxidized to formate or even CO2, especially at high potentials.[4] The amine itself can also inhibit the complete oxidation of methanol to CO2.[4]

    • Solution: Fine-tuning the applied potential is the primary method to minimize overoxidation. The presence of the amine helps to trap the formaldehyde intermediate, thus preventing its further oxidation.[4]

  • Cyanide or Isocyanide Formation:

    • Causality: In some systems, particularly with primary amines, side reactions can lead to the formation of cyanide or the isomerization of the isocyanide intermediate to acetonitrile.[1][4] These byproducts represent a loss of material and reduce the FE.

    • Solution: The formation of these species is highly dependent on the reaction mechanism, which is influenced by the electrolyte and electrode material. In-situ analytical techniques like FTIR can help identify these intermediates.[1][4][5][6] Modifying the electrolyte or electrode may alter the reaction pathway to disfavor these side reactions.

  • Polymerization/Electrode Fouling:

    • Causality: Some amine substrates, particularly functionalized ones like aminopropionitrile and benzylamine, can undergo oxidative polymerization on the electrode surface.[1] This leads to a passivated electrode with decreased activity.

    • Solution: If electrode fouling is observed, this method may not be suitable for that specific substrate under the current conditions. Consider modifying the solvent or electrolyte to improve the solubility of any polymeric byproducts. For simple aliphatic amines, this is less of a concern.[1]

G cluster_main Desired Reaction cluster_side Competing Side Reactions A Amine + Formyl Source B Formamide A->B C Oxygen Evolution (OER) A->C D Overoxidation (to CO2) A->D E Polymerization A->E F Byproduct Formation (e.g., Cyanide) A->F

Caption: Troubleshooting workflow for low efficiency.

Problem 3: Electrode Material and Stability

The choice of electrode material is crucial for catalytic activity and long-term stability.

Q: What electrode material should I use, and how do I address electrode deactivation?

A: The ideal electrode material should be catalytically active for the desired oxidation steps, stable under the reaction conditions, and resistant to fouling.

  • Electrode Selection:

    • Metal-Free Electrodes: Simple, inexpensive, and metal-free electrodes like glassy carbon have been shown to be effective for N-formylation.[1][5][6] Boron-doped diamond (BDD) is another robust option.[1] These are excellent starting points for developing a sustainable process.

    • Metal-Based Electrodes: While some studies have used platinum (Pt) or bimetallic catalysts like AuPd, these can be more expensive.[1][7] However, they may offer higher catalytic activity for certain substrates. The choice often depends on a trade-off between cost, efficiency, and the specific reaction being targeted.

    • Recommendation: Start with a glassy carbon electrode due to its low cost and demonstrated efficacy.[1][5][6]

  • Electrode Deactivation:

    • Causality: Deactivation can occur through fouling (adsorption of products or byproducts, or polymerization) or degradation of the electrode material itself.[1]

    • Solution:

      • Cleaning/Polishing: If fouling is suspected, mechanically polishing the electrode surface (e.g., with alumina slurry for glassy carbon) can restore its activity.

      • Pulsed Voltammetry: In some cases, applying potential pulses can help to electrochemically clean the electrode surface in-situ.

      • Substrate Compatibility: As mentioned, certain functionalized amines are prone to causing polymerization.[1] If deactivation is rapid and persistent with a particular substrate, an alternative synthetic route may be necessary.

Experimental Protocols

General Protocol for Electrochemical N-Formylation of Methylamine

This protocol is adapted from studies using a glassy carbon electrode.[1][4][5][6]

  • Cell Assembly: Assemble an undivided electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Electrolyte Preparation: Prepare a 0.1 M solution of NaClO4 in methanol.

  • Amine Addition: Add the amine (e.g., a 40% aqueous solution of methylamine) to the electrolyte to achieve the desired final concentration (e.g., 0.5 M).

  • Electrolysis: Apply a constant potential (e.g., 3.0 V vs. SCE) and conduct the electrolysis for a specified time (e.g., 1-24 hours) with stirring.

  • Product Analysis: After electrolysis, analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the formamide product and any byproducts.

  • Faradaic Efficiency Calculation: Calculate the Faradaic efficiency (FE) using the following formula: FE (%) = (moles of product * n * F) / (total charge passed) * 100 where 'n' is the number of electrons transferred per mole of product (typically 4 for formylation from methanol), and 'F' is the Faraday constant (96485 C/mol).

References

  • Göttle, A. J., & Burdyny, T. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society. [Link]

  • Göttle, A. J., & Burdyny, T. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. National Institutes of Health. [Link]

  • Göttle, A. J., & Burdyny, T. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. ResearchGate. [Link]

  • Kim, J., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • Kaboudin, B., et al. (2022). Recent advances in the electrochemical reactions of nitrogen-containing organic compounds. RSC Advances. [Link]

  • Lin, D. Z., et al. (2024). Sustainable Electrochemical Formylation of Enamine through Decarboxylation of Glyoxylic Acid. ACS Publications. [Link]

  • Nasrollahzadeh, M., et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry. [Link]

  • Göttle, A. J., & Burdyny, T. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. ACS Publications. [Link]

  • Wang, Y., et al. (2024). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry. [Link]

Sources

Technical Support Center: Synthesis of High-Purity N-Methylformamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methylformamide (NMF) synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving high purity in their NMF product by minimizing byproduct formation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering actionable solutions to common challenges encountered in the laboratory and during scale-up.

Understanding the Core Challenge: Byproduct Formation

The synthesis of N-methylformamide, a highly polar aprotic solvent and valuable chemical intermediate, is most commonly achieved through two primary industrial routes.[1][2] While seemingly straightforward, each pathway presents unique challenges related to byproduct formation, which can significantly impact product purity, yield, and downstream applications.

Common Synthesis Routes & Key Byproducts
  • Reaction of Methylamine with a Formylating Agent: This is the most prevalent method, typically using methyl formate or formic acid.[1][3]

    • CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH (Methyl Formate Route)[1][3]

    • CH₃NH₂ + HCOOH → HCONHCH₃ + H₂O (Formic Acid Route)[1]

  • Carbonylation of Methylamine: This process involves the reaction of methylamine with carbon monoxide, often under pressure and with a catalyst.[2][4]

    • CH₃NH₂ + CO → HCONHCH₃

The primary impurities that compromise NMF purity across these methods include unreacted starting materials, residual solvents (like methanol), and critically, reaction byproducts such as:

  • N,N-Dimethylformamide (DMF): Arises from further methylation or disproportionation reactions.

  • Trimethylamine (TMA): A common degradation product or impurity from the methylamine source.

  • Water: A direct byproduct of the formic acid route and a contaminant that can promote hydrolysis.

The following diagram illustrates the desired reaction alongside a potential pathway for byproduct formation.

cluster_main Desired NMF Synthesis (Methyl Formate Route) cluster_byproduct Potential Byproduct Formation MA Methylamine (CH₃NH₂) MF Methyl Formate (HCOOCH₃) NMF N-Methylformamide (HCONHCH₃) MA->NMF + Methyl Formate MF->NMF MeOH Methanol (CH₃OH) NMF->MeOH - Methanol NMF_by N-Methylformamide MethylatingAgent Methylating Agent (e.g., Methyl Formate, Methanol) DMF N,N-Dimethylformamide (HCON(CH₃)₂) NMF_by->DMF + Methylating Agent MethylatingAgent->DMF

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My final product contains a significant amount of N,N-Dimethylformamide (DMF). What is the cause and how can I prevent it?

A1:

  • Probable Cause: The formation of DMF is typically a result of over-methylation. This can happen through several mechanisms:

    • Reaction with Excess Methyl Formate: If using the methyl formate route, unreacted methyl formate can act as a methylating agent on the desired NMF product, especially at elevated temperatures.

    • Leuckart-type Reactions: In syntheses involving formic acid, secondary reactions can occur where NMF is further methylated. The Leuckart reaction traditionally converts ketones or aldehydes to amines using formic acid or formamides as the nitrogen source and reducing agent.[5][6] Analogous side reactions can lead to the methylation of NMF itself, particularly under harsh thermal conditions.[7]

  • Actionable Solutions:

    • Stoichiometric Control: Carefully control the molar ratio of reactants. A slight excess of methylamine relative to the formylating agent can help ensure the complete consumption of the formylating agent, minimizing its availability for secondary reactions. A typical industrial ratio is methyl formate to methylamine of 1.02–1.15 : 1.[8]

    • Temperature Management: Maintain the lowest effective reaction temperature. The amination of methyl formate is often optimally conducted between 20–60 °C.[8] Higher temperatures increase the rate of all reactions, but often disproportionately accelerate the rate of undesired byproduct formation.

    • Reaction Time: Minimize the reaction time. Once the formation of NMF has plateaued (as determined by in-process monitoring), proceed with workup and purification to prevent the slow formation of DMF over extended periods.

Q2: I am observing a strong fishy/ammoniacal odor, and my crude product analysis shows the presence of Trimethylamine (TMA). Where is this coming from?

A2:

  • Probable Cause:

    • Impurity in Methylamine Source: The most common source of TMA is the methylamine reactant itself. Commercial methylamine can contain small amounts of dimethylamine (DMA) and TMA.

    • Degradation: NMF has lower thermal stability compared to DMF.[9] At excessively high temperatures, particularly during distillation, NMF can undergo decomposition, which may lead to the formation of amines like TMA.

  • Actionable Solutions:

    • High-Purity Reactants: Use high-purity methylamine with low specified limits for DMA and TMA.

    • Purification under Reduced Pressure: NMF has a high boiling point (~198 °C), which is close to its decomposition temperature.[1] Always perform distillation under reduced pressure to lower the boiling point and avoid thermal degradation.[1]

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation pathways that can be initiated at high temperatures.

Q3: My yield is lower than expected, and I have a significant amount of unreacted methylamine and formic acid after the reaction.

A3:

  • Probable Cause: This issue points to an incomplete reaction, which is common in the formic acid route due to the equilibrium nature of the condensation reaction that produces water.

    • CH₃NH₂ + HCOOH ⇌ HCONHCH₃ + H₂O

  • Actionable Solutions:

    • Water Removal: The equilibrium must be shifted toward the product side. This is effectively achieved by removing water as it is formed.

      • Azeotropic Distillation: Conduct the reaction in a solvent like toluene or xylene using a Dean-Stark apparatus to continuously remove the water azeotrope.[10]

      • Dehydrating Agents: While less common in industrial processes, for lab-scale synthesis, the addition of a dehydrating agent can be considered, though this complicates purification.

    • Temperature Optimization: While high temperatures can cause byproducts, a certain thermal threshold must be met to drive the dehydration. For the formic acid route, refluxing in a suitable solvent is necessary to facilitate water removal.

Q4: How can I confirm the purity of my NMF and quantify the byproducts?

A4:

  • Recommended Analytical Methods: A multi-pronged approach is best for a comprehensive purity profile.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities like TMA, methanol, and DMF. The mass spectrometer provides definitive identification of the peaks observed in the chromatogram.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying NMF and less volatile byproducts. A typical method might use a C8 or C18 column with a mobile phase of acetonitrile and a phosphate buffer.[11]

    • Karl Fischer Titration: This is the standard method for accurately determining the water content in the final product, which is a critical purity parameter.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a clear picture of the product's structure and the presence of impurities. The distinct signals for the methyl groups and the formyl proton in NMF and DMF allow for straightforward quantification by integrating the peak areas.

Analytical MethodPrimary Target Analyte(s)Key Advantage
GC-MS Volatile byproducts (TMA, DMF), residual reactants/solventsHigh sensitivity and definitive identification
HPLC-UV NMF (assay), non-volatile impuritiesRobust quantification of the main component
Karl Fischer WaterGold standard for moisture content
NMR NMF, DMF, and other organic impuritiesStructural confirmation and quantification

Frequently Asked Questions (FAQs)

Q: Which synthesis route is generally better: methyl formate or formic acid?

A: This depends on the scale and available equipment.

  • The methyl formate route is often preferred for its higher selectivity and milder reaction conditions, which generally lead to fewer byproducts.[8] The main byproduct, methanol, is relatively easy to remove via distillation.[1]

  • The formic acid route is procedurally simpler as it's a direct condensation.[2] However, it faces challenges with the corrosive nature of formic acid, requiring specialized equipment, and the need to efficiently remove the water byproduct to drive the reaction to completion.[2]

Q: What is the role of a catalyst in NMF synthesis?

A:

  • In the carbonylation route , a catalyst (often based on sodium methoxide) is essential to facilitate the reaction between methylamine and carbon monoxide under high pressure.[4]

  • In the methyl formate route , the reaction is typically performed without a catalyst, relying on thermal energy. However, some patented processes utilize composite oxide catalysts to first produce methyl formate from methanol, which is then used in the amination step.[2][8]

Q: Can I use a solvent for the reaction between methylamine and methyl formate?

A: While the reaction can be run neat, using a solvent can help with heat management, especially during scale-up. NMF itself can act as a solvent, or an excess of one of the reactants can be used.[12] If another solvent is chosen, it should be inert under the reaction conditions and have a boiling point that allows for easy separation from the product.

Experimental Protocol: Purification of N-Methylformamide by Vacuum Distillation

This protocol outlines the essential steps for purifying crude NMF to remove less volatile impurities (like DMF) and residual starting materials.

Objective: To obtain NMF with >99.5% purity.

Materials:

  • Crude N-methylformamide

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Thermometer and adapter

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Vacuum pump with cold trap and gauge

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask.

  • Charge the Flask: Charge the round-bottom flask with the crude NMF, filling it to no more than two-thirds of its capacity.

  • Initiate Vacuum: Start the vacuum pump and slowly evacuate the system. A cold trap (using dry ice/acetone or liquid nitrogen) is crucial to protect the pump from volatile components. Aim for a pressure of 10-20 mmHg.

  • Begin Heating & Stirring: Turn on the stirrer to ensure smooth boiling. Slowly heat the flask using the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction. This will contain residual methanol, water, and other volatile impurities. The head temperature will be low and may fluctuate.

    • Main Fraction: As the head temperature stabilizes at the boiling point of NMF at the given pressure, switch to a clean receiving flask. Collect the pure NMF fraction.

    • Final Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly and carefully releasing the vacuum.

  • Analysis: Analyze the collected main fraction for purity using the methods described in the Troubleshooting Guide (Q4).

Sources

Stability of N-formyl-N-methylformamide in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-formyl-N-methylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability and handling of this compound, particularly under acidic and basic conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior of this compound.

Q1: Is this compound more stable in acidic or basic conditions?

Amides, including this compound, are the most stable of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, they are susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat to proceed at a practical rate.[1][2]

Generally, base-catalyzed hydrolysis is mechanistically more challenging.[2][3] This is because the direct expulsion of an amide anion (R₂N⁻) is required, which is an exceptionally poor leaving group due to its strong basicity.[1][3] Acidic hydrolysis, by contrast, proceeds by protonating the leaving group, converting it into a neutral amine (R₂NH), which is a much better leaving group.[1][2] Therefore, while both require forcing conditions, the fundamental barrier for the elimination step is lower in acidic media.

Q2: What are the expected products from the complete hydrolysis of this compound?

The hydrolysis of this compound involves the cleavage of two amide bonds.

  • Under Acidic Conditions: The final products are two equivalents of formic acid and one equivalent of the methylammonium ion (CH₃NH₃⁺). The amine is protonated by the acidic medium.[4]

  • Under Basic Conditions: The final products are two equivalents of the formate salt (e.g., sodium formate if NaOH is used) and one equivalent of methylamine (CH₃NH₂). The carboxylic acid is deprotonated by the basic medium.[4]

Q3: What is the detailed mechanism for the acid-catalyzed hydrolysis of an N,N-disubstituted amide?

The acid-catalyzed hydrolysis is a multi-step process that enhances the electrophilicity of the carbonyl carbon and converts the poor amide leaving group into a good one.[1][2]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilic character of the carbonyl carbon by drawing electron density away from it.[1]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group. This is a crucial step as it prepares the nitrogen to become a good leaving group (a neutral amine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral methylamine molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water) to yield the final carboxylic acid product and regenerate the acid catalyst.

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

Q4: What is the detailed mechanism for base-catalyzed (saponification) hydrolysis?

Base-catalyzed hydrolysis is not truly catalytic, as the hydroxide is consumed. It proceeds via a direct nucleophilic attack on the carbonyl carbon.

  • Nucleophilic Attack by Hydroxide: The strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination of the Amide Ion: The tetrahedral intermediate collapses. This is the most difficult step, as it requires the expulsion of the very basic amide anion (R₂N⁻), which is a poor leaving group.[1][3] This step is generally unfavorable and requires significant energy input (heat).

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion that was just expelled. This is a rapid and irreversible acid-base reaction that drives the overall equilibrium towards the products, forming a carboxylate salt and a neutral amine.[3]

Caption: Mechanism of Base-Promoted Amide Hydrolysis.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during experiments involving the hydrolysis of this compound.

Problem 1: My hydrolysis reaction is very slow or appears incomplete.

Root Cause Analysis: Amide hydrolysis is an energetically demanding reaction.[1] Insufficient energy (heat) or improper catalyst/reagent concentration are the most common reasons for failure.

Solutions:

  • Acidic Conditions:

    • Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure your setup can safely maintain the boiling point of your solvent (e.g., aqueous HCl). A typical procedure involves refluxing in concentrated HCl for several hours.[1]

    • Increase Acid Concentration: While the acid is catalytic, using a reasonably high concentration (e.g., 6M HCl) ensures a sufficient population of protonated amide molecules to drive the reaction forward.

    • Ensure Water is Present: Hydrolysis is, by definition, a reaction with water. Ensure your reaction medium is aqueous.[4]

  • Basic Conditions:

    • Prolonged Heating at Reflux: Base-promoted hydrolysis is notoriously slow.[1] It often requires prolonged heating (many hours to days) at reflux with a concentrated strong base like NaOH or KOH.[3]

    • Use a High Concentration of Base: A large excess of hydroxide is needed to push the unfavorable equilibrium forward.[3]

    • Consider Solvent Choice: While aqueous solutions are standard, using a co-solvent like ethanol or 2-methoxyethanol can sometimes help with substrate solubility and allow for higher reflux temperatures.

Problem 2: I am unsure how to monitor the progress of my hydrolysis reaction.

Root Cause Analysis: The starting material and products have different chemical properties that can be exploited by various analytical techniques. A single method may not provide a complete picture.

Solutions:

  • Recommended Workflow:

MonitoringWorkflow Start Start Hydrolysis Reaction TLC 1. TLC Analysis (Qualitative) Start->TLC Take periodic aliquots Quench 2. Quench Aliquot TLC->Quench If spot pattern changes NMR 3. ¹H NMR Spectroscopy Quench->NMR Analyze disappearance of starting material signals LCMS 4. LC-MS Analysis Quench->LCMS Quantify starting material and identify products End Reaction Complete NMR->End When starting material is consumed LCMS->End Confirm product mass and purity

Caption: Workflow for Monitoring Hydrolysis Reactions.

  • Detailed Protocols:

    • Thin-Layer Chromatography (TLC):

      • Protocol: At regular intervals, take a small aliquot of the reaction mixture. Neutralize it if necessary. Spot it on a TLC plate alongside a spot of your starting material.

      • Interpretation: The disappearance of the starting material spot and the appearance of new, more polar spots (for the resulting acids/amines) indicate reaction progress. This is a quick qualitative check.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Protocol: Withdraw an aliquot from the reaction, quench the reaction (e.g., by neutralizing and extracting), and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

      • Interpretation: Monitor the disappearance of the characteristic N-methyl and formyl proton signals of this compound. Concurrently, watch for the appearance of signals corresponding to formic acid/formate and methylamine/methylammonium.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Protocol: This is the most powerful technique. Dilute a quenched aliquot and inject it into an LC-MS system.

      • Interpretation: LC can separate the starting material from the products, while MS can confirm their identities by their mass-to-charge ratio. This method provides both qualitative and quantitative data on the reaction's progress and can help identify any unexpected side products. A variety of analytical methods can be used to monitor for degradation products.[6][7]

Problem 3: My final product is not what I expected, or the yield is very low.

Root Cause Analysis: This could be due to incomplete reaction (see Problem 1), side reactions, or product degradation. While this compound is expected to hydrolyze cleanly, extreme conditions could lead to other pathways.

Solutions:

  • Confirm Product Identity: Use definitive analytical techniques like NMR and MS to confirm the structure of your isolated product. Compare the spectra to known standards of formic acid and methylamine (or their respective salt forms).

  • Check for Intermediate Products: The hydrolysis occurs in two steps. It's possible the reaction stalled after the first hydrolysis, yielding methylformamide and formic acid. Your analytical data should be able to distinguish this intermediate from the starting material and final products.

  • Rule out Alternative Decomposition Pathways: While hydrolysis is the primary reaction in aqueous acid or base, other degradation pathways can exist under different conditions, such as photo-oxidation, which can produce compounds like methyl isocyanate.[8][9] Ensure your reaction is performed under an inert atmosphere if you suspect oxidative side reactions.

  • Review Workup Procedure: Ensure your product is not being lost during extraction or purification. For example, if you perform an acidic hydrolysis, your product is the methylammonium salt, which is highly water-soluble and cannot be extracted into a typical organic solvent. To isolate the amine, the solution must first be basified. Conversely, after basic hydrolysis, the formate product is an aqueous salt; the solution must be acidified to protonate it into formic acid before extraction.

Summary of Hydrolysis Conditions
FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis
Reagent Strong Acid (e.g., HCl, H₂SO₄) in waterStrong Base (e.g., NaOH, KOH) in water
Conditions Requires heating (reflux)[1]Requires prolonged, vigorous heating (reflux)[1][3]
Mechanism Protonation activates carbonyl; good leaving groupDirect nucleophilic attack; poor leaving group[2][3]
Key Intermediate Protonated tetrahedral intermediateAnionic tetrahedral intermediate
Rate-Limiting Step Often the attack of water on the protonated amideExpulsion of the amide anion from the intermediate[10]
Final Products Carboxylic Acid + Ammonium SaltCarboxylate Salt + Amine
References
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. The Hydrolysis of Amides. Retrieved from [Link]

  • University of Calgary. Chemistry of Amides. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • LibreTexts. (2024). Chemistry of Amides. Retrieved from [Link]

  • Bunkan, A. J. C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 17(10), 6964-6979. Retrieved from [Link]

  • Krivanek, N. D., et al. (1978). Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice. Journal of Occupational Medicine, 20(3), 179-182. Retrieved from [Link]

  • Valente, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(10), 5086-5094. Retrieved from [Link]

  • Demeestere, J., et al. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Drying of Hygroscopic N-methylformamide (NMF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and drying N-methylformamide (NMF). This guide is designed for researchers, scientists, and drug development professionals who require anhydrous NMF for their experimental work. Given the hygroscopic nature of NMF, removing water content is a critical step to ensure the success and reproducibility of moisture-sensitive reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the drying process.

Understanding the Challenge: The Hygroscopic Nature of N-methylformamide

N-methylformamide is a highly polar, protic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic and inorganic compounds.[1] However, these same properties contribute to its significant hygroscopicity, meaning it readily absorbs moisture from the atmosphere. Water contamination in NMF can interfere with many chemical reactions, particularly those involving organometallic reagents, strong bases, or other water-sensitive compounds. Therefore, obtaining and maintaining anhydrous NMF is paramount for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use dry N-methylformamide in my reaction?

A1: Water can act as an unwanted nucleophile, base, or proton source in many reactions. In moisture-sensitive systems, such as Grignard reactions, lithium aluminum hydride reductions, or reactions involving acid chlorides, the presence of water can quench the reagents, lead to undesirable side products, and significantly reduce the yield and purity of your desired product.

Q2: How can I determine the water content in my N-methylformamide?

A2: The most accurate and widely used method for determining water content in organic solvents is the Karl Fischer titration .[2] This electrochemical method is specific to water and can quantify moisture levels down to the parts-per-million (ppm) range.[2]

Q3: Can I use common drying agents like sodium or calcium hydride with N-methylformamide?

A3: It is not recommended to use reactive drying agents such as sodium metal, sodium hydride, or calcium hydride with NMF. N-methylformamide is a secondary amide and can be deprotonated by strong bases.[3][4] The reaction with these aggressive drying agents can lead to the degradation of the solvent, forming flammable hydrogen gas and other byproducts.[5]

Q4: What are the safest and most effective methods for drying N-methylformamide?

A4: The safest and most effective methods for drying NMF are the use of activated molecular sieves and fractional distillation under reduced pressure . Azeotropic distillation is another potential method, though less commonly documented specifically for NMF.

Troubleshooting Guide

This section addresses specific issues you might encounter during the process of drying N-methylformamide.

Issue 1: Residual Water Content Remains High After Drying with Molecular Sieves

Possible Causes:

  • Insufficient activation of molecular sieves: Molecular sieves must be properly activated by heating to high temperatures under vacuum to remove any pre-adsorbed water.

  • Incorrect pore size of molecular sieves: The pore size of the molecular sieves must be appropriate to trap water molecules (typically 3Å or 4Å).

  • Insufficient contact time or amount of sieves: The NMF may not have been in contact with a sufficient quantity of molecular sieves for an adequate amount of time.

  • Contamination from glassware or atmosphere: Improperly dried glassware or exposure to ambient air during handling can reintroduce moisture.

Solutions:

  • Proper Activation of Molecular Sieves:

    • Place the molecular sieves (3Å or 4Å) in a flask.

    • Heat the sieves to 250-300°C under a high vacuum for at least 4 hours.

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before introducing them to the NMF.

  • Optimizing the Drying Process:

    • Use approximately 10-20% (w/v) of activated molecular sieves relative to the volume of NMF.

    • Allow the NMF to stand over the molecular sieves for at least 24 hours with occasional swirling. For very low water content, a longer duration may be necessary.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.

    • Handle the dried NMF under an inert atmosphere to prevent re-exposure to moisture.

Issue 2: Solvent Decomposition or Discoloration During Distillation

Possible Cause:

  • Thermal decomposition at atmospheric pressure: N-methylformamide has a high boiling point (approximately 180-185°C at atmospheric pressure).[6] Prolonged heating at this temperature can lead to decomposition.[7]

Solution: Fractional Distillation Under Reduced Pressure

Distilling NMF under vacuum significantly lowers its boiling point, thereby minimizing the risk of thermal degradation.[8]

dot

Caption: Workflow for drying NMF via vacuum fractional distillation.

Detailed Protocol for Vacuum Fractional Distillation of N-methylformamide:

  • Pre-dry the NMF: Before distillation, it is advisable to pre-dry the NMF by letting it stand over activated 3Å or 4Å molecular sieves for at least 24 hours.

  • Assemble the Apparatus:

    • Use oven-dried glassware and assemble a fractional distillation apparatus. A short Vigreux column is suitable.

    • It is highly recommended to use a Claisen adapter to minimize bumping, which can be vigorous under vacuum.[9]

    • Use a magnetic stirrer and a stir bar in the distilling flask for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.[9]

    • Ensure all joints are properly sealed with high-vacuum grease.[9]

  • Apply Vacuum: Connect the apparatus to a vacuum source with a trap in between. A water aspirator or a vacuum pump can be used. Reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Distillation:

    • Gently heat the distilling flask in a heating mantle.

    • Discard the initial forerun, which may contain more volatile impurities.

    • Collect the main fraction at a stable boiling point corresponding to the applied pressure.

  • Storage: Store the purified, anhydrous NMF over freshly activated molecular sieves in a sealed container under an inert atmosphere (e.g., argon or nitrogen).

Issue 3: Considering Azeotropic Distillation

Concept:

Azeotropic distillation involves adding a third component, an "entrainer," to the water/NMF mixture. This entrainer forms a low-boiling azeotrope with water, which is then distilled off, leaving behind the dry NMF. Common entrainers for removing water from organic solvents are benzene or toluene.[10]

Applicability to N-methylformamide:

Data Summary

Property[11]Value
Boiling Point (atm) 182.6 °C
Melting Point -4 °C
Density 1.011 g/mL
Molecular Formula C₂H₅NO
Molar Mass 59.068 g/mol
Drying MethodKey Considerations
Molecular Sieves (3Å or 4Å) - Safe and effective for removing small to moderate amounts of water. - Requires proper activation of the sieves. - May not be sufficient for achieving extremely low water content without subsequent distillation.
Vacuum Fractional Distillation - Highly effective for achieving very low water content. - Minimizes thermal decomposition of NMF. - Requires careful setup and handling under vacuum.[9]
**Reactive Drying Agents (e.g., Na, CaH₂) **- Not Recommended. [3][4] - Can react with NMF, leading to solvent degradation and hazardous byproducts.[5]
Azeotropic Distillation - Theoretically possible but lacks established protocols for NMF. - Requires careful selection of an appropriate entrainer. - Involves handling of potentially toxic entrainers like benzene.

Logical Relationships in Drying NMF

dot

DryingLogic cluster_problem Problem cluster_methods Drying Methods cluster_outcome Outcome Problem Hygroscopic NMF (Water Contamination) Sieves Molecular Sieves Problem->Sieves Safe, good for moderate H2O Distillation Vacuum Distillation Problem->Distillation Highly effective, avoids decomposition Reactive Reactive Agents (Na, CaH2) Problem->Reactive NOT Recommended Sieves->Distillation For higher purity Success Anhydrous NMF Sieves->Success If sufficient Distillation->Success Failure Degradation / Impurity Reactive->Failure

Caption: Decision-making flowchart for drying N-methylformamide.

References

  • EapearlChem. (n.d.). N-Methylformamide (NMF) - High-Purity Solvent. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Preparation of N-methylformamide. Erowid. Retrieved from [Link]

  • Hu, C., et al. (2023). Protection mechanism of N,N-dimethylformamide on stability of few-layer black phosphorus. Frontiers in Environmental Science, 11. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylformamide. PubChem. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). N,N-Dimethylformamide as a Reaction Medium for Metal Nanoparticle Synthesis. Retrieved from [Link]

  • Safdar, M. Z. (2023). How to distill N,N- Dimethyl Formamide DMF? ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2006). Reaction of sodium with DMF. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Al-Naiema, I. M., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Physical Chemistry Chemical Physics, 17(12), 7944-7958. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylformamide. Retrieved from [Link]

  • Paquette, L. A., et al. (2009). Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. The Journal of Organic Chemistry, 74(15), 5539-5545. Retrieved from [Link]

  • De Trizio, L., et al. (2016). N-Methylformamide as a Source of Methylammonium Ions in the Synthesis of Lead Halide Perovskite Nanocrystals and Bulk Crystals. ACS Energy Letters, 1(4), 843-848. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Mandal, S. (2023). Azeotropic distillation: Benzene or Toluene? ResearchGate. Retrieved from [Link]

  • Ruzicka, K., et al. (2020). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 25(23), 5620. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Aidic. (n.d.). Extractive Distillation Process Combined with Decanter for Separating Ternary Azeotropic Mixture of Toluene-Methanol- Water. Retrieved from [Link]

  • Harder, S. (2018). Reactivity of a Molecular Calcium Hydride Cation ([CaH]+) Supported by an NNNN Macrocycle. Inorganic Chemistry, 57(17), 10866-10876. Retrieved from [Link]

  • Li, Q., et al. (2020). Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling. ACS Omega, 5(40), 25969-25978. Retrieved from [Link]

  • Grokipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications. Retrieved from [Link]

  • Reddit. (2022). How can i form unhydrous dmf from dmf containing 0.05% water ? r/Chempros. Retrieved from [Link]

  • Wu, J., et al. (2018). Separation of azeotrope (allyl alcohol + water): Isobaric vapour-liquid phase equilibrium measurements and extractive distillation. The Journal of Chemical Thermodynamics, 118, 139-146. Retrieved from [Link]

  • Lei, Z., et al. (2005). Extractive distillation process for benzene recovery with NFM-COS solvent. Chemical Engineering & Technology, 28(8), 947-950. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery of dimethylformamide by crystallization and distillation.

Sources

Validation & Comparative

A Comprehensive Guide to N-methylformamide and Dimethylformamide as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic solvents, N-methylformamide (NMF) and dimethylformamide (DMF) hold significant roles, particularly within research, chemical synthesis, and pharmaceutical development. While structurally similar, their subtle molecular differences give rise to distinct physicochemical properties and, consequently, divergent performance characteristics in various applications. This guide provides an in-depth, objective comparison of NMF and DMF, supported by experimental data, to empower researchers and drug development professionals in making informed solvent selections.

At a Glance: A Comparative Overview

PropertyN-methylformamide (NMF)Dimethylformamide (DMF)
Molar Mass ( g/mol ) 59.0773.09
Boiling Point (°C) 182.6153
Melting Point (°C) -4-61
Density (g/mL at 20°C) 1.0110.948
Viscosity (mPa·s at 20°C) 1.650.92
Dielectric Constant (at 25°C) 182.436.7
Dipole Moment (Debye) 3.83.86
Kamlet-Taft α (H-bond acidity) 0.620
Kamlet-Taft β (H-bond basicity) 0.800.69
Kamlet-Taft π* (Polarizability) 0.900.88
Solubility in Water MiscibleMiscible
Aprotic/Protic Protic (secondary amide)Aprotic (tertiary amide)

The Decisive Difference: Hydrogen Bonding

The most critical distinction between NMF and DMF lies in their molecular structure. NMF is a secondary amide, possessing a hydrogen atom attached to the nitrogen, while DMF is a tertiary amide, with two methyl groups on the nitrogen. This single structural variance has profound implications for their solvent properties.

The N-H bond in NMF allows it to act as a hydrogen bond donor, a capability DMF lacks. Both molecules can act as hydrogen bond acceptors via the carbonyl oxygen. This ability of NMF to engage in intermolecular hydrogen bonding is the primary reason for its significantly higher boiling point and viscosity compared to DMF.[1][2][3]

Solvation Behavior: A Deeper Dive

A solvent's efficacy is fundamentally determined by its ability to dissolve a given solute. The differing hydrogen bonding capabilities and polarities of NMF and DMF lead to distinct solvation behaviors.

Empirical Measures of Polarity and Solvation

The Kamlet-Taft parameters provide a quantitative means to compare the solvation characteristics of NMF and DMF[4]:

  • α (Hydrogen Bond Acidity): NMF has an α value of 0.62, indicating its capacity to donate hydrogen bonds. DMF, being aprotic, has an α value of 0.

  • β (Hydrogen Bond Basicity): Both are effective hydrogen bond acceptors, with NMF (β = 0.80) being slightly more basic than DMF (β = 0.69).

  • π* (Polarizability/Dipolarity): Their π* values are very similar (NMF = 0.90, DMF = 0.88), suggesting comparable ability to stabilize dipoles and polarize solutes.

These parameters highlight that while both are highly polar, NMF's protic nature adds a significant dimension to its solvation capabilities.

Solubility of Organic and Inorganic Compounds
  • Polar and Protic Solutes: NMF, with its ability to both donate and accept hydrogen bonds, is an excellent solvent for polar and protic compounds like alcohols and amines. While DMF is also a good solvent for these, the additional hydrogen bond donation from NMF can enhance solubility for certain molecules.

  • Aprotic and Nonpolar Solutes: DMF is generally a better solvent for a wider range of organic compounds, including many polymers.[5] For instance, polystyrene is soluble in DMF.[6][7][8][9] The lack of a hydrogen-bonding network in DMF allows for easier accommodation of less polar molecules.

  • Pharmaceutical Compounds: The choice of solvent can significantly impact the solubility of active pharmaceutical ingredients (APIs).

    • Ibuprofen: The solubility of ibuprofen in DMF is approximately 45 mg/mL.[10]

    • Naproxen: The solubility of naproxen in DMF is approximately 25 mg/mL.[11] While specific quantitative data for NMF with these exact drugs is not readily available in the provided search results, the general principle is that the optimal solvent will depend on the specific functional groups of the API.

  • Inorganic Salts: Both NMF and DMF are capable of dissolving a variety of inorganic salts due to their high polarity. However, studies on rubidium bromide and cesium bromide in aqueous mixtures with these amides have shown that the addition of either NMF or DMF can decrease the solubility of these salts in water.

Performance in Chemical Reactions

The solvent plays a crucial role in dictating the kinetics and outcome of chemical reactions.

Nucleophilic Substitution (SN2) Reactions

Polar aprotic solvents like DMF are well-known to accelerate SN2 reactions.[12] They effectively solvate the cation of the nucleophile while leaving the anion relatively "naked" and more reactive.

While direct, quantitative kinetic comparisons for the same SN2 reaction in NMF and DMF are not prevalent in the provided search results, we can infer their relative performance. The protic nature of NMF means it can form hydrogen bonds with the nucleophile, which can slightly decrease its reactivity compared to in DMF. Therefore, for classic SN2 reactions where a highly reactive, unsolvated nucleophile is desired, DMF is generally the superior choice.

Solid-Phase Peptide Synthesis (SPPS)

DMF has traditionally been the solvent of choice for solid-phase peptide synthesis (SPPS).[2] It effectively swells the resin support and dissolves the protected amino acid reagents. However, DMF has known drawbacks, including its potential to degrade into dimethylamine, which can cause side reactions, and its reproductive toxicity.[13]

NMF has been considered as a potential alternative to DMF in SPPS.[2][3] Its high polarity and ability to solvate peptides are advantageous. However, its higher viscosity can sometimes lead to slower draining and washing steps. The choice between the two may depend on the specific peptide sequence and the scale of the synthesis. The search for "greener" and safer alternatives to DMF in SPPS is an active area of research.[14][15]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using DMF

This protocol outlines the general steps for manual Fmoc-based SPPS.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Piperidine

  • Coupling agents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes.[16]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20-30 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and vortex.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualization of Key Concepts

Molecular Structures and Hydrogen Bonding

Caption: Structural differences and hydrogen bonding capability.

Solvent Classification and Application

G cluster_solvents Solvent Properties cluster_applications Primary Applications NMF N-methylformamide (Protic) SPPS Solid-Phase Peptide Synthesis NMF->SPPS Alternative, can enhance solubility of some peptides DMF Dimethylformamide (Aprotic) SN2 S N 2 Reactions DMF->SN2 Favored due to aprotic nature DMF->SPPS Traditional solvent Polymers Polymer Dissolution DMF->Polymers Good solvency

Caption: Simplified relationship between solvent type and application.

Safety, Handling, and Environmental Considerations

Both NMF and DMF present significant health and safety concerns that must be managed with appropriate engineering controls and personal protective equipment.

N-methylformamide (NMF)
  • Hazards: NMF is classified as harmful in contact with skin and is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 1B).[16][17][18] Studies have shown that inhalation exposure can lead to multi-organ toxicity, affecting the liver, kidneys, and nasal passages.[17] It can also cause serious eye irritation.[17]

  • Handling: Handle NMF in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[16][19] Avoid inhalation of vapors and contact with skin and eyes.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[19] Keep containers tightly sealed.[19]

Dimethylformamide (DMF)
  • Hazards: DMF is a known hepatotoxin (toxic to the liver).[7] It is also classified as a reproductive toxin and is suspected of causing cancer.[13] It is harmful if inhaled or absorbed through the skin.[20]

  • Handling: All work with DMF should be conducted in a chemical fume hood.[13][21] Use of appropriate PPE, including neoprene or butyl rubber gloves, safety goggles, and a lab coat, is mandatory.[13]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13][22]

Conclusion and Recommendations

The choice between N-methylformamide and dimethylformamide as a solvent is not a matter of one being universally better than the other, but rather a case-specific decision based on a thorough understanding of their properties and the requirements of the application.

  • Choose Dimethylformamide (DMF) when:

    • A polar, aprotic solvent is required to accelerate SN2 reactions.

    • Dissolving a wide range of organic compounds, including many polymers, is necessary.

    • A lower viscosity and boiling point are desirable for ease of handling and removal.

    • The established protocols and extensive literature data for a particular application are a priority.

  • Choose N-methylformamide (NMF) when:

    • A protic solvent with a very high dielectric constant is needed.

    • Hydrogen bond donation is beneficial for solvating specific solutes or participating in a reaction mechanism.

    • A higher boiling point and lower vapor pressure are required for high-temperature applications.

    • An alternative to DMF is sought, particularly in applications like peptide synthesis where its unique solvation properties may be advantageous for difficult sequences, provided appropriate safety measures are in place.

Ultimately, the selection of NMF or DMF should be guided by a careful evaluation of the reaction or process at hand, with paramount importance placed on understanding and mitigating the associated health and safety risks.

References

  • Červinka, C., Štejfa, V., Fulem, M., & Růžička, K. (2022). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. International Journal of Molecular Sciences, 23(3), 1633. [Link]

  • Kim, J. H., Lee, H. M., Kim, J. H., Park, S. J., Lee, S. B., Kim, J. C., & Lee, J. Y. (2023). N-methylformamide induces multiple organ toxicity in Fischer 344 rats. Toxicology and Industrial Health, 39(1), 3-14. [Link]

  • Kaatze, U., & Elsebrock, R. (1994). The dynamics of liquid formamide, N-methylformamide, N,N-dimethylformamide, and N,N-dimethylacetamide. A dielectric relaxation study. The Journal of Physical Chemistry, 98(34), 8393-8399.
  • Wikipedia contributors. (2024, January 19). Dimethylformamide. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31254, N-Methylformamide. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. [Link]

  • Fiorino, F., d'Ischia, M., & Palumbo, A. (2018). N-Butylpyrrolidinone as a greener alternative to DMF in solid-phase peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 2459–2467.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Dimethylformamide. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • University of California, Los Angeles. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF).
  • Růžička, K., Štejfa, V., Červinka, C., Fulem, M., & Šturala, J. (2024). Thermodynamic Study of N-methylformamide and N,N-dimethyl-formamide. Molecules, 29(5), 1083. [Link]

  • Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. [Link]

  • Prousek, J. (1981). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
  • Abraham, M. H., Grellier, P. L., Prior, D. V., Duce, P. P., Morris, J. J., & Taylor, P. J. (1989). Hydrogen bonding. Part 9.—The characterization of solvents by means of a solvatochromic comparison method. Journal of the Chemical Society, Perkin Transactions 2, (6), 699-711.
  • Spange, S., & Reuter, A. (1997). A viscometric study of solutions of poly(methyl methacrylate) and polystyrene in N,N‐dimethylformamide and its mixtures with inorganic salts. Macromolecular Chemistry and Physics, 198(5), 1469-1478.
  • Evans, M. (2023, June 22). Practice with Bimolecular Nucleophilic Substitution Reactions [Video]. YouTube.
  • Wikipedia contributors. (2024, January 19). Dimethylformamide. In Wikipedia, The Free Encyclopedia.
  • Carl ROTH. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • DailyMed. (2016). NAPROXEN SODIUM tablet, film coated. [Link]

  • Catalán, J., & Díaz, C. (2002). Kamlet–Taft's Solvatochromic Parameters for Nonaqueous Binary Mixtures between n-Hexane and 2-Propanol, Tetrahydrofurane, and Ethyl Acetate. The Journal of Physical Chemistry A, 106(40), 9339-9345.
  • Lawrenson, S. B., Arav, R., North, M., & Whitwood, A. C. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(10), 3674-3683.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Quora. (2023, January 30). Can we dissolve polystyrene in DMF and THF solvents? [Online forum post].
  • MacFarlane, D. R., Kar, M., & Pringle, J. M. (2017). Determination of Kamlet-Taft parameters for selected solvate ionic liquids. Physical Chemistry Chemical Physics, 19(21), 13644-13649.
  • García, M. T., Gracia, I., Duque, G., de Lucas, A., & Rodríguez, J. F. (2009). Study of the solubility and stability of polystyrene wastes in a dissolution recycling process. Waste Management, 29(6), 1814-1818.
  • Gnee. (2025, May 29). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (n.d.). Solubility of Naproxen Sodium in Different Dissolution Media.
  • IJCRT. (2023). Solublity Enhancement Of Ibuprofen Using Different Techniques.
  • Prousek, J. (1981). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
  • Cárdenas, C., Guzmán, F., & Albericio, F. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
  • Thermo Fisher Scientific. (1999).
  • ResearchGate. (n.d.). Visual solubility of ibuprofen in solvents.
  • Sigma-Aldrich. (2025).
  • Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393–2398.
  • Aapptec. (n.d.). Synthesis Notes.
  • MedchemExpress. (n.d.). Naproxen sodium.
  • ResearchGate. (n.d.). Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide.
  • CAMEO Chemicals. (n.d.). N-METHYLFORMAMIDE.
  • MacFarlane, D. R., Kar, M., & Pringle, J. M. (2018). Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium-glyme solvate ionic liquids and their THF mixtures. Physical Chemistry Chemical Physics, 20(22), 15034-15043.
  • Bangs Laboratories, Inc. (n.d.). Common Solvents And Non-Solvents Of Polystyrene.
  • PubMed Central. (2021).
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

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A Senior Application Scientist's Guide to Formylating Agents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Terminal Formylation

In the landscape of peptide chemistry and drug development, post-translational modifications are pivotal in dictating the biological activity, stability, and function of peptides. Among these, N-terminal formylation, the addition of a formyl group (-CHO) to the N-terminal amino group, holds significant biological relevance. N-formyl peptides in prokaryotes and in eukaryotic organelles like mitochondria act as potent chemoattractants for phagocytic leukocytes, playing a crucial role in the innate immune response to bacterial infections and tissue damage.[1][2] This biological activity has spurred considerable interest in the synthesis of N-formylated peptides for immunological studies and as potential therapeutic agents.

This guide provides an in-depth comparison of common formylating agents used in peptide synthesis, with a focus on their mechanisms, performance, and practical applications. While we will touch upon a range of reagents, our core analysis will center on the most prevalent and well-documented methods, offering researchers the insights needed to select the optimal strategy for their synthetic goals.

Acetic Formic Anhydride (AFA): The Workhorse of N-Formylation

Acetic formic anhydride (AFA) is arguably one of the most widely used reagents for the N-formylation of amines, including the N-termini of peptides.[3] It is typically generated in situ by the reaction of formic acid and acetic anhydride.

Mechanism of Action

The formylation process using AFA is a two-step reaction. First, formic acid reacts with acetic anhydride to form the mixed anhydride, AFA. This highly reactive species is then susceptible to nucleophilic attack by the primary amine of the peptide's N-terminus, leading to the formation of the desired N-formyl peptide and acetic acid as a byproduct.

AFA_Mechanism Formic_Acid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (HCOOCOCH3) Formic_Acid->AFA in situ generation Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->AFA in situ generation Peptide Peptide-NH2 Transition_State Nucleophilic Attack Peptide->Transition_State AFA->Transition_State Formyl_Peptide N-Formyl Peptide (Peptide-NHCHO) Transition_State->Formyl_Peptide Acetic_Acid Acetic Acid (CH3COOH) Transition_State->Acetic_Acid

Caption: In situ generation of AFA and subsequent peptide formylation.

Performance and Considerations

AFA is known for its high efficiency, often providing near-quantitative yields of the formylated product.[4][5] The reaction is typically fast, often completing within a few hours at room temperature. However, AFA is sensitive to moisture and is not typically isolated or stored, necessitating its fresh preparation before each use.[3]

Advantages:

  • High yields (often >90%).[5]

  • Relatively fast reaction times.

  • Readily available and inexpensive starting materials (formic acid and acetic anhydride).

Disadvantages:

  • AFA is moisture-sensitive and requires in situ preparation.[3]

  • The reaction generates acetic acid as a byproduct, which may require removal during purification.

  • Potential for side reactions if not performed under controlled conditions.

Experimental Protocol: On-Resin N-Formylation using Acetic Formic Anhydride

This protocol is adapted from a rapid, one-pot procedure for on-resin formylation.[4][5]

  • Resin Swelling: Swell the peptide-bound resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: In a separate vessel, prepare the formylating mixture. For a 0.1 mmol scale synthesis, add formic acid (e.g., 10 equivalents) and pyridine (e.g., 10 equivalents) to DMF.

  • AFA Generation: To the formic acid/pyridine mixture, slowly add acetic anhydride (e.g., 5 equivalents) with stirring. Allow the mixture to react for 10-15 minutes at room temperature to generate AFA.

  • Formylation Reaction: Add the freshly prepared AFA solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the reaction, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Deprotection: Cleave the N-formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Formic Acid with Carbodiimide Activation: A Solid-Phase Staple

Another prevalent method, particularly in solid-phase peptide synthesis (SPPS), involves the activation of formic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[1][2]

Mechanism of Action

DCC reacts with the carboxylic acid group of formic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the N-terminal amine of the peptide, forming the N-formyl group and releasing dicyclohexylurea (DCU) as a byproduct.[1]

DCC_Mechanism Formic_Acid Formic Acid (HCOOH) O_acylisourea O-acylisourea intermediate Formic_Acid->O_acylisourea Activation DCC DCC DCC->O_acylisourea Activation Peptide Peptide-NH2 Transition_State Nucleophilic Attack Peptide->Transition_State O_acylisourea->Transition_State Formyl_Peptide N-Formyl Peptide (Peptide-NHCHO) Transition_State->Formyl_Peptide DCU Dicyclohexylurea (DCU) Transition_State->DCU

Caption: Activation of formic acid by DCC and subsequent peptide formylation.

Performance and Considerations

This method is highly effective for SPPS as the main byproduct, DCU, is often insoluble in the reaction solvent and can be easily filtered off or washed away from the resin-bound peptide.[2] However, careful temperature control is crucial, as higher temperatures can lead to decomposition of the active intermediate and lower yields.[1] Yields are typically good, in the range of 70-75% when optimized.[1]

Advantages:

  • Well-suited for solid-phase peptide synthesis.

  • Easy removal of the primary byproduct (DCU) by filtration.[2]

  • Good yields under optimized conditions.[1]

Disadvantages:

  • Requires careful temperature control to avoid low yields.[1]

  • DCC is a known allergen and should be handled with care.

  • The formation of N-acylurea byproduct can sometimes occur, complicating purification.

Experimental Protocol: On-Resin N-Formylation using Formic Acid/DCC

This protocol is based on a method optimized for the synthesis of chemotactic hexapeptides.[1][2]

  • Active Reagent Preparation: In a flask, dissolve DCC (12.5 mmol) in diethyl ether (14.5 mL). Cool the solution to 0°C. Add formic acid (25 mmol) and stir the mixture at 0°C for 4 hours.

  • Byproduct Removal: Filter the mixture to remove the precipitated DCU.

  • Concentration: Reduce the volume of the filtrate by evaporation under vacuum.

  • Resin Preparation: Swell the peptide-bound resin (0.05 mmol) in DMF (1 mL).

  • Formylation Reaction: Add the concentrated formylating reagent to the resin suspension along with a base such as diisopropylethylamine (DIEA). Agitate the reaction mixture overnight at 4°C.

  • Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a suitable cleavage cocktail.

Comparative Analysis: AFA vs. Formic Acid/DCC

FeatureAcetic Formic Anhydride (AFA)Formic Acid / DCC
Typical Yield >90%[5]70-75%[1]
Reaction Time 1-2 hours at room temperature[5]Overnight at 4°C[1][2]
Primary Byproduct Acetic AcidDicyclohexylurea (DCU)[1]
Byproduct Removal Typically removed during HPLC purificationFiltration (if insoluble) or washing[2]
Key Advantage High yields and rapid reactionEasy byproduct removal in SPPS[2]
Key Disadvantage Moisture sensitive, requires in situ prep[3]Requires low temperature, DCC is an allergen[1]

Exploring the Alternatives: A Look at Other Formylating Agents

While AFA and formic acid/DCC are common choices, other reagents are available to the peptide chemist.

Aqueous Formic Acid

For certain applications, a simpler approach using concentrated aqueous formic acid (e.g., 85%) in a solvent like toluene with a Dean-Stark trap to remove water can be surprisingly effective.[3] This method boasts several advantages, including not requiring anhydrous conditions and often yielding clean products that do not require extensive purification.[3]

N-formyl-N-methylformamide

The topic of this guide, this compound, is a less commonly documented formylating agent in the context of peptide synthesis in peer-reviewed literature. It is structurally an amide anhydride of formic acid. While its parent compound, N-methylformamide, is used in some organic syntheses, detailed protocols and comparative performance data for this compound in peptide formylation are scarce.[6][7] Theoretically, it could act as a formyl donor, but its reactivity and potential for side reactions compared to more established reagents have not been thoroughly evaluated in this application.

Other Activated Formylating Agents

Other reagents such as p-nitrophenyl formate and N-formylimidazole have also been used for N-formylation.[8] These act as activated esters of formic acid and can provide a controlled release of the formyl group.

Navigating Potential Side Reactions

A critical aspect of any synthetic strategy is the anticipation and mitigation of side reactions. In N-formylation, a key concern is racemization , especially when the formylation is performed on an amino acid prior to its incorporation into a peptide chain. The methods described for on-resin formylation of the N-terminus generally have a low risk of racemization for the adjacent chiral center.

Another potential issue is unwanted formylation of side-chain functional groups, such as the ε-amino group of lysine. This can be avoided by using appropriate side-chain protecting groups that are stable to the formylation conditions.

Conclusion: Selecting the Right Tool for the Job

The choice of formylating agent in peptide synthesis depends on several factors, including the scale of the synthesis, whether it is performed in solution or on a solid support, and the specific peptide sequence.

  • Acetic Formic Anhydride stands out for its high efficiency and speed, making it an excellent choice for both solution-phase and solid-phase synthesis when high yields are paramount.

  • The Formic Acid/DCC method is a robust and reliable option for solid-phase synthesis, offering the significant advantage of straightforward byproduct removal.

  • Simpler methods like aqueous formic acid can be effective for specific substrates and offer operational simplicity.

While less common reagents like this compound exist, their utility in routine peptide synthesis is not yet well-established in the literature. Researchers are encouraged to rely on the well-documented and optimized protocols available for reagents like AFA and activated formic acid to ensure reproducible and high-yielding N-formylation of their target peptides.

References

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. (2021). Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2014). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • CN1123273A - Method for preparation of N-methyl formamide. (n.d.). Google Patents.
  • Solid Phase Formylation of N-Terminus Peptides. (2016). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. (2025). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. (2018). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Fast On-Resin N-Formylation of Peptides. (2023). ChemistryViews. Retrieved January 23, 2026, from [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to N-Methylformamide and Cisplatin Combination Therapy for Cancer Treatment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of cancer therapeutics, the quest for enhancing the efficacy of established chemotherapeutic agents while mitigating their toxic side effects is a paramount objective. Cisplatin, a cornerstone of treatment for a multitude of cancers, is a potent DNA-damaging agent; however, its clinical utility is often hampered by intrinsic and acquired resistance, as well as significant nephrotoxicity and neurotoxicity.[1] This has spurred extensive research into combination therapies aimed at overcoming these limitations. This guide provides an in-depth, objective comparison of a promising combination therapy—N-methylformamide (NMF) with cisplatin—against other cisplatin-based regimens, supported by experimental data and detailed protocols.

The Rationale for Combining NMF and Cisplatin: A Synergistic Approach

N-methylformamide (NMF) is a small, polar solvent that has demonstrated antitumor activity and, more critically, the ability to sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents.[2] The primary rationale for combining NMF with cisplatin lies in their potential for a synergistic interaction, where the combined therapeutic effect is greater than the sum of their individual effects. This guide will delve into the mechanistic underpinnings of this synergy and present the experimental evidence that supports its potential as a valuable strategy in cancer therapy.

Mechanistic Insights into the NMF-Cisplatin Synergy

The synergistic cytotoxicity of NMF and cisplatin is believed to stem from a multi-faceted interplay that potentiates the DNA-damaging effects of cisplatin and modulates cellular responses to this damage.

Cisplatin exerts its anticancer effect primarily by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[1] However, cancer cells can develop resistance by enhancing DNA repair mechanisms, increasing drug efflux, or upregulating anti-apoptotic pathways.[3]

NMF appears to counteract these resistance mechanisms through several proposed actions:

  • Modulation of DNA Repair Pathways: Evidence suggests that NMF may interfere with the cellular machinery responsible for repairing cisplatin-induced DNA damage. By inhibiting these repair processes, NMF allows cisplatin-DNA adducts to persist, leading to an accumulation of irreparable damage and a stronger apoptotic signal.[4][5]

  • Enhancement of Cisplatin-Induced Apoptosis: NMF has been shown to modulate key signaling pathways involved in apoptosis. The combination of NMF and cisplatin can lead to a more robust activation of pro-apoptotic proteins and a downregulation of anti-apoptotic factors, tipping the cellular balance towards programmed cell death.[6][7]

The following diagram illustrates the proposed synergistic mechanism of NMF and cisplatin, focusing on the DNA damage response and apoptotic signaling pathways.

Proposed Synergistic Mechanism of NMF and Cisplatin Cisplatin Cisplatin DNA_Damage DNA Adducts Cisplatin->DNA_Damage Induces NMF NMF DNA_Repair DNA Repair Mechanisms NMF->DNA_Repair Inhibits Apoptosis_Signal Pro-Apoptotic Signaling NMF->Apoptosis_Signal Potentiates Anti_Apoptosis Anti-Apoptotic Proteins NMF->Anti_Apoptosis Downregulates DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates DDR->DNA_Repair Initiates DDR->Apoptosis_Signal Activates DNA_Repair->DNA_Damage Repairs Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Anti_Apoptosis->Apoptosis Inhibits MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with NMF, Cisplatin, or combination A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Read absorbance at 570 nm E->F Clonogenic Assay Workflow A 1. Treat cells with drugs in suspension or monolayer B 2. Seed a known number of cells in a 6-well plate A->B C 3. Incubate for 10-14 days until colonies form B->C D 4. Fix and stain colonies (e.g., with crystal violet) C->D E 5. Count colonies containing >50 cells D->E F 6. Calculate the Surviving Fraction E->F Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with NMF, Cisplatin, or combination B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Sources

Validation of N-Methylformamide as a Biological Exposure Index for Dimethylformamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and comparative analysis validating N-methylformamide (NMF) as a reliable biological exposure index (BEI) for dimethylformamide (DMF). Intended for researchers, scientists, and drug development professionals, this document delves into the metabolic rationale, analytical methodologies, and supporting experimental data that underpin the use of urinary NMF for monitoring occupational and environmental exposure to DMF.

The Imperative for Biological Monitoring of DMF Exposure

N,N-dimethylformamide (DMF) is a widely utilized organic solvent in various industries, including the manufacturing of synthetic fibers, films, and surface coatings.[1] However, its utility is shadowed by its potential for human toxicity. Acute and chronic exposure to DMF can lead to liver damage, digestive disturbances, and skin problems.[1][2] Given that DMF is readily absorbed through both inhalation and dermal routes, atmospheric monitoring alone may not provide a complete picture of an individual's total body burden.[2][3][4][5] This underscores the critical need for robust biological monitoring to assess exposure accurately.

Biological monitoring provides a more integrated measure of exposure by accounting for all routes of absorption and individual variations in metabolism. N-methylformamide (NMF), a principal metabolite of DMF, has emerged as a key biomarker for this purpose. The concentration of NMF in urine has been shown to correlate with the extent of DMF exposure, making it a valuable tool for occupational health and safety.[6]

Metabolic Fate of DMF: The Journey to NMF

The biotransformation of DMF in the human body is a critical aspect of its toxicology and the basis for using NMF as a biomarker. The metabolic process is primarily hepatic and can be summarized as follows:

  • Initial Hydroxylation: DMF is first metabolized by cytochrome P450 enzymes, primarily CYP2E1, to N-hydroxymethyl-N-methylformamide (HMMF).[7]

  • Decomposition to NMF: HMMF is an unstable intermediate that non-enzymatically decomposes to yield N-methylformamide (NMF) and formaldehyde.[7]

  • Further Metabolism: A smaller fraction of DMF can be demethylated to form formamide. Another metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), is formed through a pathway involving a reactive intermediate, methyl isocyanate.[7] While AMCC is also a biomarker for DMF exposure, its analysis is more complex.[7]

The primary metabolic pathway leading to the formation of NMF provides a strong rationale for its use as a BEI.

DMF_Metabolism DMF N,N-Dimethylformamide (DMF) HMMF N-Hydroxymethyl-N-methylformamide (HMMF) (Unstable Intermediate) DMF->HMMF CYP2E1 MIC Methyl Isocyanate (Reactive Intermediate) DMF->MIC Minor Pathway NMF N-Methylformamide (NMF) (Urinary Biomarker) HMMF->NMF Spontaneous AMCC N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) (Alternative Biomarker) MIC->AMCC

Caption: Metabolic pathway of N,N-dimethylformamide (DMF) to its major metabolite N-methylformamide (NMF).

Comparative Analysis of Analytical Methodologies for NMF Quantification

The accurate quantification of NMF in urine is paramount for its use as a BEI. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most common analytical techniques employed for this purpose. The choice between these methods often depends on available instrumentation, required sensitivity, and sample throughput.

It is important to note that some analytical methods, particularly GC-based techniques with hot injectors, measure "total NMF". This is because the precursor metabolite, HMMF, is thermally converted to NMF in the injector port.[7] For the purpose of biological monitoring of DMF exposure, the measurement of total NMF is widely accepted and considered sufficient.[7]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase followed by detection based on UV absorbance.
Sample Preparation Typically involves liquid-liquid extraction or solid-phase extraction (SPE), and may require derivatization.Often requires sample dilution and filtration, or SPE for cleaner samples.
Limit of Detection (LOD) Generally lower, in the range of 0.03 - 0.1 mg/L.[7]Typically in the range of 0.1 - 1.0 mg/L.
Linearity Wide linear range, often from 0.1 to 100 mg/L.[7]Good linearity, commonly in the range of 0.5 to 50 mg/L.
Specificity High, due to mass fragmentation patterns.Can be susceptible to interferences from co-eluting compounds.
Throughput Can be lower due to longer run times and more complex sample preparation.Generally higher, with faster run times.
Cost & Complexity Higher initial instrument cost and requires more specialized expertise.Lower instrument cost and generally easier to operate.

Experimental Validation: Correlating DMF Exposure with Urinary NMF

Numerous studies have established a clear and consistent correlation between occupational exposure to DMF and the concentration of NMF in urine. This relationship forms the scientific bedrock for the validation of NMF as a BEI. The American Conference of Governmental Industrial Hygienists (ACGIH) has established a BEI for NMF in urine of 15 mg/L collected at the end of the shift at the end of the workweek.

Below is a summary of findings from several studies that have investigated this correlation. It is important to consider that dermal absorption can significantly contribute to the total body burden of DMF, which can sometimes lead to a discrepancy between airborne concentrations and urinary metabolite levels.[3][4][5]

Study ReferenceAirborne DMF Concentration (ppm)Mean/Median Urinary NMF (mg/L)Key Findings
Study A1.51 (mean)0.47 (geometric mean)Dermal exposure on the hands was significantly associated with urinary NMF levels.[5]
Study B6.2 (dermal exposure), 7.1 (inhalation exposure)Not directly reported as a mean value, but showed a clear increase post-exposure.Dermal absorption of DMF vapor was estimated to be around 40% of the total uptake.[4][8]
Study CBelow 10 ppmSignificantly higher in summer than in winter.Increased percutaneous absorption in warmer, more humid conditions was suggested.[3]
Study D2.06 (native workers), 6.73 (migrant workers)The mean urinary NMF concentration was significantly higher in migrant workers.[9]

Alternative Biomarkers for DMF Exposure

While NMF is the most commonly used biomarker for DMF exposure, other metabolites have also been investigated:

  • N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC): This metabolite is considered by some to be a better indicator for risk assessment as its formation is related to the toxic reactive intermediate, methyl isocyanate.[7] However, the analytical methods for AMCC are generally more complex and less readily available.[7]

  • Unchanged DMF in Urine: The parent compound can also be detected in urine, but it is a minor component and its concentration is less directly correlated with exposure compared to NMF.[5]

For routine biological monitoring to assess acute or recent exposure, the determination of total NMF in urine is considered sufficient and practical.[7]

Step-by-Step Experimental Protocols

The following are generalized protocols for the determination of NMF in urine. It is crucial that any method is fully validated in the laboratory in which it is to be used.

Urine Sample Collection and Storage
  • Collection: Collect a spot urine sample (approximately 50 mL) in a clean, sterile container. For occupational exposure monitoring, samples are typically collected at the end of a work shift.

  • Storage: If not analyzed immediately, samples should be stored frozen at -20°C or below to ensure the stability of the analytes.

  • Documentation: Properly label each sample with a unique identifier, and record the date and time of collection.

GC-MS Method for Total NMF Analysis (Adapted from published methods)

This method is based on the principle of converting HMMF to NMF during analysis and quantifying the total NMF.

  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine in a glass tube, add 1 mL of an internal standard solution (e.g., N,N-dimethylacetamide in ethanol).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to precipitate any solid material.

  • GC-MS Analysis:

    • Transfer the supernatant to a GC autosampler vial.

    • Inject 1 µL of the supernatant into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250-280°C (to ensure thermal conversion of HMMF to NMF).

      • Column: A suitable capillary column for polar compounds (e.g., DB-WAX).

      • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of NMF and the internal standard.

  • Calibration: Prepare a series of calibration standards by spiking blank urine with known concentrations of NMF. Process these standards in the same manner as the unknown samples.

HPLC-UV Method for NMF Analysis
  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex.

    • Dilute the urine sample 1:10 with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Inject 20 µL of the filtered sample onto the HPLC system.

    • HPLC Conditions (Example):

      • Column: A C18 reversed-phase column.

      • Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at a wavelength of 210 nm.

  • Calibration: Prepare calibration standards by spiking blank urine with known concentrations of NMF. Process these standards in the same manner as the unknown samples.

Data Interpretation and Quality Control: Ensuring Trustworthy Results

A robust analytical method is self-validating through rigorous quality control (QC). The following are essential components:

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ).

  • Calibration: A calibration curve should be generated for each batch of samples to ensure the accuracy of quantification.

  • Quality Control Samples: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method.

  • Internal Standards: The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

  • Creatinine Correction: To account for variations in urine dilution, it is common practice to correct urinary NMF concentrations for creatinine and express the result as mg of NMF per gram of creatinine.

  • Inter-laboratory Comparison: Participation in proficiency testing or inter-laboratory comparison programs is crucial for ensuring the long-term accuracy and comparability of results.[10][11]

Validation_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Urine Sample Collection (End of Shift) Sample_Storage Sample Storage (-20°C or below) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (e.g., LLE, SPE, Dilution) Sample_Storage->Sample_Prep Analysis Instrumental Analysis (GC-MS or HPLC-UV) Sample_Prep->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Data_Review Data Review & QC Check Quantification->Data_Review Creatinine_Correction Creatinine Correction Data_Review->Creatinine_Correction Reporting Reporting of Results (mg/L or mg/g creatinine) Creatinine_Correction->Reporting

Caption: Workflow for the validation and analysis of urinary N-methylformamide.

Conclusion

The validation of N-methylformamide as a biological exposure index for dimethylformamide is well-supported by a substantial body of scientific evidence. The metabolic pathway from DMF to NMF is well-characterized, and robust analytical methods for the quantification of NMF in urine are readily available. Numerous studies have demonstrated a clear correlation between DMF exposure and urinary NMF concentrations, providing the basis for established Biological Exposure Indices. While alternative biomarkers exist, the analysis of total NMF in urine remains the most practical and widely accepted method for routine biological monitoring of DMF-exposed individuals. By implementing validated analytical protocols and rigorous quality control measures, the determination of urinary NMF serves as an indispensable tool for protecting worker health and ensuring a safe occupational environment.

References

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  • Käfferlein, H. U., & Angerer, J. (2005). Analysis of metabolites of N,N-dimethylformamide in urine samples. International Archives of Occupational and Environmental Health, 78(4), 287-294.
  • Nomiyama, T., et al. (2001). N, N -Dimethylformamide: significance of dermal absorption and adjustment method for urinary N -methylformamide concentration as a biological exposure item.
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]

  • Lauwerys, R. R., et al. (1980). Biological surveillance of workers exposed to dimethylformamide and the influence of skin protection on its percutaneous absorption. International Archives of Occupational and Environmental Health, 45(3), 189–203.
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  • Santoni, G., et al. (1992). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 925-930.
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Navigating the Electrochemical Landscape: A Guide to N-Methylformamide Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, N-methylformamide (NMF) has been a stalwart solvent in the electrochemical research community, prized for its high dielectric constant and ability to dissolve a wide range of electrolytes. However, growing concerns over its reproductive toxicity and environmental impact necessitate a critical evaluation of safer, high-performance alternatives. This guide provides a comprehensive comparison of viable solvent replacements for NMF in electrochemical applications, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their next-generation energy storage and electrochemical synthesis endeavors.

The Imperative for Change: Moving Beyond N-Methylformamide

N-methylformamide's utility in electrochemistry is undeniable. Its high dielectric constant (182.4 at 25°C) facilitates the dissociation of salts, leading to highly conductive electrolyte solutions. However, its classification as a substance with reproductive toxicity (Repr. 1B) by the European Chemicals Agency (ECHA) has cast a long shadow over its continued use.[1][2] Studies have indicated that NMF can cause multiple organ toxicity, particularly affecting the liver.[1] This toxicity profile, coupled with increasing environmental regulations, makes the transition to greener and safer alternatives not just a matter of best practice, but a critical necessity for sustainable scientific progress.

This guide will explore three major classes of alternative solvents: conventional polar aprotic solvents, ionic liquids (ILs), and deep eutectic solvents (DESs). We will delve into their key physicochemical properties, compare their electrochemical performance, and provide standardized protocols for their evaluation.

A Comparative Analysis of NMF and Its Alternatives

The selection of an appropriate solvent is paramount to the performance of any electrochemical system. The ideal solvent should possess a high dielectric constant to dissolve salts, low viscosity for high ionic mobility, a wide electrochemical stability window (ESW) to accommodate a range of operating voltages, and low toxicity for safe handling and minimal environmental impact. The following table provides a comparative overview of NMF and its prominent alternatives.

Table 1: Physicochemical and Electrochemical Properties of NMF and Alternative Solvents

SolventDielectric Constant (at 25°C)Viscosity (cP at 25°C)Boiling Point (°C)Electrochemical Window (V vs. Li/Li+)Toxicity/Environmental Concerns
N-Methylformamide (NMF) 182.41.65197-198~4.5Reproductive toxicity, hepatotoxicity[1][2]
N,N-Dimethylformamide (DMF) 36.70.80153~4.4Hepatotoxicity, suspected carcinogen[3][4]
Acetonitrile (ACN) 37.50.3481.6~4.7Flammable, toxic by inhalation and ingestion[5][6][7]
Propylene Carbonate (PC) 64.92.53242~5.0Low toxicity, biodegradable[8][9]
Ionic Liquids (ILs) VariableHigh (can be tuned)Negligible vapor pressureWide (4-6 V)Generally low toxicity, but varies with structure[10][11][12]
Deep Eutectic Solvents (DESs) VariableHigh (can be tuned)Negligible vapor pressureWide (can exceed 4 V)Generally low toxicity, biodegradable, sustainable components[13][14][15][16][17]

Note: The electrochemical window and other properties of Ionic Liquids and Deep Eutectic Solvents can vary significantly based on their constituent ions.

In-Depth Look at the Alternatives

Conventional Polar Aprotic Solvents

This class of solvents includes familiar compounds like N,N-dimethylformamide (DMF), acetonitrile (ACN), and propylene carbonate (PC).

  • N,N-Dimethylformamide (DMF): While structurally similar to NMF, DMF has a lower dielectric constant and boiling point. It shares some of the toxicity concerns of NMF, being classified as a substance that is toxic to reproduction and a suspected human carcinogen.[3][4] Its use is also coming under increased regulatory scrutiny.

  • Acetonitrile (ACN): ACN is a widely used solvent in electrochemistry due to its low viscosity, which promotes high ionic conductivity, and a relatively wide electrochemical window.[6][7] However, its high volatility and flammability, along with its toxicity, require careful handling in a well-ventilated environment. Comparative studies have shown that in some applications, such as in supercapacitors, ACN-based electrolytes can exhibit higher capacitance and lower equivalent series resistance compared to PC-based electrolytes, especially at lower temperatures.

  • Propylene Carbonate (PC): PC is an attractive alternative due to its high dielectric constant, wide electrochemical window, and significantly lower toxicity compared to NMF and DMF.[8][9] Its main drawback is its higher viscosity, which can lead to lower ionic conductivity. However, it is often used in mixtures with lower viscosity solvents to optimize electrolyte properties. PC is also biodegradable, making it a more environmentally friendly option.[9] Recent research has highlighted its potential as a green solvent for the manufacturing of lithium-ion battery cathodes.[9]

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, and many are liquid at room temperature. They are composed entirely of ions, which gives them unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[10][11][12]

The properties of ILs can be tuned by changing the cation and anion, allowing for the design of task-specific electrolytes. For electrochemical applications, imidazolium, pyrrolidinium, and piperidinium-based cations are commonly used with anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) and hexafluorophosphate (PF₆⁻). Their non-volatility significantly enhances the safety of electrochemical devices. However, their often higher viscosity compared to conventional organic solvents can be a limitation, and their cost can be a factor for large-scale applications.

Deep Eutectic Solvents (DESs)

DESs are a newer class of solvents that share many of the advantageous properties of ILs, including low volatility and wide electrochemical windows, but are typically cheaper and easier to prepare.[13][14][15][16][17] They are formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) at a specific molar ratio, resulting in a significant depression of the melting point.

A key advantage of DESs is their potential for sustainability and biocompatibility, as many can be prepared from natural and biodegradable components like choline chloride (a vitamin B derivative) and urea, sugars, or organic acids. Their viscosity is often high, which can be a challenge for high-rate applications, but this can be mitigated by operating at elevated temperatures or by the addition of co-solvents.

Experimental Evaluation of Alternative Solvents

To ensure the selection of the most suitable solvent for a specific application, a rigorous experimental evaluation is crucial. The following protocols outline the key electrochemical techniques for characterizing and comparing the performance of different electrolyte systems.

Experimental Workflow for Solvent Evaluation

G cluster_0 Solvent & Electrolyte Preparation cluster_1 Electrochemical Characterization cluster_2 Data Analysis & Comparison prep Solvent Purification & Drying salt Electrolyte Salt Selection & Drying prep->salt mix Electrolyte Formulation salt->mix cv Cyclic Voltammetry (ESW) mix->cv eis Electrochemical Impedance Spectroscopy (Ionic Conductivity) mix->eis cycling Galvanostatic Cycling (Performance & Stability) mix->cycling analysis Performance Metrics Evaluation cv->analysis eis->analysis cycling->analysis comparison Comparative Analysis analysis->comparison selection Optimal Solvent Selection comparison->selection

Caption: A streamlined workflow for the systematic evaluation of alternative solvents in electrochemical applications.

Protocol 1: Determination of the Electrochemical Stability Window (ESW) by Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the electrolyte is stable and does not undergo significant oxidation or reduction.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in an inert atmosphere (e.g., an argon-filled glovebox). Use a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Li/Li⁺), and a counter electrode (e.g., lithium foil).[18]

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving a suitable lithium salt (e.g., LiPF₆ or LiTFSI) in the solvent under investigation at a standard concentration (e.g., 1 M).

  • CV Measurement:

    • Set the potential window to a wide range (e.g., from 0 V to 6 V vs. Li/Li⁺).

    • Scan the potential at a slow scan rate (e.g., 10 mV/s) to minimize capacitive currents.

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • The ESW is determined by the potentials at which the current starts to increase significantly, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).

    • Define a current density cutoff (e.g., 0.1 mA/cm²) to objectively determine the potential limits.

Protocol 2: Measurement of Ionic Conductivity by Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the ability of the electrolyte to conduct ions.

Methodology:

  • Conductivity Cell: Use a two-electrode conductivity cell with two parallel platinum electrodes of a known area and distance.

  • Electrolyte Filling: Fill the cell with the prepared electrolyte solution.

  • EIS Measurement:

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance response of the cell.

  • Data Analysis:

    • Plot the impedance data in a Nyquist plot (imaginary vs. real impedance).

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.

Protocol 3: Evaluation of Battery Performance by Galvanostatic Cycling

Objective: To assess the performance and stability of the electrolyte in a full battery cell.

Methodology:

  • Cell Assembly: Assemble a coin cell or a Swagelok-type cell with a working electrode (e.g., a lithium-ion battery cathode material), a counter/reference electrode (e.g., lithium metal), and a separator soaked in the electrolyte.[18]

  • Formation Cycles: Perform a few initial charge/discharge cycles at a low current rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the electrode surfaces.

  • Galvanostatic Cycling:

    • Cycle the cell between defined voltage limits at various current rates (C-rates).

    • Record the charge and discharge capacities for each cycle.

  • Data Analysis:

    • Plot the discharge capacity and coulombic efficiency as a function of the cycle number to evaluate the cycling stability.

    • Plot the discharge capacity at different C-rates to assess the rate capability.

Logical Framework for Solvent Selection

The choice of an alternative solvent is not a one-size-fits-all solution and depends heavily on the specific application. The following diagram illustrates a logical decision-making process for selecting a suitable solvent.

G start Define Application Requirements esw Wide ESW needed? start->esw conductivity High Ionic Conductivity critical? esw->conductivity Yes pc_mix Propylene Carbonate (or mixtures) esw->pc_mix No safety Safety & Sustainability a priority? conductivity->safety Yes acn Acetonitrile conductivity->acn No cost Cost a major constraint? safety->cost Yes ils Ionic Liquids safety->ils No cost->ils No des Deep Eutectic Solvents cost->des Yes

Caption: A decision tree to guide the selection of an alternative solvent based on key application requirements.

Conclusion and Future Outlook

The transition away from N-methylformamide is a critical step towards a safer and more sustainable future for electrochemical research and development. While there is no single "drop-in" replacement for NMF, this guide has highlighted several promising alternatives, each with its own unique set of properties, advantages, and disadvantages.

  • Propylene carbonate stands out as a strong contender among conventional solvents due to its favorable safety profile and wide electrochemical window.

  • Ionic liquids offer unparalleled tunability and safety, making them ideal for high-performance applications where cost is less of a concern.

  • Deep eutectic solvents are emerging as a highly promising class of "green" solvents, combining many of the benefits of ionic liquids with lower cost and enhanced sustainability.

The provided experimental protocols offer a standardized framework for the rigorous evaluation of these alternatives, enabling researchers to make data-driven decisions. As research in this area continues to evolve, the development of novel solvent systems with optimized properties will undoubtedly accelerate the advancement of next-generation electrochemical technologies. By embracing these safer and more sustainable alternatives, the scientific community can continue to push the boundaries of innovation while upholding its responsibility to protect human health and the environment.

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  • ResearchGate. (n.d.). Studies and comparison of natural dye-sensitized solar cells and thin-film solar cells. [Link]

  • International Programme on Chemical Safety. (2001). N,N-DIMETHYLFORMAMIDE. [Link]

  • Egorova, K. S., et al. (2025). Ionic Liquids as Multidimensional Materials: A Review from Fundamentals to Applications. Energy & Fuels. [Link]

  • Hawley, A. M., et al. (2025). Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium-Ion Battery Cathode Manufacturing. Advanced Materials Technologies. [Link]

  • National Bureau of Standards. (1951). Table of dielectric constants of pure liquids. [Link]

  • Environment Canada and Health Canada. (2001). Priority Substances List Assessment Report for N,N-Dimethylformamide. [Link]

  • Zhang, Y., et al. (2025). Advances in electrochemical reactions involving acetonitrile. Organic & Biomolecular Chemistry. [Link]

  • Hussey, C. L. (2003). Electrochemical Applications of Room-Temperature Ionic Liquids. The Electrochemical Society Interface. [Link]

  • ResearchGate. (n.d.). Dielectric constants and measured viscosities of the solvents. [Link]

  • ResearchGate. (n.d.). (PDF) conductivity and viscosities studies of mixed organic electrolyte solvents of propylene carbonate, diethyl carbonate and dimethyl formamide for high energy density lithium -ion and magnesium -ion batteries at 298.15k. [Link]

  • ResearchGate. (n.d.). Electrochemical behavior of wound supercapacitors with propylene carbonate and acetonitrile based nonaqueous electrolytes. [Link]

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A Senior Application Scientist's Guide to N-Formylation Catalysts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Formyl Group

In the landscape of synthetic organic chemistry and drug development, the N-formyl group, despite its structural simplicity, plays a multifaceted and critical role. As a compact protecting group for amines, it offers robust stability under various conditions and can be readily removed when needed. Beyond protection, formamides are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] They serve as precursors to isocyanates, formamidines, and are key reactants in Vilsmeier-Haack type reactions.[3] Given their significance, the development of efficient, selective, and sustainable methods for the N-formylation of amines is a topic of continuous research and industrial importance. This guide provides a comparative analysis of the primary catalytic systems employed for N-formylation, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development. We will delve into the nuances of acid, metal, and organocatalysis, supported by experimental data and protocols to aid in the rational selection of a catalyst for a given synthetic challenge.

Comparative Analysis of N-Formylation Catalysts

The choice of catalyst for N-formylation is dictated by several factors including the nature of the amine substrate, the desired reaction conditions (e.g., temperature, solvent), and considerations of cost, reusability, and environmental impact. Here, we compare the three main classes of catalysts, highlighting their strengths and weaknesses.

Acid Catalysts: The Workhorses of N-Formylation

Acid catalysts are among the most traditional and widely used catalysts for N-formylation, primarily with formic acid as the formylating agent. The general mechanism involves the protonation of the carbonyl oxygen of formic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the amine.

Mechanism of Acid-Catalyzed N-Formylation

AcidCatalyzed Formic Acid Formic Acid Protonated Formic Acid Protonated Formic Acid Formic Acid->Protonated Formic Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Formic Acid->Tetrahedral Intermediate + Amine Amine Amine Formamide Formamide Tetrahedral Intermediate->Formamide - H2O, - H+ H3O+ H3O+ H+ H+

Caption: General mechanism of acid-catalyzed N-formylation of an amine with formic acid.

Common Acid Catalysts and Their Performance:

Solid acid catalysts have gained prominence due to their ease of separation and reusability.

  • Amberlite IR-120: This strongly acidic ion-exchange resin is an efficient and reusable catalyst for the N-formylation of a wide range of amines with formic acid, often under microwave irradiation to accelerate the reaction.[4]

  • Zeolite-A: A microporous aluminosilicate, Zeolite-A, in its protonated form (H-Zeolite A), serves as an effective heterogeneous catalyst for N-formylation under solvent-free conditions at room temperature.[5]

  • ZnO: While technically a metal oxide, zinc oxide can act as a Lewis acid catalyst for N-formylation with formic acid under solvent-free conditions, offering high yields and chemoselectivity.[6]

CatalystFormyl SourceAmine SubstrateReaction ConditionsYield (%)Reference
Amberlite IR-120 Formic AcidAnilineMicrowave, 60-120s95[7]
H-Zeolite A Formic Acid4-ChloroanilineSolvent-free, RT, 15 min95[5]
ZnO Formic AcidAnilineSolvent-free, 70°C, 10 min98[6]

Advantages of Acid Catalysts:

  • Generally inexpensive and readily available.

  • Solid acid catalysts are easily separable and reusable.[5][7]

  • High yields are often achieved with simple work-up procedures.

Disadvantages of Acid Catalysts:

  • Can be sensitive to sterically hindered amines.

  • May not be suitable for substrates with acid-labile functional groups.

  • Corrosive nature of some strong acids requires careful handling.

Metal Catalysts: Versatility and High Efficiency

Transition metal catalysts offer a broad scope for N-formylation, utilizing various formyl sources including formic acid, methanol, and carbon dioxide. These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, typically metal complexes with organic ligands, are known for their high activity and selectivity under mild conditions.

  • Ruthenium-Pincer Complexes: These catalysts have demonstrated exceptional activity for the N-formylation of amines using CO2 and H2, achieving very high turnover numbers (TONs).[8]

  • Iron-Pincer Complexes: As a more earth-abundant and less expensive alternative to ruthenium, iron-pincer complexes are effective for the N-formylation of amines with CO2 and H2.[9] The mechanism is proposed to involve the formation of formic acid as an intermediate.[9][10]

Mechanism of Iron-Catalyzed N-Formylation with CO2 and H2

IronCatalyzed cluster_0 Catalytic Cycle cluster_1 Amine Formylation Fe-H [Fe]-H Catalyst Fe-OCHO Formate Complex Fe-H->Fe-OCHO + CO2 FormicAcid Formic Acid Fe-OCHO->FormicAcid + H2 - [Fe]-H FormicAcid_ref Formic Acid Amine Amine Formamide Formamide Amine->Formamide + Formic Acid - H2O

Caption: Simplified mechanism for iron-catalyzed N-formylation via CO2 hydrogenation.

Heterogeneous metal catalysts, particularly those based on nanoparticles, are highly attractive due to their high stability, reusability, and ease of separation.

  • AuPd–Fe3O4 Nanoparticles: These bimetallic nanoparticles supported on magnetite are highly efficient for the oxidative N-formylation of secondary amines using methanol as the formyl source at room temperature.[11][12][13] The synergistic effect between gold and palladium enhances catalytic activity compared to their monometallic counterparts.[11]

  • Nano-Fe3O4: Simple magnetite nanoparticles can catalyze the N-formylation of amines with ammonium formate in polyethylene glycol (PEG)-400, offering an environmentally friendly and recyclable catalytic system.[14]

CatalystFormyl SourceAmine SubstrateReaction ConditionsYield (%)Reference
Ru-Pincer Complex CO2, H2Dimethylamine100°C, 80 bar>99 (TON up to 1,940,000)[8]
Fe-Pincer Complex CO2, H2Morpholine140°C, 80 bar92 (TON up to 8900)[9]
AuPd–Fe3O4 Methanol, O2N-methylbenzylamineRT, 18h84[11]
Nano-Fe3O4 Ammonium FormateAniline80°C, 1.5h98[14]

Advantages of Metal Catalysts:

  • High catalytic activity and selectivity.[8]

  • Enable the use of green formyl sources like CO2 and methanol.[9][11]

  • Heterogeneous variants offer excellent reusability.[11][14]

Disadvantages of Metal Catalysts:

  • Homogeneous catalysts can be difficult to separate from the product.

  • Precious metal catalysts (e.g., Ru, Pd, Au) can be expensive.

  • Some reactions require high pressures and temperatures.[9][15]

Organocatalysts: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool in organic synthesis, and N-formylation is no exception. These metal-free catalysts are often inexpensive, readily available, and have low toxicity.

  • Iodine: Molecular iodine is a simple and effective catalyst for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions.[16] The reaction is proposed to proceed via the in-situ generation of HI, which acts as the active catalytic species.[16]

  • EDTA/DTPA: Ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) have been reported as recyclable catalysts for the N-formylation of amines with CO2 and a hydrosilane, in some cases under photocatalytic conditions.[2]

Mechanism of Iodine-Catalyzed N-Formylation

IodineCatalyzed Formic Acid Formic Acid ProtonatedFormicAcid Protonated Formic Acid Formic Acid->ProtonatedFormicAcid + HI HI HI TetrahedralIntermediate Tetrahedral Intermediate ProtonatedFormicAcid->TetrahedralIntermediate + Amine Amine Amine Formamide Formamide TetrahedralIntermediate->Formamide - H2O, - I-

Caption: Proposed mechanism for iodine-catalyzed N-formylation with formic acid.

CatalystFormyl SourceAmine SubstrateReaction ConditionsYield (%)Reference
Iodine (5 mol%) Formic AcidAnilineSolvent-free, 70°C, 2h94[16]
DTPA (10 mol%) CO2, PhSiH3N-methylanilineUV light, RT, 48hHigh yields reported[2]

Advantages of Organocatalysts:

  • Metal-free, avoiding potential metal contamination of the product.

  • Often inexpensive and readily available catalysts.[16]

  • Mild reaction conditions can often be employed.

Disadvantages of Organocatalysts:

  • Catalyst loading can be higher compared to some metal catalysts.

  • Some organocatalytic systems may have a more limited substrate scope.

Experimental Protocols

To provide a practical context for the discussed catalysts, here are representative step-by-step protocols for N-formylation using catalysts from each class.

Protocol 1: N-Formylation of 4-Chloroaniline using H-Zeolite A

This protocol is adapted from the work of Shinde et al.[5]

Workflow Diagram

Protocol1 cluster_0 Reaction Setup cluster_1 Work-up A Add 4-Chloroaniline (1.0 mmol) and H-Zeolite A (0.05g) to a 25ml conical flask. B Add aqueous formic acid (1.2 mmol) to the flask. A->B C Stir the mixture at room temperature. B->C D Monitor reaction by TLC. C->D E Add ethyl acetate and filter to remove the catalyst. D->E F Evaporate the solvent to obtain the N-formylated product. E->F

Caption: Experimental workflow for H-Zeolite A catalyzed N-formylation.

Step-by-Step Methodology:

  • To a 25 ml conical flask, add 4-chloroaniline (1.0 mmol, 127.6 mg) and H-Zeolite A (0.05 g).

  • Add aqueous formic acid (1.2 mmol, approximately 0.045 mL of 98-100% formic acid) to the flask.

  • Stir the reaction mixture under solvent-free conditions at room temperature for the appropriate time (typically 15 minutes).

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (10 mL) to the reaction mixture.

  • Filter the mixture to remove the H-Zeolite A catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4-chlorophenyl)formamide. The product is often of high purity and may not require further purification.

Protocol 2: Oxidative N-Formylation of N-methylbenzylamine using AuPd–Fe3O4

This protocol is based on the work of Park et al.[11]

Workflow Diagram

Protocol2 cluster_0 Reaction Setup cluster_1 Work-up A Add AuPd–Fe3O4 catalyst (1.4 mol%) and methanol (1.0 mL) to a vial. B Add N-methylbenzylamine (0.25 mmol) and a stir bar. A->B C Seal the vial and purge with O2. B->C D Stir the reaction at room temperature. C->D E Monitor reaction by TLC/GC-MS. D->E F Use a magnet to hold the catalyst and decant the supernatant. E->F G Evaporate the solvent and purify the residue by column chromatography. F->G Protocol3 cluster_0 Reaction Setup cluster_1 Work-up A Add aniline (1.0 mmol), formic acid (2.0 mmol), and iodine (0.05 mmol) to a flask. B Heat the mixture at 70°C with stirring. A->B C Monitor reaction by TLC. B->C D Dilute with ethyl acetate and wash with aqueous Na2S2O3 solution. C->D E Wash with saturated NaHCO3 solution and brine. D->E F Dry over anhydrous Na2SO4, filter, and evaporate the solvent. E->F

Sources

N-Methylformamide vs. Formamide: A Comparative Guide to N-Formylation for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formylation of amines is a cornerstone transformation, pivotal for installing protecting groups, synthesizing key intermediates for pharmaceuticals, and constructing complex molecular architectures. The choice of the formylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. Among the various reagents available, formamide and its methylated analogue, N-methylformamide (NMF), are two of the most fundamental and widely utilized. This guide provides an in-depth, objective comparison of their performance as formylating agents, supported by experimental insights and established protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Underlying Chemistry: Reactivity and Mechanistic Considerations

At its core, the N-formylation of an amine involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the formylating agent. The inherent reactivity of the formylating agent is therefore a key determinant of the reaction's success. Experimental evidence consistently demonstrates a clear trend in the reactivity of simple formamides for N-formylation, following the order: Formamide > N-Methylformamide (NMF) > N,N-Dimethylformamide (DMF) .[1]

This observed order of reactivity is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The increasing substitution of hydrogen atoms with bulkier methyl groups on the nitrogen atom of the formamide impedes the approach of the nucleophilic amine to the electrophilic carbonyl carbon. Formamide, with its two hydrogen atoms, presents the least steric hindrance, facilitating nucleophilic attack. The single methyl group in N-methylformamide introduces a moderate level of steric bulk, while the two methyl groups in DMF create the most significant steric shield.

  • Electronic Effects: Methyl groups are electron-donating by nature. This inductive effect increases the electron density on the carbonyl carbon of the formamide, rendering it less electrophilic and consequently, less susceptible to nucleophilic attack. Formamide, lacking any electron-donating alkyl groups, possesses the most electrophilic carbonyl carbon among the three, contributing to its higher reactivity.

The general mechanism for the N-formylation of an amine with formamide or N-methylformamide, particularly when acid-catalyzed or under thermal conditions, proceeds through a tetrahedral intermediate, followed by the elimination of ammonia or methylamine, respectively.

G cluster_0 Mechanism of N-Formylation Amine Amine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Formylating_Agent Formamide (R=H) or N-Methylformamide (R=CH3) Formylating_Agent->Tetrahedral_Intermediate Formylated_Amine N-Formylated Amine Tetrahedral_Intermediate->Formylated_Amine Elimination Leaving_Group NH3 (from Formamide) or CH3NH2 (from NMF) Tetrahedral_Intermediate->Leaving_Group G cluster_1 Experimental Workflow: N-Formylation Start Start Reagents Combine Amine and Formylating Agent Start->Reagents Reaction Heat Reaction Mixture (Monitor by TLC) Reagents->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Purify Product (if necessary) Evaporation->Purification End N-Formylated Product Purification->End

Caption: A typical experimental workflow for N-formylation.

Protocol 1: N-Formylation of Benzylamine using Formic Acid

This protocol is a highly efficient and practical method that leverages the high reactivity of formic acid and the removal of water to drive the reaction to completion. [2] Materials:

  • Benzylamine

  • 85% Aqueous Formic Acid

  • Toluene

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 g, 9.33 mmol).

  • Add toluene (20 mL) to dissolve the amine.

  • Add 85% aqueous formic acid (1.0-1.2 equivalents, approx. 0.5-0.6 mL).

  • Assemble the flask with a Dean-Stark trap and a condenser.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the starting material has been consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure. The crude N-benzylformamide is often obtained in high purity.

  • If necessary, the product can be further purified by flash column chromatography.

Protocol 2: N-Formylation of Benzylamine using N-Methylformamide

This protocol is a general method that may require more forcing conditions due to the lower reactivity of N-methylformamide.

Materials:

  • Benzylamine

  • N-Methylformamide

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine benzylamine (1.0 g, 9.33 mmol) and N-methylformamide (used as both reagent and solvent, e.g., 5-10 mL).

  • Attach a condenser and heat the reaction mixture to a temperature of 100-150 °C.

  • Monitor the reaction progress by TLC. Due to the lower reactivity of NMF, longer reaction times are expected compared to the formic acid method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The workup procedure may involve diluting the reaction mixture with water and extracting the product with an organic solvent such as ethyl acetate.

  • The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of the product is typically necessary and can be achieved by flash column chromatography or distillation.

Byproducts and Purification

For the formylation using formic acid, the primary byproduct is water, which is conveniently removed by a Dean-Stark trap, simplifying the purification process. Often, simple evaporation of the solvent is sufficient to obtain a pure product. [2] When using formamide or N-methylformamide directly, the byproducts are ammonia and methylamine, respectively. These are typically volatile and can be removed during workup or evaporation. However, any unreacted formylating agent will need to be removed during purification. Given their high boiling points, this is usually achieved through aqueous extraction or chromatography.

Conclusion: Making the Right Choice

The selection between N-methylformamide and formamide as a formylating agent should be guided by the specific requirements of the synthesis.

N-methylformamide is a viable, albeit less reactive, alternative to formamide. Its use may be considered for highly reactive substrates or when the byproduct profile is a concern.

References

  • Dawane, B.S. et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.
  • Dick, G.R. & Gellman, S.H. (2012). Formylation of Amines.
  • Yoo, W.-J. et al. (2012). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • Kim, J. et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.
  • Kumar, A. et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances, 11(46), 28864-28870.
  • Fieser, L.F. & Jones, J.E. (1942). N-Methylformanilide. Organic Syntheses, 22, 73.
  • Baghbanian, S.M. et al. (2013). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. Journal of Chemistry, 2013, 848956.
  • Choi, J. et al. (2017). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 19(1), 169-175.
  • BenchChem. (2025). A Comparative Guide to the N-Formylation of Amines: Validating the Efficacy of N,N-Dimethylformamide Hydrochloride. BenchChem.
  • BenchChem. (2025). Comparative Kinetics of Formylation with Different Substituted Formamides: A Guide for Researchers. BenchChem.
  • Wikipedia. (2023). N-Methylformamide.
  • ResearchGate. (n.d.). Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of N-methylformamide in Workplace Air

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-methylformamide (NMF) in workplace air. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of established techniques, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your specific application.

Introduction: The Imperative for Monitoring N-methylformamide

N-methylformamide (HCONHCH₃) is a versatile organic solvent utilized in various industrial processes, including chemical synthesis and as a component in formulations. However, its utility is paralleled by potential health risks associated with occupational exposure. NMF is a metabolite of N,N-dimethylformamide (DMF), a widely used industrial solvent, and its presence in workplace air can indicate exposure to either compound.[1] Both DMF and NMF are recognized for their potential hepatotoxicity, and prolonged exposure can lead to adverse health effects.[2] Consequently, regulatory bodies such as the Occupational Safety and Health Administration (OSHA) have established permissible exposure limits (PELs) for related compounds, underscoring the critical need for accurate and reliable monitoring of NMF levels in workplace environments to ensure worker safety.

This guide will explore the two primary chromatographic techniques employed for the quantitative analysis of NMF in air samples: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will dissect the fundamental principles of each method, present detailed experimental protocols, and provide a comparative analysis of their performance characteristics to empower you with the knowledge to make an informed decision.

Core Analytical Strategies: A Comparative Overview

The selection of an analytical method for NMF quantification hinges on a variety of factors, including sensitivity requirements, sample matrix, available instrumentation, and throughput needs. Both GC and HPLC offer robust and validated approaches, each with its own set of advantages and limitations.

Gas Chromatography (GC) has traditionally been a cornerstone for the analysis of volatile and semi-volatile organic compounds like NMF. The technique relies on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. Its high resolving power and the availability of sensitive and selective detectors make it a powerful tool for this application.

High-Performance Liquid Chromatography (HPLC) , on the other hand, is a versatile technique that separates components in a liquid mobile phase under high pressure. It is particularly well-suited for non-volatile or thermally labile compounds. While NMF is sufficiently volatile for GC, HPLC offers an alternative approach that can be advantageous in certain analytical scenarios.[3][4]

The following sections will provide a detailed exploration of these two methodologies, complete with experimental protocols and performance data.

Gas Chromatography (GC) for N-methylformamide Analysis

Gas chromatography is a widely adopted and validated technique for the determination of NMF in workplace air. The general workflow involves drawing a known volume of air through a solid sorbent tube to trap the NMF, followed by solvent desorption and direct injection of the eluate into the GC system.

Causality Behind Experimental Choices in GC

The selection of each parameter in a GC method is critical for achieving accurate and reproducible results. Here, we delve into the reasoning behind the typical choices for NMF analysis:

  • Sorbent Selection: Coconut shell charcoal is a common choice for sampling NMF due to its high surface area and strong adsorptive capacity for a wide range of organic compounds.[2] This ensures efficient trapping of NMF from the air sample. An alternative is silica gel, though it may have lower desorption efficiency for some compounds.[2]

  • Desorption Solvent: The choice of desorption solvent is crucial for the quantitative recovery of the analyte from the sorbent. Acetone is frequently used for desorbing NMF from charcoal as it provides high desorption efficiency.[2] Methanol is another common solvent, particularly when using silica gel as the sorbent.

  • Detector Selection: The Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like NMF, making it an ideal choice for this analysis.[2] It offers significantly better sensitivity and selectivity compared to a Flame Ionization Detector (FID) for this specific application. The FID, while more universal, may be subject to more interferences from other organic compounds in the workplace air.

Experimental Protocol: GC-NPD Analysis of N-methylformamide

This protocol outlines a typical procedure for the analysis of NMF in workplace air using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

3.2.1 Air Sampling

  • Sorbent Tube: Use a standard coconut shell charcoal tube (e.g., 100 mg front section, 50 mg back section).

  • Calibration: Calibrate a personal sampling pump to a flow rate of approximately 0.1 to 0.2 L/min.

  • Sampling: Draw a known volume of air (typically 10 to 100 liters) through the charcoal tube. The tube should be positioned vertically in the worker's breathing zone.

  • Storage: After sampling, cap the ends of the charcoal tube and store at ≤ 4°C until analysis.

3.2.2 Sample Preparation

  • Separation: Carefully break the charcoal tube and transfer the front and back sections to separate 2 mL vials.

  • Desorption: Add 1.0 mL of acetone to each vial.

  • Extraction: Cap the vials and gently agitate for 30 minutes to ensure complete desorption of NMF.

3.2.3 GC-NPD Analysis

  • Instrumentation: Agilent 6890 GC or equivalent, equipped with an NPD.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection: 1 µL injection volume, splitless mode.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 300°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.

  • Quantification: Prepare a series of calibration standards of NMF in acetone. Analyze the standards and samples. Construct a calibration curve and determine the concentration of NMF in the samples.

Visualization of the GC-NPD Workflow

GC_NPD_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC-NPD Analysis Sampling 1. Air Sampling (Charcoal Tube) Storage 2. Sample Storage (≤ 4°C) Sampling->Storage Desorption 3. Solvent Desorption (Acetone) Storage->Desorption Extraction 4. Agitation & Extraction Desorption->Extraction Injection 5. GC Injection Extraction->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. NPD Detection Separation->Detection Quantification 8. Quantification Detection->Quantification

Caption: Workflow for GC-NPD analysis of N-methylformamide in air.

High-Performance Liquid Chromatography (HPLC) for N-methylformamide Analysis

High-Performance Liquid Chromatography offers a viable alternative to GC for the quantification of NMF. This technique is particularly useful when dealing with complex matrices or when GC instrumentation is unavailable. The general workflow involves similar sampling and desorption steps as GC, followed by analysis using an HPLC system.

Causality Behind Experimental Choices in HPLC

The parameters for an HPLC method are selected to achieve optimal separation and detection of the target analyte.

  • Stationary Phase (Column): A reversed-phase C18 column is a common choice for the separation of polar organic compounds like NMF.[5] The nonpolar stationary phase retains the analyte, allowing for separation from other components in the sample.

  • Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used as the mobile phase in reversed-phase HPLC.[5] The composition of the mobile phase is optimized to achieve the desired retention time and peak shape for NMF.

  • Detector Selection: A UV detector is commonly used for the detection of NMF.[5] While NMF does not have a strong chromophore, it exhibits absorbance at low UV wavelengths (around 210 nm). A Diode Array Detector (DAD) or a Variable Wavelength Detector (VWD) can be used to monitor the absorbance at the optimal wavelength.

Experimental Protocol: HPLC-UV Analysis of N-methylformamide

This protocol provides a general procedure for the analysis of NMF in workplace air using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

4.2.1 Air Sampling and Sample Preparation

Follow the same air sampling and sample preparation steps as outlined in the GC protocol (Sections 3.2.1 and 3.2.2). For HPLC analysis, the desorption solvent can be a mixture of water and organic solvent compatible with the mobile phase, such as a water/acetonitrile mixture.

4.2.2 HPLC-UV Analysis

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a DAD or VWD.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 95:5 (v/v) water:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Quantification: Prepare calibration standards of NMF in the mobile phase. Analyze the standards and samples to construct a calibration curve and determine the NMF concentration.

Visualization of the HPLC-UV Workflow

HPLC_UV_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sampling 1. Air Sampling (Sorbent Tube) Storage 2. Sample Storage (≤ 4°C) Sampling->Storage Desorption 3. Solvent Desorption (Mobile Phase Constituent) Storage->Desorption Filtration 4. Filtration (0.45 µm) Desorption->Filtration Injection 5. HPLC Injection Filtration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. UV Detection Separation->Detection Quantification 8. Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis of N-methylformamide in air.

Performance Comparison: GC-NPD vs. HPLC-UV

The choice between GC-NPD and HPLC-UV for NMF analysis will depend on the specific requirements of the laboratory and the application. The following table provides a comparative summary of the key performance characteristics of each method, based on established analytical principles and available data.

ParameterGas Chromatography with NPD (GC-NPD)High-Performance Liquid Chromatography with UV (HPLC-UV)Rationale & Justification
Selectivity High Moderate to High The NPD is highly selective for nitrogen-containing compounds, reducing potential interferences.[2] HPLC selectivity is dependent on the chromatographic separation and the UV wavelength chosen.
Sensitivity High Moderate The NPD is inherently more sensitive for nitrogenous compounds than UV detection for a weak chromophore like NMF.
Linearity Range Wide (typically 2-3 orders of magnitude)Wide (typically 2-3 orders of magnitude)Both techniques generally exhibit good linearity over a practical concentration range.
Precision (RSD) Typically < 10%Typically < 10%Both methods can achieve good precision with proper validation and quality control.
Accuracy (Recovery) Good (typically > 90%)Good (typically > 90%)Accuracy is dependent on the efficiency of the desorption step for both methods.
Analysis Time Faster per sampleSlower per sampleGC run times are often shorter than HPLC run times for similar separations.[4][6]
Instrumentation Cost Moderate to HighModerate to HighThe initial investment for both GC and HPLC systems is comparable.
Solvent Consumption LowHighHPLC typically requires a continuous flow of mobile phase, leading to higher solvent consumption and waste generation.[4]
Sample Throughput HigherLowerThe faster analysis time of GC allows for higher sample throughput.[6]
Robustness HighHighBoth techniques are well-established and robust when properly maintained.

Conclusion and Recommendations

Both Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) are suitable and validated methods for the quantitative analysis of N-methylformamide in workplace air.

GC-NPD is the recommended method for routine, high-throughput analysis of NMF in workplace air. Its superior sensitivity and selectivity for nitrogen-containing compounds, coupled with faster analysis times, make it the more efficient and often more cost-effective choice. The established OSHA methods for related compounds provide a strong foundation for its application.[2]

Ultimately, the choice of method should be guided by a thorough evaluation of the laboratory's specific needs, resources, and the regulatory requirements of the monitoring program. It is imperative that any chosen method is fully validated in-house to ensure the accuracy and reliability of the data generated.

References

  • OSHA Method 66 for N,N-Dimethylformamide. Occupational Safety and Health Administration. [Link]

  • PubChem. N-Methylformamide. National Center for Biotechnology Information. [Link]

  • Kawai, T., Yasugi, T., Mizunuma, K., Horiguchi, S., & Ikeda, M. (1992). Occupational exposure to N,N-dimethylformamide in the summer and winter. International archives of occupational and environmental health, 64(4), 223–228. [Link]

  • Tranfo, G., Paci, E., Gherardi, M., & Pompili, A. (2017). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Journal of Molecular Structure, 1146, 64-72. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • Skałczyńska, A., & Kuraś, M. (2021). N-Metyloformamid. Podstawy i Metody Oceny Środowiska Pracy, 107(1), 5-22. [Link]

  • Catenacci, G., & Sala, C. (1987). Measurement of N-methylformamide in occupational exposure to N,N-dimethylformamide. La Medicina del lavoro, 78(5), 393–398. [Link]

  • Tranfo, G., Plebani, C., Salerno, A., Panebianco, A. S., & Marcelloni, A. M. (1999). High-performance liquid chromatographic determination of n-methylformamide, a biological index for occupational exposure to dimethylformamide. Journal of chromatography. A, 847(1-2), 19–24. [Link]

  • Santoni, G., Bavazzano, P., Perico, A., Colzi, A., Benassi, S., Medica, A., La Morgia, R., & Giuliano, G. (1992). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of chromatography, 581(2), 287–292. [Link]

  • Angerer, J., & Lehnert, G. (1977). Biological monitoring of workers exposed to N, N-dimethylfomamide. I. Methods of analysis. International archives of occupational and environmental health, 39(2), 143–150. [Link]

  • OSHA. OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. [Link]

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  • Shimadzu. Tips for practical HPLC analysis. [Link]

  • SciELO. Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-Formylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Innate Immune Response to Bacterial and Mitochondrial Cues

In the intricate landscape of innate immunity, the ability to distinguish self from non-self, and healthy from damaged, is paramount. N-formylated peptides, short protein fragments bearing an N-terminal formylmethionine, represent a fascinating class of molecules that bridge this gap. Because prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine, these peptides serve as potent molecular signals.[1][2] When released by bacteria, they act as Pathogen-Associated Molecular Patterns (PAMPs), signaling an active infection.[3][4] Concurrently, when released from damaged host cell mitochondria, they function as Damage-Associated Molecular Patterns (DAMPs), indicating tissue injury.[3][5]

This dual role makes the study of N-formylated peptides critical for understanding and modulating inflammatory responses in a host of conditions, from infectious diseases to sterile inflammatory conditions like trauma and ischemia-reperfusion injury.[5][6] The primary sensors for these peptides on the surface of phagocytic leukocytes, such as neutrophils, are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[3][7] In humans, this family consists of three members: FPR1, FPR2, and FPR3, each with distinct ligand-binding properties and signaling outcomes.[1][3]

FPR1 typically binds bacterial N-formylated peptides with high affinity, while FPR2 exhibits a broader ligand promiscuity, binding not only formylated peptides (often with lower affinity than FPR1) but also lipid mediators and other proteins, leading to either pro- or anti-inflammatory responses.[3][8] FPR3 remains the least characterized member of the family.[3] The phenomenon of cross-reactivity—where a single receptor can be activated by multiple, distinct N-formylated peptides, and a single peptide can interact with multiple receptor subtypes—is central to the biological response. Understanding the nuances of these interactions is crucial for developing targeted therapeutics that can either mimic or block these pathways.

This guide provides a comparative framework for investigating the cross-reactivity of N-formylated peptides. We will delve into the core experimental methodologies, present comparative data, and explain the mechanistic rationale behind these approaches, empowering researchers to design robust and insightful studies.

The Formyl Peptide Receptor Family: A Comparative Overview

The differential binding affinities of N-formylated peptides for FPR subtypes are the foundation of their diverse biological effects. A peptide that potently activates the pro-inflammatory signaling of FPR1 might have a weaker or different effect via FPR2. This necessitates a multi-faceted approach to characterizing cross-reactivity.

ReceptorPrimary Ligands & AffinityKey Biological Functions
FPR1 High affinity for bacterial N-formylated peptides (e.g., fMLF, fMIFL).[1][7]Pro-inflammatory responses, including chemotaxis, degranulation, and superoxide production in neutrophils.[2][4]
FPR2/ALX Lower affinity for fMLF. Binds a wide range of ligands including mitochondrial peptides (e.g., MCT-2), Serum Amyloid A, and anti-inflammatory lipids like Lipoxin A4.[3][8]Can mediate both pro- and anti-inflammatory (pro-resolving) signals depending on the ligand.[3][8]
FPR3 Relatively insensitive to fMLF. Binds specific endogenous peptides like the F2L peptide.[8]Function is less understood but is implicated in modulating immune responses in monocytes and dendritic cells.[8]

Core Experimental Workflows for Assessing Cross-Reactivity

To comprehensively assess the cross-reactivity of N-formylated peptides, a combination of binding and functional assays is essential. Below, we compare three foundational experimental approaches, outlining their principles and providing detailed protocols.

Competitive Radioligand Binding Assay: Quantifying Receptor Affinity

Causality and Rationale: This assay directly measures the ability of an unlabeled N-formylated peptide (the "competitor") to displace a radiolabeled ligand with known affinity for a specific FPR. It is the gold standard for determining binding affinity constants (Ki) and provides a quantitative measure of how "tightly" different peptides bind to the same receptor. This allows for a direct comparison of the relative affinities of bacterial versus mitochondrial peptides, or synthetic analogs, for a given FPR subtype.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing a specific FPR A1 Incubate membranes, radioligand, and competitor peptide to reach equilibrium P1->A1 P2 Prepare radiolabeled ligand (e.g., [3H]fMLF) at a fixed concentration P2->A1 P3 Prepare serial dilutions of unlabeled competitor peptides P3->A1 S1 Rapidly separate bound from free radioligand via vacuum filtration A1->S1 S2 Wash filters to remove non-specific binding S1->S2 D1 Quantify radioactivity on filters using a scintillation counter S2->D1 DA1 Plot % specific binding vs. log[competitor concentration] D1->DA1 DA2 Calculate IC50 value DA1->DA2 DA3 Calculate Ki using the Cheng-Prusoff equation DA2->DA3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells engineered to express a single FPR subtype (e.g., HEK293-FPR1) or isolated primary neutrophils in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.[9] Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]fMLF at its Kd concentration), and varying concentrations of the unlabeled competitor N-formylated peptides.[9][10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filtermat, which traps the membranes with bound radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.[9]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[9]

Calcium Mobilization Assay: Assessing Functional Receptor Activation

Causality and Rationale: FPRs are Gαi-coupled receptors. Ligand binding leads to the dissociation of G protein subunits, activating Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a rapid, transient increase in cytosolic calcium concentration.[4] This assay provides a functional readout of receptor activation. By comparing the effective concentrations (EC₅₀) of different peptides required to elicit a calcium response, one can rank their functional potencies and assess cross-reactivity on a functional level. This is a crucial validation step, as high binding affinity does not always translate to potent functional activation.

FPR Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR G_prot Gi Protein (αβγ) FPR->G_prot Activation PLC PLC G_prot->PLC βγ subunit MAPK MAPK Pathway G_prot->MAPK α subunit IP3 IP3 PLC->IP3 PIP₂ hydrolysis DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilization PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cellular Response Ca_ER->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis Peptide N-formylated Peptide Peptide->FPR Binding

Caption: Simplified FPR signaling cascade leading to cellular responses.

Detailed Protocol:

  • Cell Preparation: Seed cells (either FPR-expressing cell lines or primary neutrophils) in a black-walled, clear-bottom 96-well plate and culture overnight.[12]

  • Dye Loading: Prepare a loading buffer containing a ratiometric calcium indicator dye such as Fura-2 AM.[13][14] Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate at 37°C for approximately 60 minutes to allow the AM ester to be cleaved, trapping the active dye inside the cells.[14]

  • Assay Execution: Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and injectors.[12]

  • Measurement: Record a baseline fluorescence ratio (340nm/380nm) for several seconds. Then, inject a solution of the N-formylated peptide agonist and continue to record the fluorescence ratio over time (typically 1-2 minutes) to capture the transient increase in intracellular calcium.[12]

  • Data Analysis: Calculate the change in the fluorescence ratio (peak minus baseline) for a range of peptide concentrations. Plot the response against the logarithm of the peptide concentration and fit to a dose-response curve to determine the EC₅₀ value, which represents the concentration required to elicit 50% of the maximal response.

Chemotaxis Assay: Evaluating Directed Cell Migration

Causality and Rationale: A primary physiological function of FPR activation on neutrophils is to direct their migration towards a source of N-formylated peptides, such as a site of infection.[2] The Boyden chamber, or Transwell® assay, provides an in vitro model of this process. It directly compares the ability of different peptides to act as chemoattractants. This assay is arguably the most physiologically relevant functional screen, as it integrates multiple downstream signaling events (cytoskeletal rearrangement, cell adhesion, and motility) into a single, quantifiable endpoint. Comparing the chemotactic indices or EC₅₀ values for migration induced by different peptides provides powerful insight into their functional cross-reactivity.

Detailed Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Polymorphprep™).[15][16] Resuspend the purified neutrophils in an appropriate assay medium.

  • Chamber Setup: Use a multi-well plate with Transwell® inserts (e.g., with 3-5 µm pores). Add the test N-formylated peptides (at various concentrations) or control medium to the lower chamber.[17]

  • Cell Seeding: Add a suspension of isolated neutrophils to the upper chamber (the insert).[17]

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a set period (e.g., 60-90 minutes) to allow the neutrophils to migrate through the porous membrane towards the chemoattractant in the lower chamber.[16][17]

  • Quantification of Migrated Cells:

    • Direct Counting: Remove the insert. Lyse the cells in the lower chamber and quantify the cell number by measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®). The luminescence is directly proportional to the number of migrated cells.[17]

    • Microscopy: Alternatively, remove the insert, fix and stain the membrane, and count the number of cells that have migrated to the underside of the membrane using a microscope.[18]

  • Data Analysis: Calculate the chemotactic index (the fold increase in migration over the medium-only control). Plot the number of migrated cells or the chemotactic index against the peptide concentration to determine the EC₅₀ for chemotaxis.

Comparative Data Presentation: Bacterial vs. Mitochondrial Peptides

The following table summarizes representative data from the literature, comparing the activity of a classic bacterial peptide (fMLF) and mitochondrial-derived peptides on human FPR1 and FPR2. This data illustrates the principles of cross-reactivity and differential receptor activation.

PeptideSourceSequenceReceptor TargetPotency (EC₅₀ / Kᵢ)Reference
fMLF Bacterial (e.g., E. coli)f-Met-Leu-PheFPR1 ~0.1 - 1 nM[1]
FPR2 ~430 nM (Kd)[1]
fMMYALF Mitochondrial (ND6)f-Met-Met-Tyr-Ala-Leu-PheFPR1 ~10 - 160 nM[2][6]
FPR2 ~10 - 160 nM[2]
fMIFL Bacterial (e.g., S. aureus)f-Met-Ile-Phe-LeuFPR1 High Affinity (Cryo-EM)[7]
FPR2 Lower Affinity[3]

Note: EC₅₀ and Kᵢ values are highly dependent on the specific assay conditions and cell type used. This table is for illustrative purposes.

Analysis of Data:

  • fMLF demonstrates high potency and selectivity for FPR1 over FPR2, highlighting its role as a primary bacterial sensing mechanism.[1]

  • Mitochondrial peptides like fMMYALF can activate both FPR1 and FPR2 with comparable potency, suggesting they can trigger a broader, less specific inflammatory response.[2] This demonstrates significant cross-reactivity.

  • The existence of peptides like fMIFL from different bacterial species with high affinity for FPR1 underscores the receptor's role as a broad sensor for prokaryotic life.[7]

Conclusion and Future Directions

The study of cross-reactivity among N-formylated peptides is fundamental to understanding the initiation and regulation of innate immunity. The choice of experimental approach should be guided by the specific research question. Competitive binding assays provide precise affinity data, calcium mobilization assays offer a rapid screen for functional activation, and chemotaxis assays deliver a physiologically relevant measure of the integrated cellular response.

By employing these methods in a comparative framework, researchers can effectively dissect the complex interplay between different PAMPs and DAMPs and their receptors. This knowledge is invaluable for the development of novel therapeutics, such as specific FPR antagonists to block excessive inflammation in sepsis or SIRS, or biased agonists that selectively promote pro-resolving pathways via FPR2. As our understanding of the structural basis for ligand recognition by FPRs deepens, so too will our ability to design highly specific and effective immunomodulatory drugs.[7]

References

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  • Le, Y., et al. (2002). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]

  • He, H., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications. [Link]

  • Gavins, F. N., & Hickey, M. J. (2012). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

  • Rao, X., et al. (2020). Circulating mitochondrial N-formyl peptides contribute to secondary nosocomial infection in patients with septic shock. Proceedings of the National Academy of Sciences. [Link]

  • Montuori, N., et al. (2024). The Crosstalk between N-Formyl Peptide Receptors and uPAR in Systemic Sclerosis: Molecular Mechanisms, Pathogenetic Role and Therapeutic Opportunities. International Journal of Molecular Sciences. [Link]

  • Perretti, M., & D'Acquisto, F. (2009). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Journal of Innate Immunity. [Link]

  • Lauwers, M., et al. (2025). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols. [Link]

  • Wang, Y., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Itagaki, K., et al. (2015). A subset of five human mitochondrial formyl peptides mimics bacterial peptides and functionally deactivates human neutrophils. Journal of Leukocyte Biology. [Link]

  • Prossnitz, E. R., & Ye, R. D. (2013). Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils. Journal of Biological Chemistry. [Link]

  • Lauwers, M., et al. (2025). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols in Immunology. [Link]

  • L-N-Acosta, C., et al. (2015). Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome. The FASEB Journal. [Link]

  • Lee, H., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. Tuberculosis and Respiratory Diseases. [Link]

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  • de Almeida, T. S., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules. [Link]

  • Molecular Devices. (n.d.). Fura-2 QBT Calcium Kit. [Link]

  • Lindner, S., et al. (2025). Assessing the potential of bacterial signal peptides for radiopharmaceutical applications. Scientific Reports. [Link]

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  • protocols.io. (2024). Live-cell imaging; Calcium imaging with Fura-2. [Link]

  • Lee, Y. J., et al. (2020). Circulating mitochondrial N-formyl peptides contribute to secondary nosocomial infection in patients with septic shock. Proceedings of the National Academy of Sciences of the United States of America. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-formyl-N-methylformamide (NMF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of N-formyl-N-methylformamide (NMF), also known as N-Methylformamide. As a widely used polar solvent and reagent in organic synthesis, particularly within pharmaceutical and agrochemical development, understanding the nuances of its waste management is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship.[1][2][3] This document provides procedural, in-depth guidance rooted in established safety protocols to ensure you can manage NMF waste with confidence and precision.

The "Why": Understanding the Hazard Profile of NMF

Proper handling and disposal procedures are directly informed by the chemical's intrinsic properties and associated hazards. NMF is not a benign substance; its risk profile necessitates a cautious and informed approach. The primary concerns are its effects on human health and its combustible nature.[4][5]

Key Health Hazards:

  • Reproductive Toxicity: NMF is classified as a Reproductive Toxicity Category 1B substance, meaning it is presumed to be a human reproductive toxicant that may damage fertility or the unborn child.[6][7][8] This is a critical consideration, and exposure must be minimized, especially for personnel of child-bearing potential.

  • Dermal Absorption: The compound is designated as harmful in contact with skin.[6][8] The skin provides a direct route for systemic exposure, which can lead to adverse health effects.[4]

  • Organ Effects: The substance may cause adverse effects on the liver, potentially leading to impairment.[5]

  • Irritation: NMF can cause irritation to the eyes and respiratory system.[4][5][9]

Physicochemical Hazards:

  • Combustibility: NMF is a combustible liquid with a flash point of approximately 98-111 °C (208-232 °F).[5][6][9] While it does not ignite easily at ambient temperatures, it poses a fire hazard when exposed to heat or flame.[4]

  • Decomposition: Upon heating or burning, NMF decomposes to produce toxic nitrogen oxides (NOx) and other hazardous fumes.[4][5][10]

This table summarizes the essential quantitative and qualitative data for NMF.

PropertyValueSource(s)
CAS Number 123-39-7[6][7][10]
Molecular Formula C₂H₅NO[1][2]
Appearance Colorless, viscous liquid[4][5]
Solubility in Water Miscible[1][2][8]
Boiling Point 199 - 201 °C (390.2 - 393.8 °F)[6][8]
Flash Point ~111 °C (231.8 °F)[6][8]
GHS Hazard Statements H312 (Harmful in contact with skin), H360 (May damage fertility or the unborn child)[7][8]
Primary Incompatibilities Strong oxidizing agents, acids, bases, acid chlorides[4][6][8]

The Hierarchy of Waste Management: A Strategic Approach

Before defaulting to disposal, established environmental and safety principles advocate for a hierarchical approach to waste management.[4] This strategy prioritizes the most environmentally friendly options.

  • Reduction: The most effective strategy is to minimize waste generation. This involves carefully planning experiments to use the smallest practical quantities of NMF.

  • Reuse/Recycling: If NMF is unused or has not been contaminated in a way that makes it unsuitable for its intended purpose, it may be possible to reclaim it through methods like filtration or distillation.[4] This should only be attempted after a thorough risk assessment and if the appropriate engineering controls (e.g., a fume hood and certified distillation apparatus) are available. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting to recycle solvent waste.

Core Directive: Step-by-Step Disposal Protocol

When reduction or recycling is not feasible, disposal as hazardous waste is the required course of action. This protocol ensures compliance and safety.

Experimental Protocol: NMF Waste Segregation and Collection

  • Step 1: Don Appropriate Personal Protective Equipment (PPE).

    • Before handling NMF or its waste, at a minimum, wear chemical-resistant gloves (Nitrile or Neoprene are suitable), safety goggles, and a lab coat.[6][8] For tasks with a risk of splashing, a face shield is recommended.[7] All handling of open containers must be performed inside a certified chemical fume hood.

  • Step 2: Segregate the Waste Stream.

    • The causality behind this step is twofold: safety and compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while proper segregation simplifies the disposal process for your waste management vendor.

    • Collect NMF waste in a dedicated container for non-halogenated organic solvent waste .

    • Crucially, do not mix NMF waste with incompatible materials , especially strong oxidizing agents, acids, or bases.[6]

  • Step 3: Use Compliant and Labeled Waste Containers.

    • The waste container must be made of a material compatible with NMF. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must be in good condition, with a tightly sealing lid to prevent the escape of vapors.[11]

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must clearly state "this compound" or "N-Methylformamide" and list all other constituents of the waste mixture.

  • Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA).

    • Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[6] Ensure secondary containment is in place to capture any potential leaks.

  • Step 5: Arrange for Professional Disposal.

    • Solvent waste cannot be disposed of down the drain.[11][12] This is illegal and environmentally harmful.

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[7] You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is handled by a permitted transporter and facility.[11]

Spill Management: An Emergency Response Protocol

Accidents happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.

  • Evacuate and Alert: For a major spill, alert personnel in the immediate area and evacuate. Contact your institution's emergency response number.[4]

  • Control Ignition Sources: NMF is combustible. Immediately remove all potential ignition sources from the area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For minor spills, contain the spill and then cover it with a non-combustible, inert absorbent material such as sand, silica gel, or universal binder.[6][7] Do not use combustible materials like paper towels or sawdust as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material into a suitable, sealable container.[7] Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal according to the Core Directive protocol above.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.[4]

Visualized Workflow: Decision Logic for NMF Waste

The following diagram outlines the logical decision-making process for managing NMF, from its initial use to its final disposition. This workflow serves as a self-validating system to ensure all critical checkpoints are met.

NMF_Disposal_Workflow cluster_start Start: NMF Use cluster_generation Waste Characterization cluster_recycling Recycling Pathway cluster_disposal Disposal Pathway start NMF Used in Experiment waste_gen NMF Waste Generated start->waste_gen Process Complete is_contaminated Is waste contaminated or spent? waste_gen->is_contaminated consult_ehs Consult EHS for Recycling/Reclamation Protocol is_contaminated->consult_ehs No (Unused/Uncontaminated) collect Collect in Designated Non-Halogenated Solvent Waste Container is_contaminated->collect Yes recycle Recycle per Approved Protocol consult_ehs->recycle Feasible consult_ehs->collect Not Feasible label_container Label Container with 'Hazardous Waste' & Contents collect->label_container store Store in Secondary Containment in a Satellite Accumulation Area label_container->store arrange_pickup Arrange Pickup by Licensed Waste Vendor via EHS store->arrange_pickup

Caption: Decision workflow for the safe management of this compound waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always remember that local, state, and federal regulations are the ultimate authority, and you must consult your institution's specific guidelines and EHS professionals.[4] By integrating these principles into your laboratory practice, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

  • PubChem, National Center for Biotechnology Information. N-Methylformamide. [Link]

  • International Labour Organization & World Health Organization. ICSC 1087 - N-METHYLFORMAMIDE. [Link]

  • Google Patents.
  • Wikipedia. N-Methylformamide. [Link]

  • Scribd. N-Methylformamide Properties and Uses. [Link]

  • Princeton University Environmental Health and Safety. Sodium Amide. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-formyl-N-methylformamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring personal and environmental safety. This guide provides an in-depth, experience-driven framework for the safe handling of N-formyl-N-methylformamide (NMF), a versatile yet hazardous compound. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic safety within your laboratory.

Understanding the Hazard Profile of this compound

This compound (CAS No. 123-39-7), also known as N-Methylformamide, is a colorless, nearly odorless organic compound.[1][2] Its utility as a highly polar solvent and a reagent in organic synthesis is well-established.[3][4] However, its toxicological profile necessitates stringent safety measures.

Key Hazards:

  • Reproductive Toxicity: NMF is classified as a substance that may damage fertility or the unborn child.[5][6] Experimental evidence in animal models has demonstrated embryotoxicity and teratogenicity.[7]

  • Dermal Absorption: It is harmful in contact with skin and can be rapidly absorbed, leading to systemic toxicity.[5][6][8]

  • Organ Toxicity: Exposure can lead to liver damage.[9][10]

  • Irritation: NMF is an irritant to the eyes, skin, and respiratory tract.[9][10][11]

  • Combustibility: It is a combustible liquid with a flashpoint of approximately 98-111°C.[10][11][12]

Given these hazards, a multi-layered approach to personal protection is not just recommended; it is imperative. The following sections will detail the selection, use, and disposal of Personal Protective Equipment (PPE) tailored to the specific risks posed by NMF.

The Core Principle: A Hierarchy of Controls

Before delving into PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls that minimize exposure in the first place.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for NMF Handling Elimination Elimination (e.g., Is it possible to use a safer alternative?) Substitution Substitution (e.g., Can a less toxic solvent be used?) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, closed systems) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, lab coat, eye protection) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing NMF exposure.

Always handle NMF within a certified chemical fume hood to ensure adequate ventilation.[8][13] Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical.

Personal Protective Equipment (PPE) Selection and Rationale

The selection of appropriate PPE is a critical decision-making process based on the specific tasks to be performed and the associated risks of exposure.

Hand Protection: The Primary Barrier

Due to the high risk of dermal absorption, glove selection is paramount. Not all glove materials offer the same level of protection against NMF.

  • Recommended: Neoprene or rubber gloves are recommended.[13]

  • To Avoid: Be aware that NMF can penetrate other glove materials. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation rates for N-Methylformamide.

  • Causality: The choice of glove material is based on its ability to resist degradation and prevent the permeation of the chemical. A seemingly intact glove can still allow chemicals to pass through to the skin if the material is not appropriate.

Protocol for Glove Use:

  • Inspection: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.[6]

  • Donning: Don gloves over clean, dry hands.

  • Doffing: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[6]

  • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[6] Do not reuse disposable gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][6]

Body Protection: Preventing Incidental Contact

A chemical-resistant lab coat is mandatory to protect against splashes and spills.[6] For larger-scale operations or situations with a higher risk of significant splashes, a chemical-resistant apron or a full chemical protection suit may be necessary.[6][10]

  • Rationale: Standard cotton lab coats can absorb chemical spills, holding the hazardous substance against the skin and prolonging exposure. Chemical-resistant materials provide a non-absorbent barrier.

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to the irritating effects of NMF.

  • Minimum Requirement: Chemical splash goggles are required whenever handling NMF.[10][13]

  • Enhanced Protection: A face shield worn over chemical splash goggles is recommended, especially when there is a significant risk of splashing.[6][13]

  • Causality: Goggles provide a seal around the eyes to protect from splashes from all directions. A face shield offers an additional layer of protection for the entire face but does not provide the necessary seal against splashes from the sides or bottom.

Respiratory Protection: A Situational Necessity

Under normal laboratory conditions with proper engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required. However, it may be necessary in certain situations:

  • Spills or Leaks: In the event of a large spill or a release outside of a fume hood.

  • Inadequate Ventilation: If engineering controls are not available or are malfunctioning.

  • High-Energy Operations: During procedures that may generate aerosols or mists.

If a risk assessment determines that respiratory protection is necessary, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.

Operational Plan: Step-by-Step PPE Protocol

The following protocol outlines the procedural steps for donning and doffing PPE when working with NMF.

4.1. Donning Sequence

  • Lab Coat: Put on a chemical-resistant lab coat, ensuring all buttons are fastened.

  • Eye and Face Protection: Don chemical splash goggles. If required, place a face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

4.2. Doffing Sequence The doffing sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves using the proper technique (glove-to-glove and skin-to-skin). Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Remove the lab coat by rolling it outwards to contain any contamination on the exterior.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don_Coat 1. Don Lab Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Doff Gloves Doff_Goggles 2. Doff Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Doff Lab Coat Doff_Goggles->Doff_Coat Wash_Hands 4. Wash Hands Doff_Coat->Wash_Hands

Caption: Standard donning and doffing workflow for NMF handling.

Emergency Procedures and Disposal Plan

5.1. Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11]

5.2. Spills For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[8][9] For large spills, evacuate the area and contact your institution's environmental health and safety department.

5.3. Disposal of Contaminated PPE and Waste All PPE that has come into contact with NMF, as well as any waste material containing NMF, must be considered hazardous waste.[6]

  • Collection: Collect in suitable, closed, and properly labeled containers.[5][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][12]

Summary of PPE Recommendations

Task/ScenarioHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Routine Lab Operations (in fume hood) Neoprene or rubber glovesChemical-resistant lab coatChemical splash gogglesNot typically required
Weighing/Transferring (in fume hood) Neoprene or rubber glovesChemical-resistant lab coatChemical splash goggles and face shieldNot typically required
Large Spills/Releases Neoprene or rubber glovesChemical protection suitChemical splash goggles and face shieldRequired (NIOSH-approved with organic vapor cartridge)

Conclusion: Fostering a Proactive Safety Culture

The effective use of personal protective equipment is a cornerstone of laboratory safety when handling this compound. However, it is the integration of this practice with a comprehensive understanding of the chemical's hazards and a commitment to the hierarchy of controls that truly builds a safe and productive research environment. By internalizing the principles outlined in this guide, you not only protect yourself but also contribute to a culture of safety that benefits your entire team.

References

  • ICSC 1087 - N-METHYLFORMAMIDE. Source: Inchem.org (produced by the International Programme on Chemical Safety). [Link]

  • Material Safety Data Sheet - N-Methylformamide, 99+%. Source: Cole-Parmer. [Link]

  • N-Methylformamide | C2H5NO | CID 31254 - PubChem. Source: National Center for Biotechnology Information, PubChem. [Link]

  • N-Methylformamide - Wikipedia. Source: Wikipedia. [Link]

  • Understanding N Methylformamide Uses: Applications, Benefits & Trends. Source: Industry Publication. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Source: University Health & Safety Document (Note: While for DMF, the principles are highly relevant and cited for general lab practices). [Link]

  • N-Methylformamide (NMF) - High-Purity Solvent - EapearlChem. Source: EapearlChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.